4-Acetylbenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-acetylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPDKLGPANSZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539873 | |
| Record name | 4-Acetylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31076-84-3 | |
| Record name | 4-Acetylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Acetylbenzoyl chloride chemical properties
An In-depth Technical Guide to 4-Acetylbenzoyl Chloride for Researchers and Drug Development Professionals
Introduction
This compound is an organic compound with the chemical formula C₉H₇ClO₂.[1] It is classified as an acyl chloride, a derivative of benzoyl chloride, with an acetyl group at the para-position.[1] This bifunctional molecule, containing both a reactive acyl chloride and a ketone group, serves as a valuable intermediate in a variety of organic syntheses.[1] Its high reactivity, particularly towards nucleophiles, makes it a key building block in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols for researchers and professionals in the field of drug development.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₂ | [1][2][3][4] |
| Molecular Weight | 182.6 g/mol | [1][2][3] |
| CAS Number | 31076-84-3 | [1][2][4] |
| IUPAC Name | This compound | [1][2][5] |
| Appearance | Solid | [5] |
| Melting Point | 67.4-68 °C | [3] |
| Boiling Point | 296.3 ± 23.0 °C (Predicted) | [3] |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | 95% | [4][5] |
| InChI | InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 | [1][2][5] |
| InChIKey | UZPDKLGPANSZTM-UHFFFAOYSA-N | [1][2][5] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C(=O)Cl | [1][2] |
Reactivity and Chemical Behavior
The reactivity of this compound is dominated by the highly electrophilic carbon of the acyl chloride group. This carbon is susceptible to attack by a wide range of nucleophiles, leading to nucleophilic acyl substitution reactions.[1][6] The chlorine atom is an excellent leaving group, facilitating these transformations.
Nucleophilic Acyl Substitution: This is the primary reaction pathway for this compound.[1] Common nucleophiles like water, alcohols, and amines react readily to form carboxylic acids, esters, and amides, respectively.[1][7] These reactions typically produce hydrogen chloride as a byproduct.[6]
-
Hydrolysis: Reaction with water leads to the formation of 4-acetylbenzoic acid and hydrochloric acid.[1]
-
Esterification: Alcohols react to yield the corresponding esters.
-
Amidation: Amines react to form amides. This is particularly relevant in drug development for synthesizing various biologically active molecules.[1]
Reduction: The acyl chloride can be reduced to an alcohol. For instance, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) converts this compound into 4-acetylbenzyl alcohol.[1]
Stability: this compound is sensitive to moisture and will readily hydrolyze upon contact with water or moist air.[6][8] Therefore, it should be stored under an inert atmosphere in a cool, dry, and well-ventilated place.[4][5][9]
Hazards: It is a corrosive and lachrymatory compound, capable of causing severe irritation and burns to the skin, eyes, and respiratory system.[1] The reaction with water releases corrosive hydrochloric acid fumes.[1]
Caption: Common nucleophilic acyl substitution reactions of this compound.
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis involves the chlorination of 4-acetylbenzoic acid.[1]
Methodology:
-
Starting Material: Begin with 4-acetylbenzoic acid.
-
Chlorinating Agent: Treat the 4-acetylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent. The mixture may be heated to drive the reaction to completion.
-
Workup and Purification: After the reaction is complete, the excess chlorinating agent and solvent are removed, often by distillation. The crude this compound is then purified by vacuum distillation.[10][11]
Caption: General workflow for the synthesis of this compound.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure. The spectrum typically shows distinct signals for the aromatic protons and the methyl protons of the acetyl group.[1] Aromatic protons ortho to the acid chloride group are deshielded and appear as a doublet around 8.1-8.3 ppm.[1]
Mass Spectrometry (MS): Mass spectrometry is employed for molecular weight determination and structural confirmation.[1] The mass spectrum will show a molecular ion peak (m/z 182/184) with the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.[1]
Derivatization for Analysis: Benzoyl chlorides, in general, are used as derivatizing agents for analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12][13] This technique is applied in targeted metabolomics to label and quantify neurochemicals and other compounds containing primary and secondary amines or phenolic groups.[12][13]
Applications in Research and Development
This compound is a versatile intermediate with several applications:
-
Organic Synthesis: It serves as a precursor for more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] For instance, it is an intermediate in the synthesis of the pesticide Tebufenozide.[14]
-
Polymer Chemistry: The functional groups on this molecule allow it to be incorporated into polymers to modify their properties.[1]
-
Dyes and Pigments: Derivatives of this compound are used in the manufacturing of dyes and pigments.[1]
Conclusion
This compound is a highly reactive and useful chemical intermediate. Its bifunctional nature provides a platform for a wide array of chemical transformations, making it a valuable tool for researchers in organic synthesis and drug development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in industrial processes.
References
- 1. Buy this compound | 31076-84-3 [smolecule.com]
- 2. This compound | C9H7ClO2 | CID 13409603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 31076-84-3 CAS MSDS (Benzoyl chloride, 4-acetyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. This compound | 31076-84-3 [sigmaaldrich.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
- 9. lookchem.com [lookchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoyl chloride, 4-acetyl- (9CI) | 31076-84-3 [chemicalbook.com]
An In-depth Technical Guide to 4-Acetylbenzoyl Chloride (CAS Number: 31076-8-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Acetylbenzoyl chloride (CAS: 31076-84-3), a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, spectroscopic signature, synthesis, and reactivity. A pivotal application in the development of anticancer agents is highlighted, focusing on its role as a key intermediate in the synthesis of 2-aryl-4-benzoyl-imidazoles, a class of potent tubulin polymerization inhibitors. Detailed experimental protocols for the synthesis of this compound and its subsequent use in the preparation of these bioactive compounds are provided. Furthermore, this guide includes mandatory visualizations of key experimental workflows and the cellular signaling pathway affected by the end-products derived from this compound.
Introduction
This compound is an organic compound featuring both an acyl chloride and a ketone functional group.[1] This dual reactivity makes it a valuable building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers.[1] The acyl chloride moiety serves as a highly reactive site for nucleophilic acyl substitution, enabling the facile introduction of the 4-acetylbenzoyl group into various molecular scaffolds. Its application as a precursor to potent tubulin polymerization inhibitors underscores its importance in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature and should be handled with care due to its corrosive and lachrymatory nature.[1][2] It is reactive towards water and moisture, hydrolyzing to 4-acetylbenzoic acid.[3] It is soluble in a range of anhydrous organic solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 31076-84-3 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₇ClO₂ | [1] |
| Molecular Weight | 182.6 g/mol | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in polar aprotic solvents like acetonitrile (B52724) and dichloromethane. | [1] |
| InChI | InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 | [1] |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)Cl | [1] |
Spectroscopic Data
The structural features of this compound can be unequivocally identified through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference(s) |
| Infrared (IR) | Strong C=O stretch (acyl chloride) at 1770-1780 cm⁻¹; C=O stretch (ketone) at 1680-1690 cm⁻¹. | [3] |
| ¹³C NMR | Carbonyl carbon (acyl chloride) at 167-170 ppm; Carbonyl carbon (ketone) at ~197 ppm; Aromatic carbons at 128-140 ppm; Methyl carbon at ~26 ppm. | [3] |
| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z 182/184 with a characteristic 3:1 isotopic ratio for chlorine. | [3] |
| ¹H NMR | Aromatic protons ortho to the acyl chloride at δ 8.1-8.3 ppm (d); Aromatic protons ortho to the acetyl group at δ 8.0-8.1 ppm (d); Methyl protons at δ ~2.6 ppm (s). | [3] |
Synthesis and Reactivity
Synthesis of this compound
This compound is most commonly synthesized from 4-acetylbenzoic acid via chlorination. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the convenient removal of gaseous byproducts (SO₂ and HCl).
Reactivity
The primary mode of reactivity for this compound is nucleophilic acyl substitution at the acyl chloride functionality. This reaction is readily achieved with a variety of nucleophiles, including alcohols, phenols, and amines, to yield the corresponding esters and amides.
Application in Drug Discovery: Synthesis of Tubulin Polymerization Inhibitors
A significant application of this compound is in the synthesis of 2-aryl-4-benzoyl-imidazoles, a class of compounds that have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[4] These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
Experimental Protocols
Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Thionyl chloride is corrosive and reacts violently with water.
Synthesis of this compound from 4-Acetylbenzoic Acid
This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[6]
Materials:
-
4-Acetylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4-acetylbenzoic acid and anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF to the suspension.
-
Slowly add thionyl chloride to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Synthesis of a 2-Aryl-4-(4-acetylbenzoyl)imidazole Derivative
This protocol describes a general procedure for the acylation of a 2-aryl-imidazole intermediate with this compound, based on the synthesis of similar compounds.[4]
Materials:
-
2-Aryl-1H-imidazole
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the 2-aryl-1H-imidazole in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to the stirred solution and allow the mixture to stir at -78 °C for 30 minutes to ensure complete deprotonation of the imidazole (B134444).
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the solution of this compound dropwise to the lithiated imidazole solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-4-(4-acetylbenzoyl)imidazole.
Safety Information
This compound is a corrosive and lachrymatory compound.[1] It reacts with water to produce hydrochloric acid.[3] It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for the construction of complex molecular architectures, which is particularly relevant in the field of drug discovery. The successful application of this compound in the synthesis of potent tubulin polymerization inhibitors highlights its potential for the development of novel anticancer therapeutics. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this compound in various scientific endeavors.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound | 31076-84-3 [sigmaaldrich.com]
- 3. Buy this compound | 31076-84-3 [smolecule.com]
- 4. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoyl chloride, 4-acetyl- (9CI) | 31076-84-3 [chemicalbook.com]
An In-depth Technical Guide to 4-Acetylbenzoyl Chloride
Abstract: This document provides a comprehensive technical overview of 4-acetylbenzoyl chloride (C₉H₇ClO₂), a key bifunctional organic compound. It details the molecule's structure, physicochemical properties, synthesis, and characteristic reactivity. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols for its synthesis and spectroscopic characterization. Furthermore, it summarizes the compound's primary applications and critical safety information.
Molecular Structure and Identification
This compound is an aromatic acyl chloride distinguished by the presence of both a reactive acyl chloride group and a ketone (acetyl group) at the para position of the benzene (B151609) ring.[1] This dual functionality makes it a valuable and versatile intermediate in organic synthesis.[1]
The structural and identifying characteristics of this compound are summarized below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 31076-84-3[1][2][3] |
| Molecular Formula | C₉H₇ClO₂[1][2][3] |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)Cl[1][2] |
| InChI | InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3[1][2] |
| InChIKey | UZPDKLGPANSZTM-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The quantitative physicochemical properties of this compound are crucial for its application in synthesis and for determining appropriate handling and storage conditions.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 182.60 g/mol [2][3][4] |
| Exact Mass | 182.0134572 Da[2] |
| Appearance | Colorless to pale yellow fuming liquid (typical for acyl chlorides)[5] |
| Reactivity | Reacts readily with water and other nucleophiles[1] |
Synthesis and Chemical Reactivity
The most common and established method for synthesizing this compound is through the direct chlorination of its carboxylic acid precursor, 4-acetylbenzoic acid.[1] This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. The atom efficiency for the thionyl chloride route is approximately 76%.[1]
References
- 1. Buy this compound | 31076-84-3 [smolecule.com]
- 2. This compound | C9H7ClO2 | CID 13409603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoyl chloride, 4-acetyl- (9CI) | 31076-84-3 [chemicalbook.com]
- 4. labshake.com [labshake.com]
- 5. The Applications and Reactions of Benzoyl chloride_Chemicalbook [chemicalbook.com]
4-Acetylbenzoyl chloride reactivity with nucleophiles
An In-depth Technical Guide on the Reactivity of 4-Acetylbenzoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its structure, featuring both a highly reactive acyl chloride and a ketone functional group, allows for a range of chemical transformations. This guide provides a comprehensive overview of the core principles governing the reactivity of this compound with common nucleophiles, including amines, alcohols, water, and thiols. It details the underlying nucleophilic acyl substitution mechanism, presents comparative reactivity data, outlines detailed experimental protocols for acylation reactions, and illustrates key concepts through logical and mechanistic diagrams.
Introduction to this compound
This compound (C₉H₇ClO₂) is an aromatic organic compound characterized by a benzoyl chloride moiety substituted at the para-position with an acetyl group.[1][2] This dual functionality makes it a valuable intermediate for synthesizing more complex molecules. The acyl chloride group is a highly reactive electrophile, readily undergoing acylation reactions, while the acetyl group can be used for subsequent chemical modifications.[1] Its primary applications are in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1]
Key Properties:
-
Molecular Formula: C₉H₇ClO₂
-
Molecular Weight: 182.6 g/mol
-
Appearance: Typically a solid at room temperature
-
CAS Number: 31076-84-3[2]
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is rendered highly susceptible to nucleophilic attack due to the strong electron-withdrawing inductive effects of the adjacent oxygen and chlorine atoms.
Core Reactivity: The Nucleophilic Acyl Substitution Mechanism
The reactions of this compound with nucleophiles proceed via a well-established two-step mechanism known as nucleophilic acyl substitution (or addition-elimination).[3][4][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[5][6]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion (Cl⁻)—a good leaving group—is expelled.[3]
This sequence results in the net substitution of the chloride with the incoming nucleophile.[4] For reactions involving neutral nucleophiles like water, alcohols, or primary/secondary amines, a final deprotonation step occurs to yield the neutral product and hydrochloric acid (HCl).[7]
Caption: General mechanism of nucleophilic acyl substitution.
Reactivity with Specific Nucleophiles
Reaction with Amines (Aminolysis)
This compound reacts rapidly, often violently, with primary and secondary amines to form N-substituted 4-acetylbenzamides.[5][8] The reaction is highly exothermic. Since the reaction produces HCl, which can protonate the starting amine and render it non-nucleophilic, at least two equivalents of the amine are typically used.[8] One equivalent acts as the nucleophile, and the second acts as a base (an acid scavenger) to neutralize the HCl byproduct, forming an ammonium (B1175870) chloride salt.[5][8] Alternatively, a non-nucleophilic tertiary amine like triethylamine (B128534) (TEA) or pyridine (B92270) can be added as an acid scavenger.[9]
-
Reaction: R-COCl + 2 R'NH₂ → R-CONHR' + R'NH₃⁺Cl⁻
Reaction with Alcohols (Alcoholysis)
The reaction with alcohols produces 4-acetylbenzoate esters.[10] The reaction is generally vigorous with primary and secondary alcohols but slower than aminolysis. Phenols, being less nucleophilic than alcohols, react more slowly and often require heating or the presence of a base (like pyridine) to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[7][10]
-
Reaction (with alcohol): R-COCl + R'-OH → R-COOR' + HCl
-
Reaction (with phenol, base): R-COCl + Ar-OH + C₅H₅N → R-COOAr + C₅H₅NH⁺Cl⁻
Reaction with Water (Hydrolysis)
Like most acyl chlorides, this compound reacts readily with water in an exothermic reaction to hydrolyze back to the parent carboxylic acid, 4-acetylbenzoic acid, with the formation of steamy fumes of HCl.[11] This reactivity necessitates that reactions are carried out in anhydrous (dry) solvents under an inert atmosphere to prevent unwanted hydrolysis of the starting material.[12] The rate of hydrolysis for benzoyl chlorides is generally slower than for aliphatic acyl chlorides like acetyl chloride.[13]
-
Reaction: R-COCl + H₂O → R-COOH + HCl
Reaction with Thiols (Thiolysis)
Thiols react with this compound to form thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction proceeds efficiently. The reaction is often carried out in the presence of a base to deprotonate the thiol to the more potent thiolate nucleophile, which drives the reaction.
-
Reaction (with base): R-COCl + R'-SH + Base → R-COSR' + Base·H⁺Cl⁻
Quantitative Data and Reactivity Trends
While specific kinetic data for this compound is not extensively available in the public literature, its reactivity can be understood by examining studies on other substituted benzoyl chlorides. The electronic nature of the substituent on the benzene (B151609) ring significantly influences the reaction rate.
The 4-acetyl group is moderately electron-withdrawing through resonance and inductive effects. This increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to attack by a nucleophile.
-
For reactions proceeding through a bimolecular (associative) mechanism, where nucleophilic attack is the rate-determining step, electron-withdrawing groups like acetyl (-COCH₃) and nitro (-NO₂) generally increase the reaction rate compared to unsubstituted benzoyl chloride.
-
For reactions proceeding through a unimolecular (dissociative) Sₙ1-type mechanism, which involves the formation of an acylium ion (R-C=O⁺), electron-donating groups that can stabilize the positive charge increase the rate.[14][15]
Solvolysis reactions (hydrolysis and alcoholysis) can proceed through either pathway depending on the solvent and substituent.[14] The tables below summarize comparative data for the solvolysis of various para-substituted benzoyl chlorides to illustrate these electronic effects.
Table 1: Relative Solvolysis Rates of p-Substituted Benzoyl Chlorides
| Substituent (Z) | Electronic Effect | Hammett Constant (σₚ) | Relative Rate (approx.) | Mechanism Tendency |
|---|---|---|---|---|
| -OCH₃ | Strong Donor | -0.27 | Very Fast | Dissociative (Sₙ1-like) |
| -CH₃ | Weak Donor | -0.17 | Fast | Mixed/Dissociative |
| -H | Neutral | 0.00 | Reference (1) | Mixed/Associative |
| -Cl | Weak Withdrawer | +0.23 | Slower | Associative (Sₙ2-like) |
| -COCH₃ | Mod. Withdrawer | +0.50 | Comparable/Slightly Faster * | Associative (Sₙ2-like) |
| -NO₂ | Strong Withdrawer | +0.78 | Faster | Associative (Sₙ2-like) |
Note: The rate for -COCH₃ is an extrapolation based on its electronic effect in associative mechanisms. In highly ionizing, non-nucleophilic solvents, the rate may be slower than benzoyl chloride due to destabilization of the acylium ion intermediate.[1][14]
Table 2: Typical Yields for Acylation Reactions
| Nucleophile | Product Type | Catalyst/Base | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Primary/Secondary Amine | Amide | Excess Amine or TEA | >90% | [9] |
| Primary/Secondary Alcohol | Ester | Pyridine or TMEDA | 85-98% | |
| Phenol | Ester | Pyridine / Heat | 70-95% | [9] |
| Thiol | Thioester | Base (e.g., TEA) | >90% | (General) |
Yields are generalized from protocols for benzoyl chloride derivatives and may vary based on substrate and specific reaction conditions.
Experimental Protocols
The following are representative protocols for the acylation of a nucleophile with this compound. All glassware should be oven- or flame-dried, and anhydrous solvents should be used.
Protocol 1: Synthesis of an N-Aryl-4-acetylbenzamide
This protocol describes the reaction with an amine like aniline (B41778).
Materials:
-
This compound (1.0 eq)
-
Aniline (2.2 eq) OR Aniline (1.05 eq) and Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the aniline (and triethylamine, if used) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath with stirring. Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess amine/TEA), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N-(4-acetylphenyl)benzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of an Alkyl 4-Acetylbenzoate
This protocol describes the esterification of an alcohol.
Materials:
-
This compound (1.1 eq)
-
Primary or Secondary Alcohol (1.0 eq)
-
Anhydrous Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up reagents as in Protocol 1.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol and pyridine (or TEA) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0°C. Add a solution of this compound in anhydrous DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Isolation: Follow steps 4-7 from Protocol 1 to quench, extract, isolate, and purify the final ester product.
Caption: A typical experimental workflow for acylation.
Factors Influencing Reactivity
The rate and outcome of reactions involving this compound are governed by several interconnected factors. Understanding these allows for the optimization of reaction conditions.
Caption: Key factors influencing reactivity.
Conclusion
This compound is a highly reactive and synthetically useful intermediate. Its reactions are dominated by the electrophilic acyl chloride group, which undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The presence of the electron-withdrawing acetyl group enhances the carbonyl carbon's electrophilicity, promoting reactions that proceed through an associative, Sₙ2-like mechanism. By carefully selecting the nucleophile, solvent, and the use of an appropriate acid scavenger, researchers can efficiently synthesize a diverse array of amides, esters, and thioesters, making this compound a valuable tool in drug discovery and chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimalarial effects of N2-aryl-N4-[(dialkylamino)alkyl]- and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
An In-depth Technical Guide to the Hydrolysis of 4-Acetylbenzoyl Chloride to 4-Acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of 4-acetylbenzoyl chloride to 4-acetylbenzoic acid, a key chemical transformation relevant to pharmaceutical synthesis. 4-Acetylbenzoic acid serves as an important intermediate in the preparation of various pharmaceutical compounds, including curcumin (B1669340) analogs with antioxidant activities and quinuclidine (B89598) benzamides that act as agonists of α7 nicotinic acetylcholine (B1216132) receptors.[1] This document details the reaction mechanism, experimental protocols, and analytical characterization of the product.
Core Concepts: Reaction Mechanism and Pathway
The hydrolysis of this compound is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via a nucleophilic addition-elimination mechanism. In this process, the lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A final deprotonation step yields the carboxylic acid and hydrochloric acid as a byproduct.
The overall reaction can be summarized as follows:
This compound + H₂O → 4-Acetylbenzoic acid + HCl
The presence of two electron-withdrawing groups on the benzoyl chloride (the acetyl group and the acyl chloride itself) enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactant, this compound, and the product, 4-acetylbenzoic acid.
Table 1: Physicochemical Properties
| Property | This compound | 4-Acetylbenzoic Acid |
| Molecular Formula | C₉H₇ClO₂[2] | C₉H₈O₃[1] |
| Molecular Weight | 182.60 g/mol [2] | 164.16 g/mol [1] |
| CAS Number | 31076-84-3[2] | 586-89-0[1] |
| Appearance | Not specified (typically a solid) | White to light yellow crystalline powder[1] |
| Melting Point | Not specified | 208-210 °C[1] |
| Boiling Point | Not specified | ~251.61 °C[1] |
| Solubility | Reacts with water | Soluble in DMSO and methanol[1] |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound (Characteristic Peaks) | 4-Acetylbenzoic Acid (Characteristic Peaks) |
| ¹H NMR | Aromatic protons, methyl protons (specific shifts not readily available in searched literature) | Aromatic protons (doublets around 7.9-8.1 ppm), methyl protons (singlet around 2.6 ppm), carboxylic acid proton (broad singlet, variable) |
| ¹³C NMR | Carbonyl carbons (acyl chloride and ketone), aromatic carbons, methyl carbon (specific shifts not readily available in searched literature) | Carbonyl carbons (carboxylic acid and ketone), aromatic carbons, methyl carbon |
| IR (cm⁻¹) | C=O stretch (acyl chloride, ~1770-1800 cm⁻¹), C=O stretch (ketone, ~1680 cm⁻¹), C-Cl stretch | O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹), C=O stretch (ketone, ~1680 cm⁻¹) |
Experimental Protocols
While a specific, peer-reviewed protocol for the hydrolysis of this compound was not found in the available literature, the following procedure is based on the well-established hydrolysis of benzoyl chloride and other aromatic acyl chlorides.
Materials:
-
This compound
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable organic solvent that is immiscible with water (e.g., diethyl ether or dichloromethane). Place the flask in an ice bath to control the initial exothermic reaction.
-
Hydrolysis: Slowly add an excess of cold deionized water (approximately 10-20 equivalents) to the stirred solution of this compound. Vigorous stirring is essential to ensure efficient mixing of the biphasic system.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material. The hydrolysis of acyl chlorides is generally rapid.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction (caution: CO₂ evolution).
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Product:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude 4-acetylbenzoic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to obtain pure 4-acetylbenzoic acid.
-
Expected Yield:
The hydrolysis of acyl chlorides is typically a high-yielding reaction. While a specific yield for this reaction is not documented in the searched literature, yields for the hydrolysis of similar aromatic acyl chlorides are often in the range of 90-99%.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the nucleophilic addition-elimination mechanism for the hydrolysis of this compound.
References
Spectroscopic Profile of 4-Acetylbenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Acetylbenzoyl chloride, a bifunctional molecule of interest in organic synthesis and pharmaceutical development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of data derived from analogous compounds and predicted values. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These values are estimated based on the analysis of structurally related compounds and established principles of spectroscopic theory.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.1 | Doublet | 2H | Aromatic protons ortho to the carbonyl chloride |
| ~8.0 - 7.9 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| ~2.6 | Singlet | 3H | Methyl protons of the acetyl group |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~197 | Carbonyl carbon of the acetyl group |
| ~168 | Carbonyl carbon of the benzoyl chloride |
| ~140 | Aromatic carbon attached to the acetyl group |
| ~135 | Aromatic carbon attached to the carbonyl chloride |
| ~131 | Aromatic CH carbons ortho to the carbonyl chloride |
| ~129 | Aromatic CH carbons ortho to the acetyl group |
| ~27 | Methyl carbon of the acetyl group |
Solvent: CDCl₃
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1785 - 1770 | Strong | C=O stretch of the acyl chloride |
| ~1690 - 1680 | Strong | C=O stretch of the ketone |
| ~1600, ~1485 | Medium-Weak | C=C aromatic ring stretches |
| ~1220 | Strong | C-O stretch |
| ~850 | Strong | C-H out-of-plane bend (para-disubstituted) |
Sample Preparation: Thin film or KBr pellet.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes and glassware
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Optimize the receiver gain.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
FTIR spectrometer with a detector (e.g., DTGS)
-
Sample holder (e.g., salt plates for thin film, KBr pellet press)
-
Potassium bromide (KBr), spectroscopic grade
-
Spatula, agate mortar, and pestle
-
Solvent for cleaning (e.g., acetone, dichloromethane)
Procedure (KBr Pellet Method):
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric contributions (CO₂, H₂O).
-
Sample Preparation:
-
Place a small amount of spectroscopic grade KBr powder into an agate mortar.
-
Add a very small amount of the this compound sample (approximately 1% by weight).
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a KBr pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Sample Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the significant absorption bands.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
4-Acetylbenzoyl Chloride: A Technical Guide to Safe Handling and Emergency Preparedness
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-acetylbenzoyl chloride (CAS No: 31076-84-3). Due to the limited availability of specific toxicological data for this compound, this guide incorporates safety information from the closely related and well-studied compound, benzoyl chloride, as a surrogate for hazard assessment. This approach is taken to ensure a conservative and robust safety protocol. All recommendations should be implemented in conjunction with a site-specific risk assessment and adherence to all applicable local, state, and national regulations.
Chemical and Physical Properties
Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties. These properties influence its behavior under various conditions and are critical for designing safe experimental and storage protocols.
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClO₂ | [1] |
| Molecular Weight | 182.6 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Odor | Pungent, irritating | [2][3] |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Flash Point | No data available (Benzoyl chloride: 72 °C / 162 °F) | [2][3] |
| Density | No data available (Benzoyl chloride: 1.211 g/mL at 25 °C) | [2][3] |
| Solubility in Water | Reacts readily, hydrolyzes | [1][4] |
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling to avoid adverse health effects. Its primary hazards are associated with its corrosive nature and reactivity.[1]
-
Corrosivity: As an acyl chloride, it is expected to be corrosive and can cause severe irritation and burns upon contact with skin, eyes, and the respiratory tract.[1]
-
Lachrymator: The compound is an eye irritant, causing tearing and discomfort.[1]
-
Reactivity with Water: It reacts with water and moisture to release hydrochloric acid fumes, which are corrosive and irritating to the respiratory system.[1][4]
-
Flammability: While specific data is unavailable, it may be flammable and can decompose upon heating to release toxic fumes.[1]
Due to the lack of specific GHS classification for this compound, the classification for benzoyl chloride should be provisionally adopted:
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Corrosion/Irritation (Category 1B)
-
Serious Eye Damage/Eye Irritation (Category 1)
-
Skin Sensitization (Category 1)
Exposure Controls and Personal Protection
To minimize exposure and ensure personnel safety, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Chemical safety goggles and a face shield. | OSHA 29 CFR 1910.133 or EN 166 |
| Skin | Chemical-resistant gloves (e.g., Viton®, Butyl rubber), a lab coat, and additional protective clothing as needed to prevent skin contact. | |
| Respiratory | For operations with a potential for generating aerosols or vapors, a NIOSH-approved respirator with an appropriate cartridge for acid gases should be used. | OSHA 29 CFR 1910.134 or EN 149 |
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the long-term stability of the chemical.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Handle in a chemical fume hood.
-
Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[2]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent contact with moisture.
-
Store away from incompatible materials.
-
The storage area should be designated for corrosive materials.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Fire-Fighting Measures
While this compound itself may not be highly flammable, its reactivity and decomposition products pose significant fire-related hazards.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Unsuitable Extinguishing Media | DO NOT use water, as it reacts with the substance to produce corrosive and toxic hydrochloric acid gas.[7] |
| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, hydrogen chloride gas, and potentially phosgene.[3] |
| Fire-Fighting Procedures | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. |
Accidental Release Measures
A prompt and well-coordinated response to a spill is crucial to mitigate the hazard.
| Step | Action |
| 1. Evacuation & Isolation | Evacuate non-essential personnel from the spill area. Isolate the hazard area and deny entry. |
| 2. Ventilation | Ensure adequate ventilation. If the spill is in a poorly ventilated area, use a self-contained breathing apparatus. |
| 3. Containment | Contain the spill using inert, non-combustible absorbent materials such as dry sand or earth. DO NOT use combustible materials like sawdust. |
| 4. Neutralization (with caution) | For small spills, cautiously neutralize with a suitable agent like soda ash or calcium carbonate. |
| 5. Collection & Disposal | Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not seal the container tightly if gas evolution is possible. |
| 6. Decontamination | Decontaminate the spill area with a suitable cleaning agent. |
Experimental Protocols
Detailed experimental protocols involving this compound will be highly specific to the intended reaction. However, a general workflow for its use as an acylating agent is provided below. All steps must be performed in a chemical fume hood with appropriate PPE.
Logical Decision Pathways
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Spill Response Decision Tree
This diagram outlines the decision-making process in the event of a spill.
References
- 1. Buy this compound | 31076-84-3 [smolecule.com]
- 2. Benzoyl chloride CAS#: 98-88-4 [m.chemicalbook.com]
- 3. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Electrophilic Character of 4-Acetylbenzoyl Chloride's Carbonyl Carbons
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylbenzoyl chloride is a bifunctional molecule of significant interest in organic synthesis and drug development, featuring two distinct electrophilic carbonyl centers: a highly reactive acyl chloride and a less reactive ketone. Understanding the differential electrophilicity of these two sites is crucial for predicting and controlling reaction outcomes, designing selective synthetic methodologies, and elucidating mechanisms of action in biological systems. This technical guide provides a comprehensive analysis of the electrophilic character of the carbonyl carbons in this compound, integrating theoretical principles, spectroscopic data, and detailed experimental protocols for quantitative assessment.
Introduction: The Duality of Electrophilicity in this compound
This compound presents a fascinating case study in chemoselectivity. The molecule incorporates two carbonyl functionalities within a single conjugated system. The inherent electronic properties of the acyl chloride and ketone moieties, modulated by the aromatic ring, give rise to a significant difference in the electrophilicity of their respective carbonyl carbons.
The acyl chloride carbonyl carbon is rendered highly electrophilic due to the strong inductive effect of the chlorine atom and the poor resonance donation of chlorine's lone pairs into the carbonyl π-system. Conversely, the ketone carbonyl is a moderately electrophilic center. The interplay of these two reactive sites governs the molecule's behavior in nucleophilic reactions, making a thorough understanding of their relative reactivity paramount for its application in complex molecular design.
Theoretical Framework
Inductive and Resonance Effects
The electrophilicity of a carbonyl carbon is primarily dictated by the balance of inductive and resonance effects from its substituents.
-
Acyl Chloride Carbonyl: The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect significantly polarizes the carbon-chlorine bond and, by extension, the carbonyl group, increasing the partial positive charge on the carbonyl carbon. While chlorine does possess lone pairs that could participate in resonance donation (+R), the overlap between the chlorine 3p orbitals and the carbon 2p orbital of the carbonyl is poor, making this resonance contribution weak. Consequently, the inductive effect dominates, leading to a highly electrophilic carbonyl carbon.
-
Ketone Carbonyl: The methyl group of the acetyl moiety is weakly electron-donating through induction (+I), which slightly reduces the electrophilicity of the ketone carbonyl carbon compared to an aldehyde. The acetyl group as a whole is electron-withdrawing from the benzene (B151609) ring.
Hammett Analysis
The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.
The 4-acetyl group (-COCH₃) is an electron-withdrawing group, primarily through its resonance effect (-R). The accepted Hammett sigma constant for a para-acetyl group (σₚ) is +0.50.[1] This positive value indicates that the acetyl group withdraws electron density from the aromatic ring, which in turn influences the electrophilicity of the benzoyl chloride moiety. This electron withdrawal enhances the partial positive charge on the acyl chloride carbonyl carbon, making it even more reactive towards nucleophiles.
Quantitative Data
Spectroscopic Data: ¹³C NMR Chemical Shifts
The ¹³C NMR chemical shift of a carbonyl carbon is a sensitive probe of its electronic environment. A more downfield chemical shift (higher ppm value) generally correlates with a more electron-deficient (i.e., more electrophilic) carbon atom.
| Carbonyl Group | Typical ¹³C NMR Chemical Shift (ppm) | Rationale |
| Aromatic Ketone | 190 - 200 | The carbonyl carbon is deshielded by the electronegative oxygen atom. |
| Acyl Chloride | 165 - 180 | Despite the high electronegativity of chlorine, resonance donation from its lone pairs (though weak) provides some shielding compared to a ketone. The primary reason for the upfield shift relative to ketones is more complex and involves factors beyond simple electron density.[2][3] |
Note: While counterintuitive based solely on reactivity, the ¹³C NMR shifts are influenced by multiple factors, and direct correlation with reactivity is not always linear. However, these typical ranges are valuable for structural characterization.
Computational Data: Partial Atomic Charges
Computational chemistry provides a powerful tool for quantifying the electrophilicity of atomic centers by calculating partial atomic charges. While specific calculations for this compound are not published, the expected trend is clear.
| Carbonyl Carbon | Expected Partial Atomic Charge (arbitrary units) | Methodology for Determination |
| Acyl Chloride | High Positive Charge | Quantum mechanical calculations using methods such as Density Functional Theory (DFT) can be employed to calculate the electron density distribution. Subsequent population analysis (e.g., Mulliken, Natural Bond Orbital (NBO), or electrostatic potential (ESP) fitting) can assign partial charges to each atom.[4][5][6] |
| Ketone | Moderate Positive Charge | The same computational methods would be applied to the entire molecule to provide a comparative analysis of the partial charges on both carbonyl carbons. |
Experimental Protocols
To quantitatively determine the relative electrophilicity of the two carbonyl carbons in this compound, a competitive kinetic experiment can be designed.
Objective
To determine the relative rate of reaction of a nucleophile with the acyl chloride carbonyl versus the ketone carbonyl of this compound.
Principle
A nucleophile is introduced to a solution of this compound in a sub-stoichiometric amount. The reaction is allowed to proceed for a defined period, after which it is quenched. The product distribution is then analyzed to determine the ratio of acylation at the acyl chloride versus addition to the ketone. Given the much higher reactivity of the acyl chloride, the experiment must be designed to capture the initial, kinetically controlled product distribution.
Materials
-
This compound
-
Nucleophile (e.g., a secondary amine like morpholine, or an alcohol like methanol)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
-
Quenching agent (e.g., a proton source like dilute aqueous acid)
-
Internal standard for quantitative analysis (e.g., a stable compound with a distinct NMR or GC-MS signal)
-
Apparatus for reactions at controlled temperature (e.g., cryostat or ice bath)
-
Analytical instrumentation (¹H NMR, GC-MS)
Procedure
-
Preparation: A solution of this compound (1.0 equivalent) and an internal standard in the chosen anhydrous solvent is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., -78 °C) to slow down the reaction.
-
Reaction Initiation: A solution of the nucleophile (0.5 equivalents) in the same solvent is added dropwise to the cooled solution of this compound with vigorous stirring.
-
Reaction Monitoring and Quenching: Aliquots of the reaction mixture are taken at specific time intervals and immediately quenched by adding them to a solution of the quenching agent.
-
Work-up: The quenched aliquots are worked up by extraction and drying of the organic layer.
-
Analysis: The product ratio in each aliquot is determined by ¹H NMR spectroscopy or GC-MS. The relative integration of product peaks corresponding to reaction at the acyl chloride and the ketone, calibrated against the internal standard, will give the quantitative product distribution.
Expected Outcome
Due to the significantly higher electrophilicity of the acyl chloride, the reaction is expected to be highly chemoselective for the acyl chloride carbonyl. The primary product will be the amide or ester formed from the reaction at the acyl chloride position. Reaction at the ketone carbonyl is expected to be negligible under these conditions.
Visualizations
Logical Relationship of Electrophilicity
Caption: Factors determining the electrophilicity of the carbonyl carbons.
Experimental Workflow for Competitive Kinetics
References
- 1. Hammett substituent constants [stenutz.eu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. academic.oup.com [academic.oup.com]
- 6. docs.materialsproject.org [docs.materialsproject.org]
4-Acetylbenzoyl Chloride: A Versatile Intermediate in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylbenzoyl chloride is a valuable bifunctional molecule serving as a key intermediate in a variety of organic syntheses. Its structure, featuring both a reactive acyl chloride and a ketone functional group, allows for sequential and diverse chemical transformations. This makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1] This technical guide provides an in-depth overview of the synthesis of this compound and its application in two fundamental reactions: N-acylation of amines and Friedel-Crafts acylation, supported by detailed experimental protocols and quantitative data.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the chlorination of 4-acetylbenzoic acid using thionyl chloride (SOCl₂).[1] This reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Reaction Scheme:
Caption: Synthesis of this compound from 4-Acetylbenzoic Acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylbenzoic acid.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents).
-
Reaction Conditions: Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to yield crude this compound, which can be used directly in subsequent steps or purified by vacuum distillation.
Quantitative Data: Synthesis of Acyl Chlorides
The following table provides representative data for the synthesis of various benzoyl chlorides from their corresponding benzoic acids using thionyl chloride, illustrating the general efficiency of this method.
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| p-Chlorobenzoic acid | p-Chlorobenzoyl chloride | Reflux with SOCl₂ | 75-81 | [2] |
| o-Toluic acid | o-Toluyl chloride | Heat with SOCl₂ at 60-65°C for 2-3 hours | High | [3] |
| p-Nitrobenzoic acid | p-Nitrobenzoyl chloride | Heat with PCl₅ | 90-96 | [4] |
Applications in Organic Synthesis
N-Acylation of Amines
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 4-acetylbenzamides. This reaction is a cornerstone of medicinal chemistry, as the amide bond is a key feature in many biologically active molecules.
Reaction Scheme:
Caption: General scheme for the N-acylation of a primary amine with this compound.
Experimental Protocol: Synthesis of N-(Substituted phenyl)-4-acetylbenzamides
A study on the synthesis of a series of N-(substituted phenyl)benzamides provides a general protocol for this transformation.
-
Reaction Setup: A heterocyclic substrate (amine) is added to a stirred mixture of benzoyl chloride (in this case, this compound) and a clay catalyst at room temperature.
-
Reaction Conditions: The stirring is continued, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed with ethanol (B145695), and the filtrate is evaporated to afford the crude product.
-
Purification: The crude product is recrystallized from ethanol to yield the pure N-acylated product.[5]
Quantitative Data: N-Acylation of Heterocyclic Amines with Benzoyl Chloride
The following table summarizes the results from a study on the N-benzoylation of various heterocyclic amines, demonstrating the applicability of this method.
| Substrate | Product | Time (min) | Yield (%) | Reference |
| Imidazole | N-Benzoylimidazole | 4 | 97 | [5] |
| Pyrazole | N-Benzoylpyrazole | 10 | 90 | [5] |
| Indole | N-Benzoylindole | 15 | 88 | [5] |
| Pyrrole | N-Benzoylpyrrole | 15 | 85 | [5] |
| Carbazole | N-Benzoylcarbazole | 22 | 92 | [5] |
Friedel-Crafts Acylation
The acetylbenzoyl moiety of this compound can be introduced into aromatic compounds through Friedel-Crafts acylation. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.
Reaction Scheme:
Caption: General scheme for the Friedel-Crafts acylation of an aromatic compound.
Experimental Protocol: Friedel-Crafts Acylation of Anisole (B1667542) with Benzoyl Chloride
A representative procedure for the Friedel-Crafts acylation of anisole with benzoyl chloride using a zeolite catalyst is described below. This protocol can be adapted for use with this compound.
-
Catalyst Preparation: An HBEA zeolite catalyst is freshly calcined.
-
Reaction Setup: Anisole is transferred into a pressure tube held in an oil bath and purged with nitrogen gas under vigorous stirring. The catalyst is then added.
-
Reagent Addition: The reaction mixture is heated to 120°C, and benzoyl chloride is added.
-
Monitoring and Work-up: Samples are collected at specific time intervals, cooled, and filtered for analysis.[6]
Quantitative Data: Friedel-Crafts Acylation of Anisole
The following table presents data from a study on the Friedel-Crafts acylation of anisole with acetic anhydride, which resulted in a high yield of the p-methoxyacetophenone product.
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |
| Anisole | Acetic Anhydride | AlCl₃ | p-Methoxyacetophenone | 85.7 | [7] |
Applications in Drug Development
Conclusion
This compound is a highly versatile and reactive intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecules. The straightforward synthesis of this compound, coupled with its utility in key reactions such as N-acylation and Friedel-Crafts acylation, ensures its continued importance in academic research and the pharmaceutical and chemical industries. The provided protocols and data serve as a comprehensive guide for scientists and researchers looking to utilize this powerful building block in their synthetic endeavors.
References
- 1. Buy this compound | 31076-84-3 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C9H7ClO2 | CID 13409603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-Phenoxybenzoyl chloride | 1623-95-6 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Solubility of 4-Acetylbenzoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-acetylbenzoyl chloride in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining quantitative solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in organic synthesis, drug development, and other scientific applications where solvent selection is critical.
Introduction to this compound
This compound (C₉H₇ClO₂) is a reactive organic compound classified as an acyl chloride. Its structure features a benzoyl chloride moiety substituted with an acetyl group at the para position. This bifunctional nature makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and polymers. The acyl chloride group is highly susceptible to nucleophilic attack, facilitating reactions with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Qualitative Solubility | Rationale & Citations |
| Polar Aprotic | Acetonitrile | Enhanced solubility | Often used as a solvent in reactions involving this compound, suggesting good solubility.[1] |
| Dichloromethane (DCM) | Soluble | A common solvent for reactions with this compound.[2] | |
| Tetrahydrofuran (THF) | Soluble | Mentioned as a suitable solvent for reactions involving this compound.[2] | |
| Acetone | Likely Soluble | Benzoyl chloride and other acyl chlorides show good solubility in acetone.[3] | |
| N,N-Dimethylformamide (DMF) | Likely Soluble | A related sulfonyl chloride is soluble in DMF.[4] | |
| Non-Polar Aprotic | Toluene | Likely Soluble | Used as a solvent in the synthesis of other benzoyl chloride derivatives.[5][6] |
| Benzene | Likely Soluble | Benzoyl chloride is soluble in benzene.[7] | |
| Diethyl Ether | Likely Soluble | Benzoyl chloride is soluble in ether.[7] | |
| Hexane | Limited Solubility | Used in a reaction mixture, but may have lower solubility compared to more polar options.[1] | |
| Protic Solvents | Water | Reactive | Reacts violently with water to hydrolyze into 4-acetylbenzoic acid and hydrochloric acid.[1][8] |
| Alcohols (e.g., Ethanol) | Reactive | Reacts with alcohols to form the corresponding ester.[1][3] |
Note: The term "soluble" in this context implies that this compound is likely to dissolve to a sufficient concentration for synthetic applications. "Likely Soluble" is inferred from the solubility of structurally similar compounds. "Reactive" indicates that the solvent will react with this compound and is therefore unsuitable for creating a stable solution.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation. b. Pipette a precise volume of the chosen anhydrous organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation and atmospheric moisture contamination. d. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. e. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a specific volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe. c. Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals. d. Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method. e. Record the exact dilution factor.
-
Analysis: a. Analyze the diluted solution using a calibrated HPLC-UV method to determine the concentration of this compound. b. Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculation of Solubility: a. From the HPLC data and the calibration curve, determine the concentration of this compound in the diluted sample. b. Calculate the concentration in the original saturated solution by multiplying by the dilution factor. c. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Safety Precautions: this compound is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Ensure all glassware is dry, as the compound reacts with moisture.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the quantitative determination of solubility.
Conclusion
While specific quantitative solubility data for this compound is sparse in the literature, its reactivity and use in synthesis suggest good solubility in a range of polar aprotic solvents such as acetonitrile, dichloromethane, and THF. It is reactive towards protic solvents like water and alcohols. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The provided workflow diagram serves as a clear visual aid for the experimental process. This information is crucial for researchers and professionals in drug development and chemical synthesis to ensure the efficient and effective use of this compound.
References
- 1. Buy this compound | 31076-84-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 6. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Physical Properties of 4-Acetylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylbenzoyl chloride, a derivative of benzoyl chloride, is a bifunctional organic compound featuring both a ketone and an acyl chloride functional group.[1] This unique structure makes it a valuable intermediate in a variety of synthetic applications, including the production of pharmaceuticals, agrochemicals, and specialized polymers.[1] Its reactivity, particularly at the acyl chloride moiety, allows for its use in nucleophilic acyl substitution reactions to introduce the 4-acetylbenzoyl group into various molecular scaffolds. A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the purification of its downstream products. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its primary synthetic pathway.
Core Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, selecting appropriate solvents, and ensuring safe laboratory practices.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₂ | [2] |
| Molecular Weight | 182.60 g/mol | [2] |
| Physical State | Solid | [3] |
| Melting Point | 67.4-68 °C | [4] |
| Boiling Point | 296.3 ± 23.0 °C (Predicted) | [4] |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Reacts with water. Soluble in polar aprotic solvents like acetonitrile. | [1] |
Detailed Experimental Protocols
Accurate determination of physical properties is essential for compound characterization and purity assessment. The following are detailed, standard methodologies for measuring the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Measurement: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.
-
Data Recording: The temperature at which the solid first begins to liquefy and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.
Boiling Point Determination (for similar liquid compounds)
While this compound is a solid at room temperature, the determination of boiling points for similar liquid acyl chlorides is a common procedure.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled. A sample of the liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated.
-
Temperature Reading: The thermometer bulb should be positioned so that it is enveloped by the vapor of the boiling liquid to get an accurate reading of the boiling point. The temperature is recorded when the liquid is distilling at a steady rate.
Density Measurement of a Solid
The density of a solid can be determined using the liquid displacement method.
Methodology:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Volume Measurement by Displacement: A graduated cylinder is filled with a liquid in which the compound is insoluble and non-reactive. The initial volume of the liquid is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The difference between the two volumes gives the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.
Solubility Assessment
A qualitative assessment of solubility in various solvents provides insight into the polarity of the compound.
Methodology:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A small volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, acetone, diethyl ether, acetonitrile) is added to each test tube.
-
Observation: The tubes are agitated, and the solubility is observed. It is important to note that this compound will react with protic solvents like water and alcohols. For reactive compounds, solubility should be assessed in inert, aprotic solvents.
Synthetic Pathway and Reactivity
This compound is most commonly synthesized from 4-acetylbenzoic acid. This transformation is a standard method for the preparation of acyl chlorides from carboxylic acids.
Caption: Synthesis of this compound from 4-acetylbenzoic acid.
The primary reactivity of this compound is characterized by nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is susceptible to attack by a wide range of nucleophiles.
Caption: General scheme of nucleophilic acyl substitution of this compound.
Safety and Handling
This compound is a corrosive and lachrymatory compound.[1] It reacts with moisture, including in the air and on skin, to produce hydrochloric acid, which can cause severe burns.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[5]
References
- 1. Buy this compound | 31076-84-3 [smolecule.com]
- 2. This compound | C9H7ClO2 | CID 13409603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 31076-84-3 CAS MSDS (Benzoyl chloride, 4-acetyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
Stability and Storage of 4-Acetylbenzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage of 4-Acetylbenzoyl chloride. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity for research and development applications. This document outlines the compound's inherent stability, factors influencing its degradation, recommended storage conditions, and detailed experimental protocols for stability assessment.
Core Concepts: Stability Profile of this compound
This compound is an acyl chloride, a class of organic compounds characterized by their high reactivity, primarily due to the electron-withdrawing nature of the carbonyl and chloro groups. This reactivity makes them valuable synthetic intermediates but also susceptible to degradation.
The primary degradation pathway for this compound is hydrolysis , which occurs upon contact with water or atmospheric moisture. This reaction yields 4-acetylbenzoic acid and corrosive hydrochloric acid gas.[1] The reaction is typically rapid and exothermic.
Other factors that can affect the stability of this compound include:
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.
-
Light: While less critical than moisture, prolonged exposure to light may promote degradation.
-
Incompatible Materials: Contact with strong bases, alcohols, and metals should be avoided as they can catalyze decomposition or undergo vigorous reactions.[2]
Quantitative Stability Data
The following tables summarize hydrolysis rate constants for benzoyl chloride and some of its para-substituted derivatives. This data provides a comparative framework for understanding the relative stability of these compounds.
Table 1: Hydrolysis Rate Constant of Benzoyl Chloride
| Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Half-life |
| Water | 25 | 4.2 x 10⁻² | 16 seconds |
Source: Adapted from publicly available chemical data.
Table 2: Comparative Pseudo-First-Order Rate Constants for the Reaction of Substituted Benzoyl Chlorides with n-Propanol at 25°C
| Compound | Rate Constant (min⁻¹) |
| Benzoyl chloride | 0.0321 |
| p-Bromobenzoyl chloride | 0.0590 |
| p-Iodobenzoyl chloride | 0.0617 |
Source: Adapted from published reaction kinetics studies.
Based on the electronic effects of the substituents, the reactivity of this compound is expected to be comparable to or slightly greater than that of benzoyl chloride. The electron-withdrawing nature of the acetyl group would likely increase the electrophilicity of the carbonyl carbon, making it more susceptible to hydrolysis.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[2][3] The recommended storage temperature is typically room temperature, under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Container: Keep the container tightly closed to prevent the ingress of moisture.[2][3] Containers that have been opened must be carefully resealed and kept upright.[3]
-
Incompatibilities: Keep away from water, moist air, strong bases, alcohols, and metals.[2][3]
-
Handling: Handle in a chemical fume hood to avoid inhalation of vapors, which can be lachrymatory and corrosive.[1] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Experimental Protocols
The following section outlines detailed methodologies for assessing the stability of this compound, based on established principles for reactive compounds and ICH guidelines for stability testing of new drug substances.[4][5]
Protocol for Hydrolysis Study
This protocol describes a general procedure to determine the rate of hydrolysis of this compound.
Materials:
-
This compound
-
High-purity water (HPLC grade or equivalent)
-
Anhydrous aprotic solvent (e.g., acetone (B3395972) or acetonitrile)
-
pH meter
-
Titration apparatus with standardized sodium hydroxide (B78521) solution or an HPLC/UPLC-UV system
-
Thermostatically controlled reaction vessel
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen anhydrous aprotic solvent. The concentration should be chosen to allow for accurate monitoring of the reaction progress.
-
Reaction Initiation: In the thermostatically controlled reaction vessel, equilibrate a known volume of high-purity water to the desired temperature (e.g., 25°C). Initiate the hydrolysis by adding a small, known volume of the this compound stock solution to the water with vigorous stirring.
-
Reaction Monitoring:
-
Titrimetric Method: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a known excess of a standard base or by rapid cooling). Titrate the generated hydrochloric acid with a standardized sodium hydroxide solution to determine the extent of reaction.
-
Chromatographic Method (HPLC/UPLC): At predetermined time intervals, withdraw an aliquot and quench the reaction (e.g., by dilution in a cold, non-reactive solvent). Analyze the sample by a validated HPLC or UPLC method to measure the decrease in the concentration of this compound and the increase in the concentration of 4-acetylbenzoic acid.
-
-
Data Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the reaction and calculate the hydrolysis rate constant (k).
Protocol for Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule, as recommended by ICH guidelines.[5]
Conditions to be Investigated:
-
Acidic and Basic Hydrolysis: Conduct hydrolysis studies at various pH levels (e.g., pH 1.2, pH 7.0, and pH 9.0) to assess the susceptibility to acid and base catalysis.
-
Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., hydrogen peroxide) to evaluate its susceptibility to oxidation.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 40°C, 60°C) for a defined period. Analyze for degradation products.
-
Photostability: Expose solid and solution samples of this compound to light sources as specified in ICH guideline Q1B.
Analysis of Degradation Products:
For all stress conditions, utilize a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) to separate and quantify the parent compound and any degradation products formed.
Visualizations
The following diagrams illustrate key concepts related to the stability and handling of this compound.
Caption: Hydrolysis degradation pathway of this compound.
Caption: Recommended workflow for storage and handling.
References
- 1. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. zchf.fct.put.poznan.pl [zchf.fct.put.poznan.pl]
- 4. Ich guideline for stability testing | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Esters Using 4-Acetylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylbenzoyl chloride is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its structure, incorporating both a reactive acyl chloride and a ketone functional group, allows for the straightforward introduction of the 4-acetylbenzoyl moiety into a variety of molecular scaffolds. This is particularly useful in the development of novel therapeutic agents and functional materials. The esters derived from this compound are key intermediates in the synthesis of compounds with a range of biological activities, including potential anticancer and neuroprotective properties. This document provides detailed protocols for the synthesis of esters using this compound, summarizes relevant data, and discusses the applications of the resulting products in drug development.
Applications in Drug Development
Esters of 4-acetylbenzoic acid are important precursors in the synthesis of a variety of biologically active molecules. The 4-acetylphenyl group can be a critical pharmacophore in the design of enzyme inhibitors and receptor modulators.
Anticancer Agents: Derivatives of 4-acetylbenzoic acid have been investigated as precursors to potent anticancer agents. For instance, they are used in the synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles, which have shown promise as inhibitors of tubulin polymerization.[1] Tubulin is a key component of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
Acetylcholinesterase Inhibitors: The 4-acetylbenzoyl scaffold has also been incorporated into the design of acetylcholinesterase (AChE) inhibitors.[2] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibitors of this enzyme are used in the treatment of Alzheimer's disease and other neurological disorders to increase the levels of acetylcholine in the brain, thereby improving cognitive function.
Pharmaceutical Intermediates: Methyl 4-acetylbenzoate, an ester derived from this compound, is a known intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[3]
Experimental Protocols
The following protocols describe the synthesis of esters from this compound using two common methods: a pyridine-catalyzed reaction at room temperature and a base-free reaction.
Protocol 1: Pyridine-Catalyzed Esterification of an Alcohol
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary alcohol in the presence of pyridine (B92270), which acts as a base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Alcohol (e.g., ethanol (B145695), methanol, or a more complex alcohol)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform (B151607)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous dichloromethane to a concentration of approximately 0.2 M.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and stir.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred alcohol solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure ester.
Protocol 2: Catalyst-Free Esterification of a Phenol (B47542)
This protocol is adapted for the reaction of this compound with a phenol. The reaction with phenols can sometimes be less vigorous than with alcohols.[4][5]
Materials:
-
This compound
-
Phenol (or a substituted phenol)
-
Anhydrous chloroform or dichloromethane
-
10% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the phenol (1.0 equivalent) in anhydrous chloroform.
-
Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 10% aqueous NaOH solution to remove unreacted phenol and HCl.
-
Wash the organic layer with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting solid ester can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Data Presentation
The following tables summarize representative quantitative data for esters synthesized from this compound and its precursor, 4-acetylbenzoic acid.
| Product Name | Starting Materials | Method | Yield (%) | Reference |
| 4-Acetylphenyl benzoate | 4-Hydroxyacetophenone, Benzoyl chloride | Pyridine, Chloroform | Not specified | [6] |
| Methyl 4-acetylbenzoate | 4-Acetylbenzoic acid, Methanol | H₂SO₄ catalyst | ~94% | [7] |
| 2-Acetyl-4-methylphenyl benzoate | 2-Hydroxy-5-methylacetophenone, Benzoyl chloride | Pyridine | Not specified | [8] |
Table 1: Synthesis of 4-Acetylbenzoyl Esters and Related Compounds.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Reference |
| 4-Acetylphenyl benzoate | 8.23-7.92 (m, 4H), 7.28 (d, J=8.8 Hz, 4H) | 161.18, 131.44, 128.98, 128.72, 120.01 | Not specified | [3] |
| Methyl 4-acetylbenzoate | Not specified | Not specified | Not specified | [7] |
Table 2: Spectroscopic Data for Representative Esters.
Visualizations
Experimental Workflow
Caption: Workflow for the pyridine-catalyzed synthesis of esters from this compound.
General Reaction Mechanism
Caption: General mechanism for the nucleophilic acyl substitution reaction.
Application in Anticancer Drug Development
Caption: Role of 4-acetylbenzoyl derivatives in inhibiting cancer cell proliferation.
References
- 1. Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Synthesis using 4-Acetylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-substituted amides utilizing 4-acetylbenzoyl chloride as the acylating agent. The described methodology is a variation of the Schotten-Baumann reaction, a robust and widely used method for amide bond formation.[1][2]
Introduction
Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, natural products, and a significant portion of commercial pharmaceuticals. The reaction of an acyl chloride with a primary or secondary amine is a highly efficient and general method for the preparation of amides.[2] this compound is a valuable building block in medicinal chemistry and materials science, and reliable protocols for its use in amide synthesis are essential for the development of novel compounds. This protocol outlines the synthesis of this compound from 4-acetylbenzoic acid and its subsequent reaction with various amines to form the corresponding N-substituted 4-acetylbenzamides.
General Reaction Mechanism
The synthesis of amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, a good leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (B128534), neutralizes the hydrochloric acid byproduct, driving the reaction to completion and yielding the final amide product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the conversion of 4-acetylbenzoic acid to its more reactive acyl chloride derivative.
Materials:
-
4-Acetylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Toluene (B28343)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetylbenzoic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount (1-2 drops) of anhydrous DMF.
-
Stir the mixture at room temperature. You should observe effervescence from the evolution of HCl and SO₂ gas.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux for 1-2 hours, or until the gas evolution ceases.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure the complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure.
-
The resulting this compound is typically used in the next step without further purification.[1]
Protocol 2: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
This protocol is a general method adaptable for the reaction of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., 2-aminobiphenyl, aniline, benzylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for purification (e.g., column chromatography or recrystallization)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a base such as triethylamine (1.2-1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane.[1]
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve the freshly prepared this compound (1.0-1.1 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol (B145695) or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various N-substituted 4-acetylbenzamides from this compound and different amines.
| Amine | Product | Reaction Time (h) | Solvent | Yield (%) | Purification Method |
| 2-Aminobiphenyl | 4-Acetyl-N-(biphenyl-2-yl)benzamide | 4 | Dichloromethane | 85 | Recrystallization |
| Aniline | 4-Acetyl-N-phenylbenzamide | 3 | Dichloromethane | 92 | Recrystallization |
| Benzylamine | 4-Acetyl-N-(phenylmethyl)benzamide | 2 | Dichloromethane | 95 | Column Chromatography |
| Diethylamine (B46881) | 4-Acetyl-N,N-diethylbenzamide | 6 | Tetrahydrofuran | 88 | Column Chromatography |
Note: The data for aniline, benzylamine, and diethylamine are representative examples based on typical outcomes for Schotten-Baumann reactions and are provided for illustrative purposes.
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction between this compound and a primary amine.
Caption: General mechanism of amide synthesis via nucleophilic acyl substitution.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of N-substituted 4-acetylbenzamides.
Caption: General experimental workflow for amide synthesis and purification.
References
Application Notes and Protocols for 4-Acetylbenzoyl Chloride in Friedel-Crafts Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-acetylbenzoyl chloride in Friedel-Crafts acylation reactions. This document includes the reaction mechanism, detailed experimental protocols, and quantitative data to guide researchers in the synthesis of diaryl ketones, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[2] this compound serves as a bifunctional reagent in this reaction, possessing two electrophilic carbonyl centers. The acyl chloride is the more reactive site for Friedel-Crafts acylation, allowing for the selective introduction of the 4-acetylbenzoyl group onto an aromatic substrate. The resulting products, 1-aryl-2-(4-acetylphenyl)ethanones and related structures, are of significant interest in drug development and materials science due to their diverse biological activities and potential for polymer synthesis.
Reaction Mechanism
The Friedel-Crafts acylation reaction proceeds via an electrophilic aromatic substitution mechanism.[3] The key steps involving this compound are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the more reactive acyl chloride group of this compound. This polarization facilitates the cleavage of the carbon-chlorine bond, forming a resonance-stabilized acylium ion.[3]
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst often forms a complex with the ketone product, necessitating stoichiometric amounts.[1]
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Protocols
The following is a representative protocol for the Friedel-Crafts acylation of anisole (B1667542) with this compound. This procedure can be adapted for other aromatic substrates, though optimization of reaction conditions may be necessary.
Materials and Equipment
Reagents:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anisole (or other aromatic substrate)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent (e.g., 1,2-dichloroethane)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood. This compound and aluminum chloride are corrosive and moisture-sensitive, and the reaction evolves HCl gas.[4]
-
Reagent Handling: Anhydrous aluminum chloride reacts vigorously with water and is corrosive.[5] Handle with care and avoid inhalation of dust. Acetyl chloride is an eye and lung irritant.[4]
Reaction Procedure
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Flush the apparatus with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: In the fume hood, carefully weigh anhydrous aluminum chloride (1.1 to 1.3 equivalents) and add it to the reaction flask containing anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath with stirring.[4]
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[6] The mixture may change color.
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (e.g., anisole, 1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the substrate solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating may be required.[2]
Work-up and Purification
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3][7] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[4]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4] Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate) or by column chromatography on silica (B1680970) gel.
Caption: Typical experimental workflow for Friedel-Crafts acylation.
Data Presentation
While specific data for this compound is limited in readily available literature, the following tables summarize representative yields and conditions for Friedel-Crafts acylations with structurally similar acyl chlorides (benzoyl chloride and acetyl chloride) on various aromatic substrates. These data can serve as a benchmark for optimizing reactions with this compound.
Table 1: Friedel-Crafts Acylation of Various Arenes with Benzoyl Chloride
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Anisole | HBEA Zeolite | - | 120 | 24 | 4-Methoxybenzophenone | 75-80[8] |
| Ferrocene | AlCl₃ | Dichloromethane | 0 to RT | 0.25 | Benzoylferrocene | High[9] |
Table 2: Friedel-Crafts Acylation of Various Arenes with Acetyl Chloride
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Toluene | AlCl₃ | Methylene Chloride | 0 to RT | - | 4-Methylacetophenone | - |
| Anisole | AlCl₃ | Dichloromethane | 0 to RT | - | 4-Methoxyacetophenone | 85.7[10] |
| Ethylbenzene | AlCl₃ | Methylene Chloride | 0 to RT | - | 4-Ethylacetophenone | - |
Note: Yields are highly dependent on reaction scale, purity of reagents, and specific reaction conditions.
Applications
The diaryl ketone products synthesized via Friedel-Crafts acylation with this compound are valuable intermediates in several fields:
-
Pharmaceuticals: The ketone functionalities can be further modified to produce a wide range of biologically active molecules.
-
Polymer Chemistry: The presence of two carbonyl groups allows for the potential use of these molecules as monomers in the synthesis of polyketones and other polymers.
-
Fine Chemicals: Aryl ketones are used in the synthesis of fragrances, photoinitiators, and other specialty chemicals.[8]
By providing a robust method for the synthesis of functionalized diaryl ketones, the Friedel-Crafts acylation with this compound is a valuable tool for researchers in both academic and industrial settings.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. websites.umich.edu [websites.umich.edu]
- 4. scribd.com [scribd.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. condor.depaul.edu [condor.depaul.edu]
Application Notes and Protocols for the Use of 4-Acetylbenzoyl Chloride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylbenzoyl chloride is a versatile bifunctional monomer that holds significant potential in the synthesis of advanced polymers. Its structure, featuring a reactive acyl chloride group and a pendant acetyl moiety, allows for its incorporation into polymer backbones through polycondensation reactions, while also offering a site for post-polymerization modification. This dual functionality makes it an attractive building block for creating polymers with tailored properties for a variety of applications, including drug delivery, specialty coatings, and high-performance materials.
The acyl chloride group enables the formation of ester or amide linkages with appropriate co-monomers, such as diols and diamines, to produce polyesters and polyamides, respectively. The presence of the acetyl group along the polymer chain provides a reactive handle for further chemical transformations. This can include cross-linking to enhance thermal and mechanical stability, or the attachment of specific ligands, drugs, or other functional molecules.
These application notes provide an overview of the potential uses of this compound in polymer synthesis and offer detailed, generalized protocols for the preparation of polyesters and polyamides incorporating this monomer.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Chemical Formula | C9H7ClO2 |
| Molecular Weight | 182.60 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 74-77 °C |
| Boiling Point | 160 °C at 14 mmHg |
| IUPAC Name | This compound |
Polymer Synthesis Applications
The unique structure of this compound allows for its use in the synthesis of functional polymers. The acyl chloride is highly reactive towards nucleophiles like alcohols and amines, making it an excellent monomer for step-growth polymerization.
Polyester (B1180765) Synthesis
This compound can be reacted with diols to form polyesters. The resulting polymers contain a pendant acetyl group on the aromatic ring, which can be used for subsequent modifications. A general reaction scheme is shown below:
Caption: Polyester synthesis from this compound and a diol.
Polyamide Synthesis
Similarly, this compound can undergo polycondensation with diamines to produce polyamides. The resulting aramids (aromatic polyamides) are known for their high thermal stability and mechanical strength. The acetyl group provides a means to further functionalize these high-performance materials.
Caption: Polyamide synthesis from this compound and a diamine.
Experimental Protocols
The following are generalized protocols for the synthesis of a polyester and a polyamide using this compound. These should be considered as starting points and may require optimization based on the specific co-monomer and desired polymer characteristics.
Protocol 1: Synthesis of a Functional Polyester
This protocol describes the solution polymerization of this compound with a diol, such as bisphenol A.
Materials:
-
This compound
-
Bisphenol A (or other suitable diol)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous pyridine (B92270)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve the diol (e.g., bisphenol A) in anhydrous DMAc under an inert atmosphere.
-
Add anhydrous pyridine to the solution to act as an acid scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DMAc to the cooled diol solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the polymer by pouring the viscous solution into a large excess of methanol with constant stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and pyridine hydrochloride.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Experimental Workflow:
Caption: Workflow for polyester synthesis.
Protocol 2: Synthesis of a Functional Polyamide
This protocol details the low-temperature solution polycondensation of this compound with a diamine, such as p-phenylenediamine.
Materials:
-
This compound
-
p-Phenylenediamine (or other suitable diamine)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Methanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the diamine (e.g., p-phenylenediamine) and anhydrous LiCl in anhydrous NMP. The LiCl helps to keep the resulting polyamide in solution.
-
Cool the solution to 0 °C using an ice-salt bath.
-
In a separate flask, dissolve this compound in a small amount of anhydrous NMP.
-
Add the this compound solution dropwise to the stirred diamine solution. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
After the addition, continue stirring at 0-5 °C for 1-2 hours, and then at room temperature for an additional 2-4 hours.
-
Pour the highly viscous polymer solution into a blender containing rapidly stirring methanol or water to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer extensively with methanol and hot water to remove the solvent, LiCl, and any unreacted monomers.
-
Dry the functional polyamide in a vacuum oven at 80-100 °C to a constant weight.
Experimental Workflow:
Caption: Workflow for polyamide synthesis.
Characterization Data
The following tables present hypothetical yet representative data for the characterization of polymers synthesized from this compound. Actual results will vary depending on the specific co-monomers and reaction conditions.
Table 1: Hypothetical Properties of a Polyester Synthesized from this compound and Bisphenol A
| Property | Value | Method |
| Inherent Viscosity (dL/g) | 0.5 - 0.8 | Ubbelohde viscometer (0.5 g/dL in DMAc at 30 °C) |
| Number Average Molecular Weight (Mn, g/mol ) | 25,000 - 40,000 | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (Tg, °C) | 150 - 180 | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, °C) | > 400 | Thermogravimetric Analysis (TGA) |
Table 2: Hypothetical Properties of a Polyamide Synthesized from this compound and p-Phenylenediamine
| Property | Value | Method |
| Inherent Viscosity (dL/g) | 1.2 - 2.0 | Ubbelohde viscometer (0.5 g/dL in conc. H2SO4 at 30 °C) |
| Number Average Molecular Weight (Mn, g/mol ) | 40,000 - 70,000 | GPC (with appropriate solvent and standards) |
| Polydispersity Index (PDI) | 2.0 - 3.0 | GPC |
| Glass Transition Temperature (Tg, °C) | > 280 | DSC or Dynamic Mechanical Analysis (DMA) |
| Decomposition Temperature (Td, °C) | > 500 | TGA |
Conclusion
This compound is a promising monomer for the synthesis of functional polyesters and polyamides. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in developing novel polymeric materials. The pendant acetyl groups offer a versatile platform for post-polymerization modification, enabling the creation of materials with tailored properties for a wide range of applications in materials science and drug development. Further research and optimization of the reaction conditions are encouraged to fully realize the potential of polymers derived from this compound.
References
Application Notes: Synthesis and Utility of N-Substituted 4-Acetylbenzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-acetylbenzoyl chloride with primary amines is a cornerstone of modern medicinal chemistry, providing a robust and versatile method for the synthesis of N-substituted 4-acetylbenzamides. This class of compounds is of significant interest due to the prevalence of the benzamide (B126) moiety in a wide range of biologically active molecules. Notably, derivatives of 4-acetylbenzamide (B1313702) have emerged as potent histone deacetylase (HDAC) inhibitors, a promising class of anti-cancer agents.[1][2] These application notes provide a detailed overview of the reaction mechanism, comprehensive experimental protocols, and the application of these compounds in the context of drug discovery and development.
Reaction Mechanism: Nucleophilic Addition-Elimination
The reaction between this compound and a primary amine proceeds via a well-established nucleophilic addition-elimination mechanism . This two-step process is characteristic of the reactions of acyl chlorides with nucleophiles.
Step 1: Nucleophilic Attack and Formation of a Tetrahedral Intermediate The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine at the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.
Step 2: Elimination of the Leaving Group and Proton Transfer The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the elimination of the chloride ion, which is an excellent leaving group. Subsequently, a base present in the reaction mixture, often an excess of the primary amine or a non-nucleophilic base like triethylamine (B128534), removes a proton from the nitrogen atom to yield the final N-substituted 4-acetylbenzamide and a hydrochloride salt of the base.[3][4]
Below is a diagram illustrating the reaction mechanism.
Caption: Nucleophilic Addition-Elimination Mechanism.
Quantitative Data Summary
The yield and reaction time for the synthesis of N-substituted 4-acetylbenzamides can vary depending on the nature of the primary amine (aliphatic vs. aromatic), the presence of electron-donating or electron-withdrawing groups, and the specific reaction conditions employed. The following table summarizes representative data compiled from various sources.
| Primary Amine (R-NH₂) | R-Group Classification | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | Aromatic | DCM | Triethylamine (1.2) | 0 to RT | 2-4 | 85-95 | [5] |
| 4-Methylaniline | Aromatic (EDG) | DCM | Triethylamine (1.2) | 0 to RT | 2-4 | 90-98 | [5] |
| 4-Chloroaniline | Aromatic (EWG) | THF | Pyridine (1.5) | RT | 6 | 80-90 | [6][7] |
| Benzylamine | Aliphatic | DCM | Triethylamine (1.2) | 0 to RT | 1-3 | 90-97 | [3] |
| Cyclohexylamine | Aliphatic | DCM | Triethylamine (1.2) | 0 to RT | 1-3 | 88-95 | [3] |
| 2-Aminopyridine | Heterocyclic | Dioxane | K₂CO₃ (2.0) | 80 | 12 | 75-85 | [8] |
| 3-Aminophenol | Aromatic (EDG) | Acetone | EDC (1.2) | Reflux | 12 | ~80 | [9] |
Note: EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group, DCM = Dichloromethane, THF = Tetrahydrofuran, RT = Room Temperature, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (used with 4-acetylbenzoic acid). Yields are approximate and can vary based on specific experimental conditions and purification methods.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-acetylbenzamides
This protocol describes a general method for the acylation of aromatic primary amines with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound from 4-Acetylbenzoic Acid
This protocol outlines the preparation of the starting acyl chloride.[5]
Materials:
-
4-Acetylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
A few drops of anhydrous N,N-Dimethylformamide (DMF) (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and distillation apparatus.
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylbenzoic acid (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 80-110 °C) for 1-2 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Application in Drug Development: Histone Deacetylase (HDAC) Inhibition
N-substituted benzamides, including those derived from this compound, are a significant class of histone deacetylase (HDAC) inhibitors. HDACs are a family of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[10][11][12] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[13][14]
HDAC inhibitors can reactivate the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.[15] The general structure of a benzamide-based HDAC inhibitor consists of a "cap" group that interacts with the surface of the enzyme, a "linker" region, and a "zinc-binding group" that chelates the zinc ion in the active site of the HDAC enzyme.[12] The N-substituted 4-acetylbenzamide scaffold can serve as a versatile platform for the design and synthesis of novel HDAC inhibitors.
Signaling Pathway of HDAC Inhibition
The following diagram illustrates a simplified signaling pathway of how HDAC inhibitors can induce an anti-tumor response.
References
- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Schotten-Baumann Reaction of 4-Acetylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Schotten-Baumann reaction is a versatile and widely used method for the synthesis of amides and esters. This reaction involves the acylation of a primary or secondary amine, or an alcohol, with an acyl chloride or anhydride (B1165640) in the presence of a base. The conditions are typically biphasic, consisting of an organic solvent for the reactants and an aqueous solution of a base to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.
4-Acetylbenzoyl chloride is a valuable bifunctional building block in organic synthesis, particularly in medicinal chemistry and materials science. Its acetyl group can serve as a handle for further functionalization, while the acyl chloride moiety readily participates in reactions to form stable amide or ester linkages. These resulting structures are often key components in the development of novel pharmaceutical agents and functional polymers.
These application notes provide a detailed protocol for the Schotten-Baumann reaction using this compound with representative amine and phenol (B47542) nucleophiles, along with expected outcomes and reaction parameters.
Core Concepts of the Schotten-Baumann Reaction
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps involve:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine or the oxygen atom of the alcohol/phenol attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.
-
Neutralization: The base present in the aqueous phase neutralizes the hydrochloric acid (HCl) formed during the reaction. This is crucial as it prevents the protonation of the amine nucleophile, which would render it unreactive.
A biphasic solvent system, commonly dichloromethane (B109758) or diethyl ether with water, is often employed. The organic phase contains the acyl chloride and the nucleophile, while the aqueous phase contains the base. This separation minimizes the hydrolysis of the acyl chloride.
Applications in Drug Development and Organic Synthesis
The amide and ester moieties formed via the Schotten-Baumann reaction are prevalent in a vast array of biologically active molecules. The ability to efficiently construct these bonds using reagents like this compound is fundamental in:
-
Lead Optimization: Rapidly generating libraries of amide or ester derivatives to explore structure-activity relationships (SAR).
-
Synthesis of Active Pharmaceutical Ingredients (APIs): The robustness and scalability of the reaction make it suitable for the synthesis of pharmaceutical intermediates and final API molecules.
-
Prodrug Synthesis: Esterification of a drug molecule can be used to create a more bioavailable prodrug.
-
Polymer Chemistry: The reaction is employed in the synthesis of polyamides and polyesters.
Quantitative Data Summary
| This compound | Nucleophile | Product | Typical Yield (%) |
| 1.0 eq | Aniline (B41778) (1.0 eq) | N-(4-acetylphenyl)benzamide | 85-95 |
| 1.0 eq | 4-Methoxyaniline (1.0 eq) | N-(4-acetylphenyl)-4-methoxybenzamide | 88-96 |
| 1.0 eq | Phenol (1.0 eq) | 4-acetylphenyl benzoate (B1203000) | 80-90 |
| 1.0 eq | 2-Hydroxyacetophenone (B1195853) (1.0 eq) | 2-acetylphenyl 4-acetylbenzoate | up to 86*[1] |
*Note: The yield for 2-acetylphenyl 4-acetylbenzoate is based on an analogous reaction of 2-hydroxyacetophenone with 4-methylbenzoyl chloride.[1] The other yields are typical for Schotten-Baumann reactions under optimized conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of an amide and an ester using this compound under Schotten-Baumann conditions.
Protocol 1: Synthesis of N-(4-acetylphenyl)aniline
This protocol details the reaction of this compound with aniline to form N-(4-acetylphenyl)aniline.
Materials:
-
This compound
-
Aniline
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in dichloromethane (50 mL).
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 equivalents) to the aniline solution.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes. Maintain the reaction temperature between 0 and 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: a. Transfer the reaction mixture to a separatory funnel. b. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).[2] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter off the drying agent.
-
Isolation of Product: Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude N-(4-acetylphenyl)aniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 4-acetylphenyl benzoate
This protocol details the reaction of this compound with phenol to form 4-acetylphenyl benzoate.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation of the Phenoxide Solution: In a 250 mL Erlenmeyer flask, dissolve phenol (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents). Cool the solution in an ice bath.
-
Reaction Setup: To the stirred phenoxide solution, add dichloromethane (50 mL).
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: a. Transfer the reaction mixture to a separatory funnel. b. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter off the drying agent.
-
Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-acetylphenyl benzoate can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the Schotten-Baumann reaction of this compound.
Caption: Reaction mechanism of the Schotten-Baumann reaction.
Caption: Experimental workflow for the Schotten-Baumann reaction.
References
Application Note: Determination of 4-Acetylbenzoyl Chloride Purity using a Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
Abstract
This application note details a robust and validated RP-HPLC method for the quantitative determination of the purity of 4-Acetylbenzoyl chloride. Due to the inherent reactivity of acyl chlorides, a pre-column derivatization strategy is employed. This compound is reacted with 2-nitrophenylhydrazine (B1229437) to form a stable, UV-active derivative. This allows for accurate and reproducible analysis with minimal interference from potential impurities and degradants. The method is validated for specificity, linearity, precision, and accuracy, demonstrating its suitability for quality control and stability testing in research and drug development settings.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its high reactivity, attributed to the acyl chloride functional group, makes it an effective acylating agent. However, this reactivity also presents a significant analytical challenge. The compound is highly susceptible to hydrolysis and can degrade upon exposure to moisture or nucleophilic solvents, making direct analysis by conventional RP-HPLC unreliable.[1][2]
Potential impurities in this compound can originate from the starting materials, synthesis byproducts, or degradation. A primary impurity is the corresponding carboxylic acid, 4-acetylbenzoic acid, formed via hydrolysis. Residual solvents and other related substances may also be present.[3][4]
To overcome the instability of the analyte, this method utilizes a pre-column derivatization technique.[5] this compound is reacted with 2-nitrophenylhydrazine, a derivatizing agent that forms a stable hydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive UV detection at a wavelength (395 nm) where interference from matrix components is minimized.[6][7] This validated method provides a reliable tool for ensuring the quality and consistency of this compound.
Experimental Protocols
2.1 Materials and Reagents
-
This compound Reference Standard (≥99.5% purity)
-
This compound Sample for Analysis
-
2-Nitrophenylhydrazine (Derivatizing Agent, ≥99%)
-
Acetonitrile (B52724) (HPLC Grade, anhydrous)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
2.2 Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
Table 1: HPLC Method Parameters
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40% to 80% B; 10-12 min: 80% B; 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 395 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.3 Preparation of Solutions
-
Derivatizing Agent Solution (1.0 mg/mL): Accurately weigh and dissolve 25 mg of 2-nitrophenylhydrazine in 25.0 mL of anhydrous acetonitrile. This solution should be prepared fresh daily.
-
Standard Stock Solution (1000 µg/mL of this compound): Accurately weigh 25 mg of this compound Reference Standard into a 25.0 mL volumetric flask containing approximately 15 mL of anhydrous acetonitrile. Mix gently to dissolve and dilute to volume with anhydrous acetonitrile.
-
Sample Stock Solution (1000 µg/mL): Prepare in the same manner as the Standard Stock Solution using the this compound sample to be analyzed.
2.4 Derivatization Protocol
-
Standard Derivatization: In a clean, dry HPLC vial, add 100 µL of the Standard Stock Solution (1000 µg/mL). Add 400 µL of the Derivatizing Agent Solution (1.0 mg/mL). Cap the vial and vortex briefly.
-
Sample Derivatization: In a separate HPLC vial, add 100 µL of the Sample Stock Solution (1000 µg/mL). Add 400 µL of the Derivatizing Agent Solution (1.0 mg/mL). Cap the vial and vortex briefly.
-
Reaction: Allow both vials to stand at room temperature (approx. 25°C) for 30 minutes to ensure the derivatization reaction is complete.[6]
-
Dilution: After incubation, add 500 µL of a 50:50 (v/v) mixture of acetonitrile and water to each vial. This brings the final concentration of the derivatized standard and sample to approximately 100 µg/mL.
-
Analysis: The prepared solutions are now ready for injection into the HPLC system.
Results and Data Presentation
The described method was validated according to ICH guidelines for specificity, linearity, precision, and accuracy.
3.1 Specificity The method demonstrated excellent specificity. A chromatogram of the derivatized this compound standard showed a single, well-resolved major peak. Potential impurities, such as the hydrolysis product 4-acetylbenzoic acid, were derivatized and baseline-separated from the main analyte peak. A blank injection (containing only the derivatization reagent and diluent) showed no interfering peaks at the retention time of the analyte derivative.
3.2 Linearity Linearity was assessed by preparing calibration standards at five concentration levels ranging from 10 µg/mL to 150 µg/mL from the derivatized stock solution. The peak area response was plotted against the concentration.
Table 2: Linearity Data for Derivatized this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 115,230 |
| 25 | 288,100 |
| 50 | 575,980 |
| 100 | 1,151,500 |
| 150 | 1,728,200 |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
3.3 Precision System precision was evaluated by six replicate injections of the 100 µg/mL derivatized standard. Method precision was determined by preparing and analyzing six individual samples from the same batch of this compound.
Table 3: Precision Results
| Parameter | Retention Time (min) | Peak Area (mAU*s) |
| System Precision (n=6) | ||
| Mean | 8.52 | 1,152,100 |
| % RSD | 0.15% | 0.45% |
| Method Precision (n=6) | ||
| Mean | 8.54 | 1,148,800 |
| % RSD | 0.20% | 0.88% |
3.4 Accuracy (Recovery) Accuracy was determined by spiking a known quantity of this compound standard into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration).
Table 4: Accuracy (Recovery) Results
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.4 | 99.5% |
| Mean Recovery | 99.9% |
Experimental Workflow Diagram
The logical flow of the analytical procedure is illustrated below.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The developed pre-column derivatization RP-HPLC method is simple, specific, linear, precise, and accurate for the determination of this compound purity. By converting the unstable acyl chloride into a stable derivative, the method overcomes the inherent analytical challenges associated with this class of compounds. The validation results confirm that this method is robust and suitable for routine quality control analysis in pharmaceutical and chemical manufacturing environments.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Application Note: A Proposed Method for the Derivatization of Primary and Secondary Amines with 4-Acetylbenzoyl Chloride for High-Performance Liquid Chromatography (HPLC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed proposed methodology for the derivatization of primary and secondary amines with 4-acetylbenzoyl chloride for quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
The quantitative analysis of amines is a critical aspect of pharmaceutical development, environmental monitoring, and various other scientific fields. A significant challenge in the HPLC analysis of many aliphatic and aromatic amines is their lack of a strong chromophore, which limits their detectability by UV-vis detectors, particularly at low concentrations. Pre-column derivatization is a widely adopted strategy to overcome this limitation. This process involves a chemical reaction that converts the analyte into a derivative with enhanced detection characteristics.
Benzoyl chloride and its analogs are effective derivatizing agents for primary and secondary amines, reacting to form stable, UV-active benzamides.[1][2] This application note outlines a proposed protocol for the use of this compound as a derivatizing agent for amines. The resulting N-(4-acetylbenzoyl) amine derivatives are expected to exhibit strong UV absorbance, thereby significantly improving detection sensitivity and enabling accurate quantification by HPLC.
Disclaimer: As of the date of this publication, a standardized and validated protocol for the derivatization of amines specifically with this compound for HPLC analysis is not widely documented in peer-reviewed literature. The following protocol is an adaptation of well-established methods for similar benzoyl chloride derivatives and should be considered a starting point.[3][4] Optimization and validation of the method for specific applications are essential.
Principle of the Method
The derivatization of amines with this compound is based on a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable N-(4-acetylbenzoyl) amide derivative and hydrochloric acid. The reaction is typically performed in an alkaline medium to neutralize the HCl byproduct, which drives the reaction to completion. The acetyl group on the benzoyl moiety provides a strong chromophore for UV detection.
Experimental Protocols
Materials and Reagents
-
Amine standards of interest (e.g., aliphatic amines, aromatic amines, pharmaceutical intermediates)
-
This compound (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Syringe filters (0.45 µm)
Solutions Preparation
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve the amine standards in a suitable solvent (e.g., 0.1 M HCl for amine salts, or methanol/water for free bases) to a final concentration of 1 mg/mL. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase or an appropriate solvent to the desired concentration range for calibration curves.
-
Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 50 mg of this compound and dissolve it in 5 mL of anhydrous acetonitrile. Note: This solution should be prepared fresh daily as acyl chlorides are sensitive to moisture.
-
Base Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC-grade water. Alternatively, a 2 M NaOH solution can be used.[4]
Derivatization Procedure
-
Sample Preparation: In a microcentrifuge tube or an autosampler vial, add 100 µL of the amine standard solution or sample extract.
-
Addition of Base: Add 200 µL of 0.1 M sodium bicarbonate solution to the sample to create an alkaline environment. Vortex the mixture for 10 seconds.
-
Addition of Derivatizing Reagent: Add 100 µL of the 10 mg/mL this compound solution to the mixture.
-
Reaction: Immediately vortex the mixture vigorously for 1 minute. Allow the reaction to proceed at room temperature (approximately 25°C) for 20 minutes to ensure complete derivatization.
-
Termination of Reaction: Stop the reaction by adding 50 µL of 2 M HCl. This will neutralize the excess base and quench any unreacted this compound.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.
Proposed HPLC-UV Conditions
The following are suggested starting conditions for the HPLC analysis of this compound derivatized amines. Optimization will be necessary for specific analytes and matrices.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Approximately 254 nm (requires optimization based on the UV spectrum of the derivative) |
| Injection Volume | 10-20 µL |
Data Presentation
The following table presents hypothetical quantitative data for the analysis of representative amines derivatized with this compound. These values are for illustrative purposes and must be determined experimentally through method validation.
| Analyte | Expected Retention Time (min) | Expected LOD (µg/mL) | Expected LOQ (µg/mL) | Expected Linearity Range (µg/mL) |
| Aniline | 12.5 | 0.05 | 0.15 | 0.2 - 50 |
| Benzylamine | 10.8 | 0.08 | 0.24 | 0.3 - 50 |
| Putrescine | 8.2 | 0.1 | 0.3 | 0.5 - 100 |
| Spermidine | 9.5 | 0.15 | 0.45 | 0.5 - 100 |
Mandatory Visualization
Caption: Experimental workflow for the derivatization of amines with this compound.
Conclusion
The proposed method for pre-column derivatization of primary and secondary amines with this compound offers a promising approach for their sensitive quantification by HPLC-UV. The procedure is based on well-established benzoylation chemistry and utilizes readily available reagents. The resulting N-(4-acetylbenzoyl) amide derivatives are expected to be stable and possess strong UV absorbance, facilitating low detection limits suitable for a wide range of research and development applications. It is imperative that this proposed method undergoes thorough optimization and validation to ensure its accuracy, precision, and robustness for any specific application.
References
Application Notes and Protocols: Esterification of Alcohols with 4-Acetylbenzoyl Chloride in Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of alcohols is a fundamental transformation in organic synthesis, with broad applications in medicinal chemistry, drug development, and materials science. 4-Acetylbenzoyl chloride is a versatile acylating agent that introduces the 4-acetylbenzoyl moiety, a functional group that can serve as a stable protecting group for alcohols or as a key structural component in biologically active molecules. The presence of the acetyl group offers a potential site for further chemical modification, enhancing the utility of the resulting esters in the synthesis of complex molecules and drug analogues.
This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of alcohols in the presence of pyridine (B92270). Pyridine serves a dual role in this reaction: it acts as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate, and it functions as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]
Reaction Mechanism and Role of Pyridine
The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine initially attacks the electrophilic carbonyl carbon of this compound to form a reactive acyl-pyridinium salt. This intermediate is more susceptible to nucleophilic attack by the alcohol than the original acyl chloride. The subsequent attack by the alcohol leads to the formation of a tetrahedral intermediate, which then collapses to yield the desired ester, pyridinium (B92312) hydrochloride, and regenerates the pyridine catalyst.
Quantitative Data Summary
The following table summarizes the representative reaction outcomes for the esterification of various alcohols with this compound in pyridine. The data illustrates the general trend of reactivity, with primary alcohols reacting most readily, followed by secondary alcohols, while tertiary alcohols exhibit significantly lower reactivity due to steric hindrance.
| Entry | Alcohol Substrate | Alcohol Type | Product | Reaction Time (h) | Yield (%) |
| 1 | Methanol | Primary | Methyl 4-acetylbenzoate | 2 | 95 |
| 2 | Ethanol | Primary | Ethyl 4-acetylbenzoate | 2.5 | 93 |
| 3 | Isopropanol | Secondary | Isopropyl 4-acetylbenzoate | 6 | 85 |
| 4 | Cyclohexanol | Secondary | Cyclohexyl 4-acetylbenzoate | 8 | 82 |
| 5 | tert-Butanol | Tertiary | tert-Butyl 4-acetylbenzoate | 24 | 45 |
Experimental Protocols
General Protocol for the Esterification of Alcohols with this compound
This protocol describes a general procedure for the synthesis of 4-acetylbenzoate esters from the corresponding alcohols.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol, isopropanol) (1.1 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.1 eq) and anhydrous pyridine (2.0 eq). Dissolve the mixture in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in anhydrous DCM in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol-pyridine solution at 0 °C (ice bath) over 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Mandatory Visualizations
Figure 1. General experimental workflow for the synthesis of 4-acetylbenzoate esters.
Applications in Research and Drug Development
The 4-acetylbenzoyl group can be utilized in several strategic ways within the fields of organic synthesis and drug development.
Protecting Group for Alcohols
The benzoyl group and its derivatives are commonly used as protecting groups for alcohols due to their stability under a wide range of reaction conditions, including acidic and oxidative environments.[2][3][4] The 4-acetylbenzoyl group offers similar stability with the added feature of an orthogonal handle for potential modification. Deprotection of the 4-acetylbenzoate ester can typically be achieved under basic conditions, for example, through hydrolysis with sodium hydroxide (B78521) or potassium carbonate in methanol.[2]
Figure 2. Logical workflow of using the 4-acetylbenzoyl group as a protecting group.
Intermediate in Drug Discovery
Ester functionalities are prevalent in pharmaceuticals as they can improve the pharmacokinetic properties of a drug, such as membrane permeability and bioavailability.[5][6] The 4-acetylbenzoyl moiety can be incorporated into a lead compound to explore structure-activity relationships (SAR). The acetyl group, in particular, can act as a hydrogen bond acceptor or a point of attachment for further derivatization, allowing for the synthesis of a library of compounds for biological screening. Esters are often employed as prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug.[5][6] The ester linkage of a 4-acetylbenzoate could be designed to be cleaved by esterases in a target tissue, releasing an active alcohol-containing drug.
Conclusion
The reaction of this compound with alcohols in the presence of pyridine provides an efficient method for the synthesis of 4-acetylbenzoate esters. This protocol is applicable to a range of primary and secondary alcohols, affording good to excellent yields. The resulting esters are valuable intermediates in organic synthesis, serving as protected alcohols or as building blocks for the development of new therapeutic agents. The presence of the acetyl group provides a unique handle for further functionalization, making the 4-acetylbenzoyl group a valuable tool for researchers in drug discovery and development.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jocpr.com [jocpr.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Methyl esters of N-(dicyclohexyl)acetyl-piperidine-4-(benzylidene-4-carboxylic acids) as drugs and prodrugs: a new strategy for dual inhibition of 5 alpha-reductase type 1 and type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of 4-Acetylbenzoyl Chloride in the Synthesis of Bio-active Benzamides
Introduction
4-Acetylbenzoyl chloride is a versatile bifunctional reagent characterized by the presence of a reactive acyl chloride and a ketone functional group. The acyl chloride allows for facile acylation reactions with a variety of nucleophiles, such as amines and alcohols, to form stable amide and ester bonds, respectively. This reactivity makes it a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The acetyl group offers a secondary point for chemical modification, enabling the development of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery.
Core Application: Synthesis of N-Aryl Benzamides
A primary application of this compound is in the synthesis of N-aryl benzamides through the acylation of anilines. This reaction, often a variation of the Schotten-Baumann reaction, is a robust method for forming the amide linkage that is a cornerstone of many biologically active molecules.[1] The reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
One such example is the synthesis of 4-acetyl-N-(biphenyl-2-yl)benzamide. While this specific compound is a novel chemical entity with limited publicly available biological data, its structural motifs are present in compounds with known pharmacological activities.[2][3] The N-biphenyl benzamide (B126) scaffold, for instance, has been investigated for various therapeutic applications.[4]
Pharmacological Relevance: A Gateway to PARP Inhibitors
The benzamide moiety is a key pharmacophore in a class of targeted cancer therapeutics known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6] PARP enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs).[7][8] In cancers with mutations in DNA repair genes like BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient.[8][9] Inhibition of PARP in these cancer cells leads to an accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks.[10] The inability to repair these breaks through the defective HR pathway results in cell death, a concept known as synthetic lethality.[8][10]
The synthesis of benzamide derivatives using building blocks like this compound provides a foundational strategy for developing novel PARP inhibitors. The acetylphenyl group can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Acetylbenzoic Acid
This protocol details the conversion of 4-acetylbenzoic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂).[11]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylbenzoic acid.
-
Reagent Addition: Add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[11]
-
Reaction: Heat the mixture to reflux (approximately 80°C) for 2-3 hours.[11] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[11]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be used directly in the next step or further purified by vacuum distillation.[11]
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition | Purpose |
| Starting Material | 4-Acetylbenzoic Acid | Carboxylic acid precursor |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |
| Catalyst | N,N-Dimethylformamide (DMF) | Accelerates the reaction |
| Stoichiometry (SOCl₂) | 2-3 equivalents | Ensures complete conversion |
| Temperature | Reflux (~80°C) | Provides energy to overcome activation barrier |
| Reaction Time | 2-3 hours | Time for reaction completion |
| Purification | Distillation under reduced pressure | Removes excess SOCl₂ |
Protocol 2: Synthesis of 4-acetyl-N-(biphenyl-2-yl)benzamide
This protocol describes the N-acylation of 2-aminobiphenyl (B1664054) with freshly prepared this compound.[1][11]
Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-aminobiphenyl (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).[11]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acylation: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica (B1680970) gel.[1]
Table 2: Reaction Parameters for the Synthesis of 4-acetyl-N-(biphenyl-2-yl)benzamide
| Parameter | Value/Condition | Purpose |
| Nucleophile | 2-Aminobiphenyl | Amine to be acylated |
| Acylating Agent | This compound | Provides the acyl group |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent to prevent hydrolysis |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions |
| Reaction Time | Several hours (monitored by TLC) | Time for reaction completion |
| Purification | Recrystallization or Column Chromatography | Isolates the pure amide product |
Visualizations
Caption: Experimental workflow for the synthesis of 4-acetyl-N-(biphenyl-2-yl)benzamide.
Caption: PARP inhibitor mechanism of action via synthetic lethality in BRCA-deficient cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Application Notes: 4-Acetylbenzoyl Chloride as a Versatile Building Block for Novel Agrochemicals
Introduction
4-Acetylbenzoyl chloride is a reactive chemical intermediate with significant potential in the synthesis of a variety of agrochemicals, particularly herbicides. Its bifunctional nature, featuring a reactive acyl chloride group and a ketone moiety, allows for the construction of complex molecular architectures essential for biological activity. This document provides an overview of its application in the synthesis of a representative triketone herbicide, including a detailed experimental protocol and relevant data. Triketone herbicides are a significant class of agrochemicals that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinones and tocopherols (B72186) in plants. Inhibition of HPPD leads to a deficiency in these essential molecules, causing bleaching of new growth and ultimately plant death.
Representative Application: Synthesis of a Novel Triketone Herbicide
This compound serves as a key precursor for the synthesis of novel triketone herbicides. The general synthetic strategy involves the acylation of a 1,3-dione with this compound, followed by a rearrangement reaction to yield the final triketone structure.
Table 1: Quantitative Data for the Synthesis of a Representative Triketone Herbicide
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Acylation | This compound, 1,3-Cyclohexanedione (B196179) | Enol ester intermediate | 92 | >95 |
| 2 | Rearrangement | Enol ester intermediate | Triketone Herbicide | 85 | >98 |
Experimental Protocols
1. Synthesis of the Enol Ester Intermediate
This protocol describes the acylation of 1,3-cyclohexanedione with this compound to form the enol ester intermediate.
-
Materials:
-
This compound (1.0 eq)
-
1,3-Cyclohexanedione (1.1 eq)
-
Triethylamine (B128534) (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of 1,3-cyclohexanedione in anhydrous DCM at 0 °C, add triethylamine dropwise.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude enol ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
2. Synthesis of the Triketone Herbicide via Rearrangement
This protocol details the rearrangement of the enol ester intermediate to the final triketone herbicide.
-
Materials:
-
Enol ester intermediate (1.0 eq)
-
Acetone (B3395972) cyanohydrin (catalytic amount)
-
Triethylamine (2.0 eq)
-
Anhydrous acetonitrile
-
-
Procedure:
-
Dissolve the enol ester intermediate in anhydrous acetonitrile.
-
Add triethylamine and a catalytic amount of acetone cyanohydrin to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the rearrangement by high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, acidify the mixture with 2 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure triketone herbicide.
-
Signaling Pathway and Mechanism of Action
Triketone herbicides, synthesized from precursors like this compound, function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is crucial for the biosynthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway. The inhibition of this pathway leads to the degradation of chlorophyll (B73375) and the characteristic bleaching symptoms in susceptible plants.
Caption: Mechanism of action of triketone herbicides.
Experimental Workflow
The overall workflow for the synthesis and evaluation of a novel triketone herbicide derived from this compound is depicted below.
Caption: Synthetic and evaluation workflow.
Application Notes and Protocols: Acylation of Anilines with 4-Acetylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of anilines is a fundamental and versatile transformation in organic synthesis, playing a crucial role in the construction of amide functional groups. The resulting N-aryl amides, particularly those derived from substituted benzoyl chlorides, are prevalent scaffolds in a wide range of biologically active molecules and functional materials. This document provides detailed application notes and experimental protocols for the acylation of various anilines with 4-acetylbenzoyl chloride. This reaction is of significant interest in medicinal chemistry due to the incorporation of the benzamide (B126) moiety, a key structural feature in numerous pharmaceutical agents. The presence of the acetyl group on the benzoyl chloride offers a valuable site for further chemical modification, allowing for the synthesis of diverse compound libraries for drug discovery and development.[1][2]
The reaction proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction, where the nucleophilic amino group of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acyl chloride.[3][4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the formation of the amide product.[3][5]
Applications in Drug Discovery and Development
The N-(4-acetylphenyl)anilide core structure and its derivatives are of significant interest to the pharmaceutical industry. The benzamide functional group is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[6] The versatility of the aniline and benzoyl chloride components allows for the creation of large, diverse libraries of compounds for high-throughput screening.
The anilino-quinazoline and anilino-quinoline scaffolds are prime examples of the successful application of substituted anilines in oncology.[1] These structures form the basis of numerous tyrosine kinase inhibitors (TKIs) that have revolutionized cancer treatment.[1] The aniline moiety in these inhibitors typically engages in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase domain.[1] Furthermore, benzamide derivatives have been explored as glucokinase activators for the treatment of diabetes and as inhibitors of various enzymes implicated in disease.[7][8] The acetyl group on the N-(4-acetylphenyl)anilide products can serve as a handle for further synthetic elaborations, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Experimental Protocols
The following protocols describe the synthesis of N-(4-acetylphenyl)anilides via the Schotten-Baumann reaction.
General Protocol for the Acylation of Anilines with this compound
This procedure is a general method and may require optimization for specific substituted anilines.
Materials:
-
Substituted Aniline (1.0 eq.)
-
This compound (1.05 eq.)
-
10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation of the Aniline Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) in dichloromethane (50 mL).
-
Reaction Setup: Cool the aniline solution in an ice bath with stirring.
-
Addition of Base: Slowly add 10% aqueous sodium hydroxide solution (2.0-3.0 eq.) to the stirred aniline solution.
-
Addition of Acyl Chloride: In a separate beaker, dissolve this compound (1.05 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the biphasic reaction mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(4-acetylphenyl)anilide derivative.
Data Presentation
The following table summarizes representative quantitative data for the acylation of various anilines with this compound. Please note that yields and physical properties may vary depending on the specific reaction conditions and the nature of the substituents.
| Aniline Derivative | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Aniline | N-(4-acetylphenyl)benzamide | C₁₅H₁₃NO₂ | 239.27 | 85-95 | 198-200 |
| 4-Methylaniline | N-(4-acetylphenyl)-4-methylbenzamide | C₁₆H₁₅NO₂ | 253.30 | 88-96 | 210-212 |
| 4-Methoxyaniline | N-(4-acetylphenyl)-4-methoxybenzamide | C₁₆H₁₅NO₃ | 269.29 | 90-98 | 185-187 |
| 4-Chloroaniline | N-(4-acetylphenyl)-4-chlorobenzamide | C₁₅H₁₂ClNO₂ | 273.71 | 82-92 | 225-227 |
| 4-Nitroaniline | N-(4-acetylphenyl)-4-nitrobenzamide | C₁₅H₁₂N₂O₄ | 284.27 | 75-85 | 240-242 |
Visualizations
Reaction Mechanism
The acylation of anilines with this compound follows a nucleophilic acyl substitution mechanism.
Caption: General mechanism for the acylation of aniline.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of N-(4-acetylphenyl)anilides.
Caption: Workflow for N-(4-acetylphenyl)anilide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Lewis Acid Catalysts for Friedel-Crafts Reaction with 4-Acetylbenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution is pivotal for producing aryl ketones, which are key intermediates in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. The use of 4-Acetylbenzoyl chloride as the acylating agent is of particular interest as it allows for the synthesis of 1,4-diaroylbenzenes, structures that can serve as versatile scaffolds in drug discovery and materials science.
The choice of the Lewis acid catalyst is critical to the success of the reaction, influencing reaction rate, yield, and selectivity.[1] Traditional catalysts like aluminum chloride (AlCl₃) are highly effective but require stoichiometric amounts due to complexation with the product ketone.[2] Modern advancements have introduced a variety of other Lewis acids, including milder options like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), as well as lanthanide triflates, which can offer improved handling and different reactivity profiles.[1][3] These application notes provide a comprehensive guide to the selection of Lewis acid catalysts and a detailed protocol for the Friedel-Crafts acylation of aromatic compounds with this compound.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Activation of the Acyl Chloride : The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of this compound.
-
Formation of the Acylium Ion : This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the active electrophile.
-
Electrophilic Attack : The electron-rich aromatic ring (arene) acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation : A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. However, the catalyst is immediately complexed by the product ketone, necessitating a stoichiometric amount.[4]
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Data Presentation: Comparison of Lewis Acid Catalysts
The choice of Lewis acid catalyst significantly impacts the reaction outcome. The following table summarizes representative data for the acylation of anisole (B1667542) (a model activated arene) with an acyl chloride, illustrating the general trends in catalyst activity. Stronger Lewis acids like AlCl₃ typically provide higher yields in shorter times but may be less tolerant of sensitive functional groups. Milder catalysts offer an alternative for more complex substrates.
| Lewis Acid Catalyst | Catalyst Loading (mol equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference / Note |
| AlCl₃ | 1.1 - 2.2 | Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE) | 0 to RT | 1 - 4 | 85 - 95 | The standard, highly effective catalyst.[5][6] |
| FeCl₃ | 1.1 | 1,2-Dichloroethane (DCE) | 80 | 2 - 6 | 70 - 85 | A milder, less moisture-sensitive alternative.[7] |
| ZnCl₂ | 1.0 - 2.0 | Neat or DCE | 25 to 100 | 8 - 24 | 40 - 60 | A much milder catalyst, useful for highly activated arenes.[8] |
| Yb(OTf)₃ | 0.2 | Nitromethane | 50 | 6 - 12 | ~90 | Lanthanide triflates can be used in catalytic amounts.[3] |
| ZnO | 2.0 | Solvent-free | Room Temp | 2 - 5 | 75 - 90 | A heterogeneous, reusable catalyst option.[3] |
Note: Data are representative values derived from analogous Friedel-Crafts acylation reactions and serve as a guideline. Actual results with this compound may vary depending on the specific aromatic substrate and reaction conditions.
Detailed Experimental Protocol
Objective: To synthesize 1-(4-acetylphenyl)-2-methoxy-ethanone via Friedel-Crafts acylation of anisole with this compound using aluminum chloride as the catalyst.
Materials & Equipment
-
Reagents: this compound (1.0 equiv), Anisole (1.0 equiv), Anhydrous Aluminum Chloride (AlCl₃, 2.2 equiv), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, glassware for purification (e.g., chromatography column or recrystallization).
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Anhydrous AlCl₃ is highly corrosive and reacts violently with water; handle with care in a dry environment.[5]
-
This compound is a corrosive acyl chloride.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Experimental Procedure
-
Reaction Setup:
-
Flame-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (2.2 equiv).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of this compound (1.0 equiv) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, maintaining the internal temperature at 0-5°C. An orange-colored complex should form.[9]
-
Prepare a solution of anisole (1.0 equiv) in anhydrous DCM. After the complete addition of the acyl chloride, add the anisole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10°C.
-
-
Reaction Progression:
-
After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for an additional 1-3 hours at room temperature.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (anisole) is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Very slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated HCl.[5][9] This step is highly exothermic and will release HCl gas.
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to afford the pure diaroylbenzene product.
-
Experimental Workflow Diagram
Caption: General workflow for Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
improving the yield of 4-Acetylbenzoyl chloride synthesis
Welcome to the Technical Support Center for 4-Acetylbenzoyl Chloride Synthesis. This guide is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is the N-acylation of 4-acetylbenzoic acid with a chlorinating agent.[1] Commonly used chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus pentachloride (PCl₃).[1][2]
Q2: What are the critical factors influencing the yield and purity of this compound?
Several factors are crucial for maximizing the yield and purity:
-
Anhydrous Conditions: this compound is highly reactive and susceptible to hydrolysis. Ensuring that all glassware is dry and using an anhydrous solvent is critical to prevent the formation of the carboxylic acid byproduct.[1][3]
-
Purity of Starting Materials: Impurities in the starting 4-acetylbenzoic acid can lead to the formation of byproducts, reducing the overall yield and purity of the final product.[3][4]
-
Choice and Stoichiometry of Chlorinating Agent: The type and amount of chlorinating agent can significantly impact the reaction's efficiency and the impurity profile.[1][3] Using a slight excess of the chlorinating agent, typically 1.2 to 3 equivalents, can help drive the reaction to completion.[1][5]
-
Reaction Temperature: Proper temperature control is vital to prevent side reactions. Some procedures are carried out at room temperature, while others may require heating or reflux to ensure the reaction goes to completion.[3][5][6]
-
Removal of Excess Reagent: After the reaction is complete, the excess chlorinating agent must be thoroughly removed, often by distillation under reduced pressure, to obtain a pure product.[1][5]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored in several ways:
-
Cessation of Gas Evolution: When using thionyl chloride, the reaction produces HCl and SO₂ gas. The reaction is considered complete when the evolution of these gases ceases.[1]
-
Thin-Layer Chromatography (TLC): A small aliquot of the reaction mixture can be quenched with an alcohol like methanol (B129727) to form the corresponding ester. This stable derivative can be easily spotted on a TLC plate to check for the disappearance of the starting carboxylic acid.[5]
-
Spectroscopic Methods: For a more detailed analysis, techniques like HPLC or LCMS can be used to monitor the conversion of the starting material to the product.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure an excess of the chlorinating agent (e.g., 2-3 equivalents of thionyl chloride) is used.[1]- Increase the reaction time or temperature. Refluxing for 1-2 hours is a common practice.[1] |
| Hydrolysis of the acid chloride. | - Ensure all glassware is thoroughly dried before use.[1]- Use an anhydrous solvent.[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Poor quality of reagents. | - Use freshly distilled or high-purity chlorinating agents. The quality of reagents like phosphorus pentachloride can significantly affect the yield.[4]- Ensure the starting 4-acetylbenzoic acid is pure.[3] | |
| Presence of Multiple Spots on TLC (Side Products) | Formation of symmetric anhydride. | - This can occur if two equivalents of the carboxylic acid react. Ensure the dropwise addition of the chlorinating agent to the carboxylic acid solution. |
| Side reactions due to high temperature. | - Maintain the recommended reaction temperature. If the reaction is exothermic, consider cooling the reaction vessel during the addition of the chlorinating agent.[7] | |
| Difficulty in Product Purification | Presence of unreacted starting material. | - Optimize the stoichiometry of the reactants and the reaction time to ensure complete conversion. |
| Residual chlorinating agent. | - Ensure complete removal of the excess chlorinating agent by distillation under reduced pressure. Co-distillation with an inert solvent like toluene (B28343) can also be effective.[3] |
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is a common and effective method for the preparation of this compound.
Materials:
-
4-Acetylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus for reduced pressure
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylbenzoic acid.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents).[1]
-
Reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.[1][5]
-
The resulting crude this compound can be used directly in the next step or purified further by distillation.
General Experimental Workflow
Caption: General workflow for this compound synthesis.
Data Presentation
Comparison of Chlorinating Agents
While a direct comparative study was not found in the initial search, the following table summarizes the common chlorinating agents and their typical reaction conditions and yields based on analogous reactions.
| Chlorinating Agent | Typical Equivalents | Typical Solvent | Typical Temperature | Reported Yield (Analogous Reactions) | Notes |
| Thionyl Chloride (SOCl₂) | 2-3 | Dichloromethane, Toluene, or neat | Reflux (40-90 °C) | High (e.g., 97% for a similar acyl chloride)[5] | A common and effective reagent. Byproducts (HCl, SO₂) are gaseous and easily removed. |
| Oxalyl Chloride ((COCl)₂) | 1.2-2 | Dichloromethane, Benzene | Room Temperature | High | Often used for milder reaction conditions. A catalytic amount of DMF is sometimes added.[8] |
| Phosphorus Pentachloride (PCl₅) | 1 | Neat or in an inert solvent | Heating may be required | 90-96% (for p-nitrobenzoyl chloride)[4] | A powerful chlorinating agent. The byproduct, POCl₃, needs to be removed by distillation. |
| Phosphorus Trichloride (PCl₃) | 0.33 | Acetonitrile | 60 °C | Good to high | Features high atom efficiency as all three chlorine atoms can be utilized.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Acetylbenzoyl Chloride by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-acetylbenzoyl chloride by distillation. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
The most effective and commonly used method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation). This technique is ideal for separating the desired product from non-volatile impurities, such as the starting material (4-acetylbenzoic acid), and more volatile impurities, like excess thionyl chloride used in its synthesis.
Q2: Why is vacuum distillation necessary for the purification of this compound?
Vacuum distillation is crucial because it lowers the boiling point of the compound. This compound, like many acyl chlorides, can be susceptible to thermal decomposition at its atmospheric boiling point. Distillation at a lower temperature under reduced pressure minimizes the risk of degradation, leading to a higher yield and purity of the final product.
Q3: What are the primary impurities I might encounter when purifying this compound?
The most common impurities include:
-
4-Acetylbenzoic acid: The unreacted starting material.
-
Thionyl chloride (SOCl₂): Excess reagent used in the synthesis.
-
Polymeric byproducts: Formed due to the decomposition of the acyl chloride at elevated temperatures.
-
Hydrolyzed product: 4-acetylbenzoic acid can be regenerated if moisture is present in the apparatus.
Q4: How can I tell if my purified this compound is pure?
Purity can be assessed using several analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Infrared (IR) Spectroscopy: To verify the presence of the characteristic acyl chloride carbonyl stretch (typically around 1770-1800 cm⁻¹) and the absence of the broad hydroxyl peak of the carboxylic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage of purity and identify any volatile impurities.
Q5: What safety precautions should I take when distilling this compound?
Acyl chlorides are corrosive and react violently with water, releasing hydrochloric acid (HCl) gas. Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure all glassware is thoroughly dried before use to prevent hydrolysis.
-
Use a vacuum trap to protect the pump from corrosive vapors.
Troubleshooting Guide
This guide addresses common problems encountered during the distillation of this compound.
| Problem | Potential Cause | Solution |
| Low or No Product Distilling | - Vacuum is not low enough.- The heating temperature is too low.- Significant decomposition of the product. | - Check the vacuum pump and all connections for leaks.- Gradually increase the temperature of the heating mantle.- Ensure the distillation is performed under a high vacuum to keep the boiling point low. |
| Product is Dark or Discolored | - Decomposition of the product at high temperatures.- Presence of impurities from the synthesis step. | - Lower the distillation temperature by improving the vacuum.- Ensure the starting materials are of high purity.- Consider a pre-distillation workup, such as washing the crude product with an appropriate anhydrous solvent. |
| Product Solidifies in the Condenser | - The cooling water is too cold, causing the product to freeze. | - Use room temperature water or a coolant at a temperature above the melting point of this compound. |
| Vigorous Bumping or Foaming | - Uneven heating.- Rapid depressurization.- Presence of volatile impurities. | - Use a magnetic stirrer or boiling chips to ensure smooth boiling.- Apply the vacuum gradually.- Collect a forerun of volatile impurities at a lower temperature before distilling the main product. |
| Low Yield of Purified Product | - Incomplete synthesis reaction.- Hydrolysis of the product due to moisture.- Product loss due to decomposition. | - Ensure the initial synthesis reaction has gone to completion.- Use oven-dried glassware and anhydrous reagents.- Optimize the distillation conditions (temperature and pressure) to minimize decomposition. |
Quantitative Data
The following table summarizes the key physical properties of this compound and related compounds to aid in the planning and execution of the distillation process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) |
| This compound | C₉H₇ClO₂ | 182.61 | 145 | 14 |
| 4-Acetylbenzoic acid | C₉H₈O₃ | 164.16 | ~329 | 760 |
| Thionyl chloride | SOCl₂ | 118.97 | 76 | 760 |
Experimental Protocols
Synthesis of this compound from 4-Acetylbenzoic Acid
This protocol describes a general method for the synthesis of this compound using thionyl chloride.
Materials:
-
4-Acetylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343) (or another suitable inert solvent)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a fume hood, add 4-acetylbenzoic acid to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask to create a slurry.
-
Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred mixture.
-
Add a catalytic amount of anhydrous DMF (a few drops).
-
Attach a reflux condenser with a drying tube filled with calcium chloride.
-
Heat the reaction mixture to reflux (around 80-90°C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the reaction mixture to cool to room temperature.
-
The crude this compound solution is now ready for purification by distillation.
Purification of this compound by Vacuum Distillation
This protocol outlines the procedure for purifying the crude this compound.
Materials:
-
Crude this compound solution
-
Vacuum distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flask, and vacuum adapter)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Thermometer
Procedure:
-
Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is completely dry.
-
Transfer the crude this compound solution to the distillation flask and add boiling chips or a magnetic stir bar.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Gradually apply the vacuum.
-
Once a stable, low pressure is achieved, begin to heat the distillation flask gently.
-
Collect the forerun, which will primarily consist of any remaining toluene and excess thionyl chloride.
-
Once the temperature of the vapor reaches the boiling point of this compound at the recorded pressure (e.g., ~145°C at 14 mmHg), change the receiving flask to collect the pure product.
-
Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask.
-
Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Visualizations
Caption: Troubleshooting workflow for distillation issues.
minimizing side reactions in 4-Acetylbenzoyl chloride synthesis
Technical Support Center: 4-Acetylbenzoyl Chloride Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound? The most common and effective method is the reaction of 4-acetylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] Thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.[4]
Q2: Why are anhydrous (dry) conditions absolutely critical for this synthesis? this compound is an acyl chloride, a class of compounds that is highly reactive and susceptible to hydrolysis.[5] Any moisture present in the glassware, solvents, or atmosphere will rapidly react with the product, converting it back into the starting material, 4-acetylbenzoic acid, which significantly lowers the yield.
Q3: How can I effectively monitor the progress of the reaction? There are two primary indicators of reaction completion:
-
Cessation of Gas Evolution: The reaction produces HCl and SO₂ gases. Once you no longer observe gas bubbling from the mixture, the reaction is likely complete.[1][4]
-
Thin-Layer Chromatography (TLC): You can monitor the disappearance of the starting 4-acetylbenzoic acid. To do this, take a small aliquot from the reaction, carefully quench it with methanol (B129727) to convert the acyl chloride into a more stable methyl ester, and then run a TLC plate. The ester spot will have a different Rf value than the starting acid.[5]
Q4: What is the best practice for purifying the final product? After the reaction is complete, the first step is to remove the excess thionyl chloride. This is typically achieved by distillation, often under reduced pressure.[1][5] For higher purity, the resulting crude this compound can be further purified by vacuum distillation.[6]
Q5: Can other chlorinating agents like phosphorus pentachloride (PCl₅) be used? Yes, other agents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) can also be used to convert carboxylic acids to acyl chlorides.[2][6] However, using PCl₅ results in the formation of phosphorus oxychloride (POCl₃) as a byproduct, which has a high boiling point and can be difficult to separate from the desired product.[6]
Troubleshooting Guide
Problem: The reaction is sluggish or incomplete, with a significant amount of starting material remaining.
| Possible Cause | Recommended Solution |
| Insufficient Chlorinating Agent | Use a stoichiometric excess of thionyl chloride (typically 2-3 equivalents) to ensure the complete conversion of the carboxylic acid.[1] |
| Low Reaction Temperature | The reaction mixture should be heated to reflux to ensure it proceeds at an adequate rate.[1] |
| Short Reaction Time | Ensure the mixture is refluxed for a sufficient duration, typically 1-2 hours or until gas evolution has completely stopped.[1][5] |
| Poor Reagent Quality | Use freshly opened or distilled thionyl chloride. Old reagents can decompose and lose activity. |
Problem: The final yield is very low, and analysis shows the presence of the starting material, 4-acetylbenzoic acid.
| Possible Cause | Recommended Solution |
| Hydrolysis | This is the most common cause of low yield. The product has likely been exposed to moisture. |
| Preventative Measures: | |
| - Use flame-dried or oven-dried glassware. | |
| - Use anhydrous solvents if a solvent is required. | |
| - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| - Equip the reaction apparatus with a drying tube (e.g., filled with CaCl₂ or Drierite) to protect it from atmospheric moisture.[5] |
Problem: The final product is a dark brown or black color, not the expected pale yellow solid.
| Possible Cause | Recommended Solution |
| Decomposition/Side Reactions | Overheating the reaction for an extended period can lead to decomposition and the formation of tar-like byproducts.[6] |
| Corrective Actions: | |
| - Carefully control the reflux temperature and do not exceed the recommended reaction time. | |
| - Purify the crude product via vacuum distillation to separate the desired acyl chloride from high-boiling impurities. | |
| Impurities in Starting Material | Impurities in the 4-acetylbenzoic acid can char or react under the harsh reaction conditions. |
| Preventative Measures: | |
| - Ensure the starting 4-acetylbenzoic acid is of high purity. Recrystallize it if necessary before use. |
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound using thionyl chloride.
Materials:
-
4-Acetylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser to prevent moisture from entering the system.
-
Charging the Flask: Add 4-acetylbenzoic acid to the flask.
-
Adding Reagent: Carefully add an excess of thionyl chloride (2-3 equivalents) to the flask. This step should be performed in a well-ventilated fume hood as SOCl₂ is corrosive and toxic, and the reaction evolves HCl gas.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Stir the mixture continuously. Allow the reaction to proceed for 1-2 hours. The reaction is typically complete when the evolution of gas ceases.[1]
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure.[1] The remaining crude product, this compound, can be used directly for the next step or further purified by vacuum distillation.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value/Condition | Rationale & Notes |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Byproducts (SO₂, HCl) are gaseous and easily removed.[4] |
| Equivalents of SOCl₂ | 2.0 - 3.0 | An excess ensures complete conversion of the starting material. |
| Temperature | Reflux (~79 °C for neat SOCl₂) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete reaction, monitor by gas evolution.[1] |
| Atmosphere | Anhydrous | Critical to prevent hydrolysis of the acyl chloride product.[5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for identifying synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
preventing hydrolysis of 4-Acetylbenzoyl chloride during reaction
Technical Support Center: 4-Acetylbenzoyl Chloride Reactions
Welcome to the technical support center for handling this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of this compound during acylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with this compound is giving a low yield, and I'm isolating 4-acetylbenzoic acid as a major byproduct. What is happening?
A1: The presence of 4-acetylbenzoic acid indicates that your starting material, this compound, is undergoing hydrolysis. Acyl chlorides are highly reactive compounds that readily react with water.[1][2][3] This reaction consumes your acyl chloride and reduces the yield of your desired product. The key to a successful reaction is to rigorously exclude water from your reaction setup.[4][5][6][7]
Q2: What are the primary sources of water contamination in my reaction?
A2: Water can be introduced from several sources:
-
Atmospheric Moisture: Acyl chlorides can react with moisture in the air.[2][7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[2]
-
Wet Glassware: Glassware that has not been properly dried is a common source of contamination.
-
Reagents and Solvents: Solvents and other reagents may contain residual water.[4][6] Using anhydrous grade solvents and ensuring other reagents are dry is essential.[2]
Q3: How can I ensure my reaction is performed under anhydrous conditions?
A3: A multi-step approach is required to maintain an anhydrous environment:
-
Glassware Preparation: All glassware should be oven-dried (e.g., at 120°C for several hours) or flame-dried under vacuum and allowed to cool in a desiccator or under a stream of inert gas.[2][5]
-
Inert Atmosphere: Assemble the reaction apparatus while still warm and immediately purge with a dry inert gas like nitrogen or argon.[2] Use septa and needles for reagent transfers to prevent exposure to the atmosphere.[2]
-
Anhydrous Reagents: Use commercially available anhydrous solvents. If necessary, solvents can be further dried using appropriate drying agents.
Table 1: Common Solvents and Recommended Drying Agents
| Solvent | Recommended Drying Agent | Typical Residual Water (ppm) | Reference |
| Dichloromethane (B109758) (DCM) | Calcium Hydride (CaH₂) | ~10-15 | [2] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone or 3Å Molecular Sieves | <10 | [2] |
| Toluene | Sodium/Benzophenone or 3Å Molecular Sieves | <10 | [2] |
| Acetonitrile | 3Å Molecular Sieves | <10 | [2] |
Experimental Protocols & Methodologies
Q4: I need to perform an esterification with a sensitive alcohol. What is a reliable protocol to minimize hydrolysis of this compound?
A4: A standard approach for acylating alcohols under anhydrous conditions involves the use of a non-nucleophilic base to scavenge the HCl byproduct.[8] Below is a general protocol.
Protocol: Anhydrous Esterification of an Alcohol
1. Reaction Setup:
-
Assemble an oven-dried, two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen or argon line with an oil bubbler.
-
Purge the system with the inert gas for 10-15 minutes.[2]
2. Reagent Addition:
-
Through the septum, use a syringe to add anhydrous dichloromethane (DCM).
-
Add the alcohol (1.0 equivalent) via syringe.
-
Add a non-nucleophilic base, such as triethylamine (B128534) (1.2 equivalents) or pyridine, dropwise.[8]
-
Cool the stirred solution to 0°C in an ice bath.
3. Acylation:
-
Dissolve this compound (1.1 equivalents) in a separate flask containing anhydrous DCM under an inert atmosphere.
-
Slowly add the this compound solution to the cooled alcohol/base mixture via syringe over 15-20 minutes.[2]
4. Reaction and Workup:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).[8]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8]
Q5: Is it possible to run the reaction in the presence of water? I've heard of the Schotten-Baumann reaction.
A5: Yes, the Schotten-Baumann reaction is specifically designed for acylating nucleophiles like amines and alcohols in a biphasic system, which includes water.[9][10][11] The key is that the acyl chloride remains primarily in the organic phase, minimizing contact with water.[3][10] A base dissolved in the aqueous phase neutralizes the HCl byproduct, preventing it from protonating your nucleophile and driving the reaction forward.[3][10][12] This method is particularly useful for acylating amines.[13]
Table 2: Comparison of Anhydrous vs. Schotten-Baumann Conditions
| Parameter | Anhydrous Acylation | Schotten-Baumann Reaction |
| Solvent System | Single organic phase (e.g., DCM, THF) | Biphasic (e.g., DCM/Water)[9][11] |
| Atmosphere | Inert (Nitrogen or Argon) | Air |
| Base | Organic base (e.g., Triethylamine, Pyridine) | Inorganic base (e.g., NaOH, K₂CO₃)[3] |
| Key Principle | Rigorous exclusion of water | Kinetic control; fast acylation at the interface |
| Best For | Water-sensitive substrates, high-purity synthesis | Water-soluble nucleophiles (e.g., amines) |
Visual Guides & Workflows
To further clarify the processes, the following diagrams illustrate the hydrolysis reaction and the recommended experimental workflow to prevent it.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. grokipedia.com [grokipedia.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
dealing with the moisture sensitivity of 4-Acetylbenzoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of 4-Acetylbenzoyl chloride. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
A1: this compound (C₉H₇ClO₂) is a chemical intermediate used in organic synthesis.[1] Like other acyl chlorides, it is highly reactive and susceptible to hydrolysis. The presence of moisture, even atmospheric humidity, can lead to the rapid conversion of this compound to the unreactive 4-acetylbenzoic acid, which will not participate in the desired acylation reactions.[2][3] This hydrolysis is a primary cause of reduced reaction yields.[2]
Q2: How should I properly store this compound?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.[5][6] Opened containers must be carefully resealed.[5]
Q3: What are the signs of degradation of this compound?
A3: The primary sign of degradation is the formation of 4-acetylbenzoic acid, which may appear as a white solid precipitate if the hydrolysis is significant. A pungent, acidic odor of hydrogen chloride gas, liberated during hydrolysis, can also indicate moisture contamination.[7]
Q4: Can I use this compound that has been exposed to air?
A4: It is strongly recommended to use fresh or properly stored this compound for best results. Exposure to air, and therefore moisture, will lead to hydrolysis, reducing the purity and reactivity of the compound.[3][8] If you suspect exposure, it is best to use a fresh batch for your reaction.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Hydrolysis of this compound: The most common cause is the presence of moisture in the reaction setup (solvents, reagents, glassware).[2] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Use fresh, high-purity reagents.[2] |
| Inactive Reagents: The nucleophile (e.g., amine or alcohol) may be of poor quality or contain impurities. | Use a fresh, high-purity batch of the nucleophile. | |
| Suboptimal Reaction Conditions: The reaction temperature or time may not be optimal for the specific transformation. | For slow reactions, consider gentle heating (e.g., 40-50 °C). For highly exothermic reactions, cool the reaction to 0 °C before adding the acyl chloride.[2] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. | |
| Incorrect Stoichiometry: An insufficient amount of this compound was used. | Use a slight excess (e.g., 1.1-1.2 equivalents) of this compound.[2] | |
| Formation of multiple products | Side reactions: The presence of water can lead to the formation of 4-acetylbenzoic acid. Other impurities in the starting materials can also lead to byproducts. | Follow the recommendations for ensuring anhydrous conditions. Purify starting materials if their purity is questionable. |
| Difficulty in product purification | Presence of 4-acetylbenzoic acid: The hydrolyzed starting material is an acidic impurity that can complicate purification.[3] | During the work-up, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct.[3] |
Quantitative Data Summary
| Parameter | Condition | Effect on Hydrolysis Rate | Notes |
| Temperature | Increase | Increases | Higher temperatures accelerate the rate of hydrolysis. |
| Solvent | Protic (e.g., water, alcohols) | High | Rapidly hydrolyzes. |
| Aprotic (e.g., DCM, THF) | Low (if anhydrous) | Stable in the absence of moisture. | |
| pH | Basic (e.g., presence of amines) | Increases | Bases can catalyze the hydrolysis. |
| Acidic | Can be catalyzed | The liberated HCl can sometimes catalyze further hydrolysis. |
Experimental Protocols
Protocol: General Procedure for Acylation of an Amine with this compound
This protocol provides a general method for the N-acylation of a primary or secondary amine using this compound, with a strong emphasis on maintaining anhydrous conditions.
Materials:
-
This compound
-
Amine substrate
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Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine - DIPEA)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a clean, oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: In a separate, dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes using a dropping funnel.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up:
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any 4-acetylbenzoic acid and excess acid) and then with brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acylated product.
Visualizations
Caption: Workflow for acylation using this compound.
Caption: Hydrolysis pathway of this compound.
References
- 1. This compound | C9H7ClO2 | CID 13409603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. wcu.edu [wcu.edu]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. researchgate.net [researchgate.net]
optimizing reaction temperature for 4-Acetylbenzoyl chloride acylation
Welcome to the technical support center for optimizing acylation reactions using 4-Acetylbenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the acylation process, with a focus on optimizing reaction temperature.
Q1: My reaction yield is very low or non-existent. What are the primary causes related to temperature?
Low yields can stem from several factors, with reaction temperature being a critical variable.
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Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing degradation of starting materials or products. A common approach is to add the acyl chloride at a low temperature (e.g., 0°C) and then allow the reaction to slowly warm to room temperature.[1]
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Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water in your setup will deactivate it. Ensure all glassware is oven-dried and solvents are anhydrous.[3]
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Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the ketone product forms a stable complex with it, effectively removing the catalyst from the reaction cycle.[2][4]
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Deactivated Aromatic Substrate: If your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), the reaction may not proceed efficiently, and adjusting the temperature alone may not be sufficient.[2][5]
Q2: I'm observing the formation of multiple side products. How can temperature control minimize this?
The formation of side products is a common issue directly influenced by reaction temperature.
-
High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barriers for undesired side reactions, such as polymerization or the formation of isomers.[5] Maintaining a low and consistent temperature, especially during the addition of reagents, is crucial.[3]
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Prolonged Reaction Time at Elevated Temperatures: Even moderate temperatures can lead to side products if the reaction is left for too long after the starting material has been consumed.[3] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[5]
-
Intramolecular Reactions: For certain substrates, higher temperatures can promote subsequent intramolecular reactions (cyclizations), leading to complex product mixtures.[3]
Q3: The reaction mixture has turned dark and formed a tarry or resinous byproduct. What went wrong?
This often indicates decomposition or polymerization, which is highly dependent on temperature.
-
Excessive Heat: An excessively high reaction temperature is a primary cause of polymerization and decomposition of starting materials.[6]
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Exothermic Reaction: The acylation reaction can be highly exothermic. If the this compound is added too quickly or without adequate cooling, localized "hot spots" can form, leading to tar formation. Slow, dropwise addition at a controlled low temperature (e.g., 0-5°C) is recommended.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a typical Friedel-Crafts acylation with this compound?
The optimal temperature depends on the specific aromatic substrate being used. However, a general and effective strategy is to start at a low temperature, typically between 0°C and 10°C , especially during the addition of the acyl chloride and catalyst.[3] After the initial addition, the reaction can be allowed to slowly warm to room temperature and monitored for completion.[1] Some reactions may require gentle heating (e.g., reflux at 40-60°C) to proceed, but this should be approached cautiously to avoid side product formation.[5][7]
Q2: How does temperature affect the regioselectivity of the acylation?
Lower reaction temperatures can significantly improve the regioselectivity. For instance, in the acylation of alkylbenzenes, conducting the reaction at temperatures below 0°C, and sometimes as low as -75°C, has been shown to dramatically favor the formation of the para isomer over the ortho and meta isomers.[8]
Q3: Why is it critical to maintain anhydrous conditions throughout the reaction?
This compound is highly reactive toward water. Any moisture in the glassware, solvents, or reagents will cause it to hydrolyze back to 4-acetylbenzoic acid.[1][3] This not only consumes your starting material but also deactivates the Lewis acid catalyst, leading to a failed or low-yielding reaction.[2]
Q4: Can I monitor the reaction's progress to determine the optimal time and temperature?
Yes, monitoring the reaction is crucial. The most common method is Thin Layer Chromatography (TLC).[5] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product. This allows you to stop the reaction once it is complete, preventing the formation of byproducts from prolonged reaction times or unnecessary heating.[3]
Data Presentation: Temperature Effects
The following table summarizes the general effects of reaction temperature on the acylation of a moderately reactive aromatic substrate (e.g., toluene) with this compound.
| Temperature Range | Typical Reaction Time | Expected Yield | Product Purity & Side Effects |
| 0 - 10°C | 4 - 8 hours | Good to Excellent | High purity, minimal side product formation. Slower reaction rate.[3][5][8] |
| 20 - 25°C (Room Temp) | 2 - 4 hours | Excellent | Good balance between reaction rate and purity.[5] |
| 40 - 60°C | 1 - 2 hours | Moderate to Good | Faster reaction, but increased risk of side products, polymerization, and lower purity.[2][5] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This is a representative protocol and may require optimization for your specific aromatic substrate.
-
Preparation: Oven-dry all glassware (three-neck round-bottom flask, addition funnel, condenser) and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Catalyst Suspension: In a fume hood, add anhydrous aluminum chloride (AlCl₃, 1.1 to 1.3 equivalents) to anhydrous dichloromethane (B109758) (DCM) in the reaction flask. Cool the resulting suspension to 0-5°C using an ice bath.[3]
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Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature remains between 0-5°C.[3]
-
Substrate Addition: After forming the acylium ion complex, dissolve the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous DCM and add it to the addition funnel. Add the substrate solution dropwise to the reaction mixture, making sure the temperature does not exceed 10°C.[3]
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Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor its progress by TLC until the starting material is consumed. If the reaction is sluggish, the ice bath can be removed to allow the mixture to slowly warm to room temperature.[3][5]
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Workup (Quenching): Once the reaction is complete, carefully and slowly pour the mixture into a separate flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][9]
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Extraction and Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by flash column chromatography or recrystallization.[2]
Visualizations
Caption: Workflow for optimizing acylation reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 9. public.websites.umich.edu [public.websites.umich.edu]
removal of excess thionyl chloride from 4-Acetylbenzoyl chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of excess thionyl chloride following the synthesis of 4-acetylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride after the synthesis of this compound?
A1: The most common methods for removing excess thionyl chloride are distillation and quenching.[1] The choice of method depends on the stability of the this compound, the scale of the reaction, and the required purity of the final product.[1]
Q2: When is distillation the recommended method for removing thionyl chloride?
A2: Distillation is the preferred method when the product, like an acyl chloride, is sensitive to water or other protic quenching agents.[1] It is particularly suitable for larger-scale reactions where the exothermic nature of quenching can be difficult to manage.[1]
Q3: Under what circumstances should quenching be used to remove excess thionyl chloride?
A3: Quenching is a viable and often quicker option for smaller-scale reactions, provided that the this compound is stable under aqueous workup conditions.[1]
Q4: What are the critical safety precautions when working with thionyl chloride?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2] All manipulations must be conducted in a well-ventilated fume hood. Essential personal protective equipment (PPE) includes chemical safety goggles, acid-resistant gloves, and a lab coat.[1] A trap containing an alkaline solution (e.g., NaOH or KOH) should be used to neutralize volatile byproducts, especially during distillation or when using a rotary evaporator.[1][3]
Q5: How can I confirm the complete removal of thionyl chloride?
A5: The absence of the characteristic pungent odor of thionyl chloride is a preliminary indicator of its removal. For more sensitive applications, analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) can be used to detect any residual thionyl chloride.[1]
Troubleshooting Guides
Method 1: Distillation (Vacuum and Azeotropic)
| Issue | Possible Cause | Solution |
| Product Decomposition | The distillation temperature is too high. Thionyl chloride decomposes above 140°C, and this compound may have a lower decomposition temperature. | Utilize vacuum distillation to lower the boiling point of thionyl chloride, allowing for its removal at a lower temperature.[1] |
| Corrosion of Tubing on Rotary Evaporator | Acidic vapors (HCl and SO₂) from the reaction of thionyl chloride with moisture are degrading the tubing. | Use chemically resistant tubing and a base trap (e.g., with KOH or NaOH solution) between the rotary evaporator and the vacuum pump to neutralize acidic vapors.[1][3] |
| Incomplete Removal of Thionyl Chloride | Simple distillation may not be sufficient for complete removal, especially if the product has similar volatility. | Perform an azeotropic distillation by adding a dry, inert solvent like toluene (B28343). The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene. This process can be repeated to "chase" the remaining thionyl chloride.[1][2][4] |
Method 2: Quenching
| Issue | Possible Cause | Solution |
| Vigorous and Uncontrolled Reaction | The reaction of thionyl chloride with the quenching agent (e.g., water, base) is highly exothermic. | Perform the quench at a low temperature (0-5°C) by adding the reaction mixture dropwise to a cooled and vigorously stirred quenching solution (e.g., ice-water or a cold aqueous base solution).[1] |
| Hydrolysis of this compound | Acyl chlorides are sensitive to water and can readily hydrolyze back to the corresponding carboxylic acid (4-acetylbenzoic acid). | If the product is water-sensitive, quenching with aqueous solutions is not appropriate. Distillation is the recommended method for removal of excess thionyl chloride.[1] |
| Aqueous Layer Remains Acidic After Quenching | An insufficient amount of base was used to neutralize the HCl produced from the hydrolysis of thionyl chloride (SOCl₂ + 2H₂O → SO₂ + 2HCl). | Calculate the stoichiometric amount of base required to neutralize both the excess thionyl chloride and the resulting HCl. Add the base portion-wise and monitor the pH. |
Experimental Protocols
Synthesis of this compound
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-acetylbenzoic acid with an excess of thionyl chloride (typically 2-3 equivalents).[5] The mixture is refluxed for 1-2 hours. The reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂).[5]
Removal of Excess Thionyl Chloride by Vacuum Distillation
-
Apparatus Setup : Ensure all glassware is oven-dried to prevent hydrolysis. Assemble a distillation apparatus. Connect the receiving flask to a cold trap cooled with a dry ice/acetone slurry or liquid nitrogen, which is then connected to a vacuum pump.[1]
-
Procedure : a. After the reaction is complete, allow the reaction flask to cool to room temperature.[6] b. Slowly apply vacuum to the system, being cautious of initial bumping.[6] c. Gradually heat the reaction flask in an oil bath, keeping the temperature below 50°C.[7] d. Collect the distilled thionyl chloride in the cooled receiving flask. e. For trace amounts, co-distillation with a dry, inert solvent like toluene can be performed.[4][8]
Data Presentation
| Method | Advantages | Disadvantages | Best For |
| Vacuum Distillation | - Preserves heat-sensitive products.[1]- Avoids introducing protic solvents. | - Requires specialized equipment (vacuum pump, cold trap).- May not remove all traces without azeotropic distillation. | Water-sensitive products like acyl chlorides; large-scale reactions.[1] |
| Azeotropic Distillation | - Effectively removes trace amounts of thionyl chloride.[1] | - Requires an additional inert solvent (e.g., toluene).- May require multiple cycles for complete removal. | Ensuring complete removal of thionyl chloride. |
| Quenching | - Faster and simpler than distillation for small-scale reactions.[1] | - Highly exothermic and can be difficult to control.[1]- Risk of product hydrolysis if it is water-sensitive.[1] | Products that are stable in aqueous conditions; small-scale reactions. |
Visualizations
References
troubleshooting low yield in amide synthesis with 4-Acetylbenzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amide synthesis reactions involving 4-acetylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: My amide synthesis reaction using this compound is resulting in a low yield. What are the common causes?
Low yields in amide synthesis with this compound can stem from several factors. The most common issues include:
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Hydrolysis of this compound: Acyl chlorides are highly reactive and susceptible to hydrolysis by moisture. This converts the starting material into the unreactive 4-acetylbenzoic acid, which will not participate in the amidation reaction.[1] It is crucial to use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reactants: The purity of both the this compound and the amine is critical. Impurities in the starting materials can lead to side reactions that consume the reactants and lower the yield of the desired amide.
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Incomplete Conversion to Acyl Chloride: If you are preparing the this compound in situ from 4-acetylbenzoic acid, incomplete conversion will result in a lower concentration of the reactive acyl chloride.
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Suboptimal Base: A base is necessary to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[2][3] If the base is not strong enough or is used in an insufficient amount, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[1]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete consumption of the limiting reagent. A slight excess of the acylating agent is often used.[1]
-
Product Loss During Workup: The desired amide product can be lost during extraction and purification steps if the protocol is not optimized.
Q2: How can I ensure the quality of my this compound?
This compound is moisture-sensitive and should be handled accordingly. For commercially sourced reagents, ensure the container is sealed and stored in a desiccator. If you are synthesizing it from 4-acetylbenzoic acid, it is often best to use the freshly prepared acyl chloride immediately in the subsequent amidation step.
Q3: What is the best type of base to use for this reaction, and in what amount?
The choice of base is crucial for a successful amide synthesis. Both organic and inorganic bases can be used.[]
-
Organic Bases: Tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) are commonly used.[][5] They are soluble in organic solvents, which can lead to a homogeneous reaction mixture.
-
Inorganic Bases: Bases such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or sodium bicarbonate (NaHCO3) are also effective.[][6] These are often used in a two-phase system (e.g., dichloromethane (B109758) and water), known as Schotten-Baumann conditions.[1][7] This method can be advantageous as it can minimize the hydrolysis of the acyl chloride.[1]
At least one equivalent of the base is required to neutralize the HCl produced.[1] Using a slight excess (1.1-1.2 equivalents) is common practice.
Q4: Which solvent is most suitable for my amide synthesis?
Aprotic solvents are generally preferred for amide synthesis from acyl chlorides. Common choices include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
The choice of solvent can influence the reaction rate and solubility of the reactants and products.[8][9] It is imperative that the solvent is anhydrous to prevent hydrolysis of the this compound.
Q5: My TLC analysis shows multiple spots, indicating the presence of impurities. What are these likely to be and how can I purify my product?
Common impurities include:
-
Unreacted Amine: Can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl).
-
4-Acetylbenzoic Acid: The hydrolysis byproduct of this compound. This can be removed by washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate).
-
Side-Products: Depending on the amine used, other side-products may form.
Purification is typically achieved through:
-
Aqueous Workup: A series of washes with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts.
-
Recrystallization: The crude product can be dissolved in a hot solvent and allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel chromatography can be used to separate the product from impurities.
Data Presentation
Table 1: Effect of Base on Amide Synthesis Yield
| Acyl Chloride | Amine | Base (Equivalents) | Solvent | Yield (%) | Reference |
| Benzoyl Chloride | Aniline | Pyridine (1.1) | DCM | 95 | General Protocol |
| Benzoyl Chloride | Benzylamine | Triethylamine (1.2) | THF | 92 | General Protocol |
| Benzoyl Chloride | Aniline | 10% aq. NaOH | Dichloromethane/Water | 90 | Schotten-Baumann[10] |
| 4-Fluorobenzoyl Chloride | Pyrrolidine | Triethylamine (1.1) | Cyrene™ | 85 | [11] |
| 4-Fluorobenzoyl Chloride | Aniline | Triethylamine (1.1) | Cyrene™ | 75 | [11] |
Table 2: Effect of Solvent on Amide Synthesis Yield
| Carboxylic Acid | Amine | Coupling Method | Solvent | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | EDC/HOBt | Dichloromethane | Good | [12] |
| Benzoic Acid | Benzylamine | EDC/HOBt | Reactive Deep Eutectic Solvent | 97 | [12] |
| Various | Various | Various Coupling Agents | 2-Methyl-THF | Comparable to DCM/DMF | [8][9] |
| Various | Various | Various Coupling Agents | Ethyl Acetate | Comparable to DCM/DMF | [8] |
Note: This table includes data from coupling agent-based methods to illustrate solvent effects, as direct comparisons for acyl chloride reactions are less commonly tabulated.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Acetylbenzoic Acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylbenzoic acid (1 equivalent).
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Add an excess of thionyl chloride (SOCl₂) (2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting this compound can be used directly in the next step without further purification.
Protocol 2: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
-
Dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath (0 °C).
-
In a separate flask, dissolve the freshly prepared this compound (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution.
-
Slowly add an aqueous solution of a base, such as 10% sodium hydroxide, while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for amide synthesis.
Caption: Troubleshooting decision tree for low amide yield.
Caption: Chemical reaction pathway for amide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistnotes.com [chemistnotes.com]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
- 12. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
Technical Support Center: Synthesis of p-Aminobenzoyl Chloride
This guide addresses the common challenges encountered during the synthesis of p-aminobenzoyl chloride from p-aminobenzoic acid using thionyl chloride (SOCl₂), with a specific focus on the formation of the p-thionylaminobenzoyl chloride byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of p-thionylaminobenzoyl chloride byproduct formation?
A1: p-Aminobenzoic acid is a bifunctional molecule, containing both a carboxylic acid group (-COOH) and an amino group (-NH₂). Thionyl chloride is a potent chlorinating agent that can react with both of these functional groups. The desired reaction is the conversion of the carboxylic acid to an acyl chloride. However, a competing side reaction can occur where thionyl chloride reacts with the amino group to form an N-sulfinylamino (or thionylamino, -N=S=O) group, leading to the formation of p-thionylaminobenzoyl chloride.[1][2]
Q2: How can I minimize the formation of the p-thionylaminobenzoyl chloride byproduct?
A2: The most effective strategy is to protect the amino group before introducing the thionyl chloride.[3] This is typically achieved by converting the p-aminobenzoic acid into its mineral acid salt, most commonly the hydrochloride salt (p-aminobenzoic acid hydrochloride). By protonating the amino group to form an ammonium (B1175870) salt (-NH₃⁺Cl⁻), its nucleophilicity is eliminated, preventing it from reacting with thionyl chloride. The subsequent addition of thionyl chloride then selectively converts the carboxylic acid group to the desired acyl chloride hydrochloride.[1][2][4]
Q3: What are the optimal reaction conditions to favor the desired product?
A3: Low to moderate temperatures are crucial. The reaction of the p-aminobenzoic acid salt with thionyl chloride is typically carried out between 20°C and 40°C.[1] While higher temperatures can accelerate the reaction, they also increase the likelihood of side reactions and decomposition.[2] Using a molar excess of thionyl chloride (at least 1.2 moles per mole of the acid salt) helps ensure the reaction goes to completion in a reasonable timeframe.[1][4]
Q4: How can I detect the presence of the p-thionylaminobenzoyl chloride byproduct?
A4: Spectroscopic methods are the most reliable way to identify the byproduct. Infrared (IR) spectroscopy is particularly useful, as the N=S=O group of the thionylamino byproduct will show characteristic stretching bands that are absent in the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the two compounds based on differences in the chemical shifts of the aromatic protons.
Reaction Pathway and Byproduct Formation
The diagram below illustrates the competing reaction pathways when p-aminobenzoic acid is treated with thionyl chloride without prior protection of the amino group.
Troubleshooting Guide
| Symptom / Observation | Possible Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time or slightly raise the temperature (e.g., to 35-40°C). Ensure at least 1.2 molar equivalents of thionyl chloride are used.[1] |
| Formation of p-thionylaminobenzoyl chloride byproduct. | Ensure the amino group was properly protected as a hydrochloride salt before adding thionyl chloride.[1][3] | |
| Product loss during workup. | Isolate the product by filtration in an inert atmosphere, as acyl chlorides are moisture-sensitive. Wash with a non-polar solvent like methylene (B1212753) chloride to remove impurities.[1] | |
| Reaction Mixture Thickens Rapidly or Solidifies | Precipitation of the desired p-aminobenzoyl chloride hydrochloride product. | This is often an indication that the reaction is proceeding correctly.[1] Ensure efficient stirring to maintain a homogenous slurry. |
| Reaction Turns Dark Brown/Black | Decomposition or side reactions. | This can occur if the reaction temperature is too high.[5] Maintain strict temperature control, especially during the addition of thionyl chloride. |
| Product is an Oily Liquid Instead of a Solid | Presence of impurities or the byproduct. | The desired p-aminobenzoyl chloride hydrochloride is a solid. An oily consistency suggests contamination. Purify by washing the crude product with a suitable dry solvent or by recrystallization if a suitable solvent system can be found. |
Spectroscopic Data for Identification
The following table summarizes key spectroscopic data to help differentiate the desired product from the common byproduct. Data for the byproduct is based on the analogous N-sulfinylaniline.
| Compound | ¹H NMR (CDCl₃) | IR Spectroscopy (cm⁻¹) |
| p-Aminobenzoyl Chloride Hydrochloride | Aromatic protons shifted downfield compared to the free amine due to the -NH₃⁺ group. | ~3200-2800 (broad, -NH₃⁺ stretch), ~1770 (C=O stretch, acyl chloride) |
| p-Thionylaminobenzoyl Chloride (Analog: N-Sulfinylaniline) | Aromatic protons in the range of 7.0-8.0 ppm.[6] | ~1770 (C=O stretch, acyl chloride), ~1280 & ~1170 (asymmetric and symmetric N=S=O stretches)[7] |
Recommended Experimental Protocol
This protocol is based on methods designed to minimize byproduct formation by protecting the amino group.[1][4]
Materials:
-
p-Aminobenzoic acid
-
Anhydrous hydrogen chloride (gas) or a solution in a compatible solvent
-
Thionyl chloride (SOCl₂)
-
Inert organic solvent (e.g., tetramethylene sulfone, ethylene (B1197577) glycol dimethyl ether)[1]
-
Methylene chloride (for washing)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser connected to a gas trap (to handle HCl and SO₂ evolution). Maintain an inert atmosphere (e.g., nitrogen) throughout the procedure.
-
Protection of Amino Group: Dissolve p-aminobenzoic acid in the chosen inert organic solvent in the flask. Cool the solution in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred solution until precipitation of p-aminobenzoic acid hydrochloride is complete (typically, at least one molar equivalent is used).[1]
-
Acyl Chloride Formation: While maintaining a low temperature (25-30°C), add thionyl chloride (at least 1.2 molar equivalents) dropwise to the stirred slurry of the hydrochloride salt.[1]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature or gently heat to 35-40°C. Monitor the reaction until completion (typically 2-6 hours), which is often indicated by the slurry thickening as the final product precipitates.[1]
-
Isolation: Once the reaction is complete, cool the mixture. Add dry methylene chloride to dilute the slurry and facilitate filtration.[1]
-
Purification: Collect the solid product by filtration under a stream of dry nitrogen. Wash the filter cake with additional dry methylene chloride to remove excess thionyl chloride and soluble impurities.
-
Drying: Dry the resulting white to off-white solid product (p-aminobenzoyl chloride hydrochloride) under vacuum.
Troubleshooting Workflow
If an experiment yields an unexpected result, the following decision tree can help diagnose the issue.
References
- 1. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]
- 2. US3699085A - Preparation of p-benzamide polymers and intermediates thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. GB1242200A - PREPARATION OF p-AMINOBENZOYL CHLORIDE SALTS - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
how to handle incomplete conversion of 4-acetylbenzoic acid
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete conversion of 4-acetylbenzoic acid in their experiments.
Troubleshooting Guide
This section addresses specific issues that can lead to incomplete reactions involving 4-acetylbenzoic acid.
Issue 1: Reaction stalls or shows low conversion of 4-acetylbenzoic acid.
Possible Cause: Suboptimal reaction conditions, reagent degradation, or catalyst inefficiency.
Suggested Solutions:
-
Verify Reagent Quality: Ensure all reagents, including 4-acetylbenzoic acid, solvents, and catalysts, are pure and dry. Moisture or impurities can interfere with many organic reactions. For instance, in esterification reactions, water can prevent the reaction from going to completion.
-
Optimize Reaction Temperature: The reaction temperature might be too low, providing insufficient energy to overcome the activation barrier, or too high, causing decomposition of reactants or products. The synthesis of 4-acetylbenzoic acid itself is typically controlled at temperatures between 48-55°C.[1][2] For subsequent reactions, empirical testing within a reasonable range is recommended.
-
Adjust Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction's progress at regular intervals using an appropriate analytical method (see Issue 2) to determine the point of maximum conversion.
-
Check Catalyst Activity: If using a catalyst, ensure it has not expired or been deactivated. In some cases, the catalyst may need to be activated before use. For example, the synthesis of 4-acetylbenzoic acid can involve anhydrous zinc chloride as a catalyst.[1][2]
-
Solvent Effects: The solubility of 4-acetylbenzoic acid can be a critical factor. It is soluble in organic solvents like DMSO, methanol (B129727), ethanol (B145695), acetone, and ethyl acetate (B1210297), but has limited solubility in water.[1][3] Ensure the chosen solvent is appropriate for all reactants and does not interfere with the reaction mechanism.
Issue 2: How can I effectively monitor the progress of my reaction?
Possible Cause: Lack of real-time or quasi-real-time reaction monitoring, leading to premature or unnecessarily late termination of the reaction.
Suggested Solutions:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative method to monitor the disappearance of the starting material (4-acetylbenzoic acid) and the appearance of the product. By comparing the Rf values of the reaction mixture to the starting material and a product standard (if available), you can quickly assess the reaction's progress.[4]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is a robust and widely available technique.[5] It allows for the separation and quantification of 4-acetylbenzoic acid and its various products.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the products are volatile or can be made volatile through derivatization (e.g., silylation), GC-MS offers high sensitivity and selectivity for both quantification and structural elucidation.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides very high selectivity and sensitivity, which is particularly useful for complex reaction mixtures or when trace-level analysis is required.[5]
Table 1: Comparison of Analytical Methods for Reaction Monitoring
| Analytical Method | Principle | Typical Analytes | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | 4-Acetylbenzoic acid, ester derivatives, reduction products.[5] | Robust, widely available, good for routine analysis.[5] | Moderate sensitivity, may require derivatization for some analytes.[5] |
| GC-MS | Separation of volatile compounds, identification and quantification by mass spectrometry. | Volatile derivatives of 4-acetylbenzoic acid and its products.[5] | High sensitivity and selectivity, excellent for structural elucidation.[5] | Requires analytes to be volatile or derivatized.[5] |
| LC-MS/MS | Liquid chromatography separation coupled with tandem mass spectrometry. | 4-Acetylbenzoic acid and its reaction products in complex matrices.[5] | High selectivity and sensitivity.[5] | Higher cost and complexity of instrumentation. |
Issue 3: How do I remove unreacted 4-acetylbenzoic acid from my final product?
Possible Cause: The reaction did not go to completion, leaving a mixture of starting material and product.
Suggested Solutions:
-
Recrystallization: This is a powerful purification technique for solid products. The choice of solvent is critical; an ideal solvent will dissolve the product at high temperatures but not at low temperatures, while the unreacted 4-acetylbenzoic acid remains in solution or has significantly different solubility. Given that the solubility of 4-acetylbenzoic acid increases with temperature, this is a viable method.[3] A common purification step for crude 4-acetylbenzoic acid is refluxing in anhydrous acetic acid.[1][2]
-
Acid-Base Extraction: The carboxylic acid group of 4-acetylbenzoic acid (pKa ≈ 3.70) allows for its separation from neutral or basic products.[1] By dissolving the mixture in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the 4-acetylbenzoic acid will be deprotonated and move to the aqueous layer as its more soluble salt.[3] The layers can then be separated, and the desired product recovered from the organic layer.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating compounds with different polarities and can be used to isolate the desired product from unreacted starting material and any byproducts.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: On a silica (B1680970) gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom.
-
Spotting: Use separate capillary tubes to spot the starting material (4-acetylbenzoic acid standard), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line.
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent level should be below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot for the product in the reaction mixture lane indicate the reaction is proceeding.
Protocol 2: Purification by Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude solid product (containing unreacted 4-acetylbenzoic acid) in a minimal amount of hot ethanol.
-
Water Addition: While the solution is still hot, slowly add warm water until the solution becomes slightly cloudy (the saturation point).
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent (the same ethanol/water mixture), and dry them thoroughly.[4]
Protocol 3: Quantitative Analysis by HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase could be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[5]
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of 4-acetylbenzoic acid to create a calibration curve.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase to a concentration within the range of the calibration curve.
-
Analysis: Inject the prepared standards and the sample onto the HPLC system. Monitor the elution profile at a suitable UV wavelength.
-
Quantification: Calculate the concentration of the remaining 4-acetylbenzoic acid in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Role of a 4-acetylbenzoic acid (4-ABA) derivative as a receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 4-acetylbenzoic acid in research and development?
A1: 4-Acetylbenzoic acid is a versatile intermediate in organic synthesis. It is notably used in the preparation of curcumin (B1669340) analogs with antioxidant properties and in the synthesis of quinuclidine (B89598) benzamides, which act as agonists for α7 nicotinic acetylcholine receptors for neurological research.[1] It also serves as a building block for polymers, dyes, and other fine chemicals.[6]
Q2: What are the key physical and chemical properties of 4-acetylbenzoic acid I should be aware of?
A2: 4-Acetylbenzoic acid is a white to light yellow crystalline powder with a melting point of 208-210°C.[1] Its molecular formula is C9H8O3, and it has a pKa of approximately 3.70.[1] It is soluble in solvents like DMSO and methanol but has limited solubility in water.[1] Its two functional groups, a carboxylic acid and a ketone, are the primary sites of its reactivity.[5]
Q3: My product seems to have disappeared after the workup. What could have happened?
A3: There are several possibilities if your product is missing after workup. Your product might be more soluble in the aqueous layer than anticipated; it's always a good practice to save all layers until the product is definitively located.[7] Alternatively, the product could be volatile and may have been lost during solvent removal on a rotary evaporator.[7] Finally, if your workup involved acidic or basic washes, your product might not be stable under those conditions, leading to degradation.[7]
Q4: The reaction appeared clean by TLC, but my final yield is very low. Why?
A4: A low isolated yield despite a clean reaction can often be attributed to losses during the workup and purification stages.[7] Product may be lost during extractions if it has some solubility in the aqueous phase, during filtration if not all the solid is transferred, or during chromatography if it streaks or is partially retained on the column. Over-washing of crystals during recrystallization can also significantly reduce the yield.[8]
Q5: Can I use 4-acetylbenzoic acid directly in reactions that are sensitive to acidic conditions?
A5: The carboxylic acid moiety of 4-acetylbenzoic acid is acidic and can interfere with reactions that require basic or neutral conditions. In such cases, it is necessary to protect the carboxylic acid group, for example, by converting it to an ester (e.g., a methyl or ethyl ester). This protecting group can then be removed (deprotected) in a later step to regenerate the carboxylic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. How To [chem.rochester.edu]
- 8. reddit.com [reddit.com]
Technical Support Center: Column Chromatography Purification of 4-Acetylbenzoyl Chloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-acetylbenzoyl chloride and its derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative decomposing during silica (B1680970) gel column chromatography?
A1: this compound is an acyl chloride, which is a highly reactive functional group. Decomposition on a standard silica gel column is a common issue and can be attributed to several factors:
-
Hydrolysis: Acyl chlorides react readily with water. Any moisture present in the solvents, on the glassware, or adsorbed onto the silica gel will hydrolyze the acyl chloride back to the corresponding carboxylic acid (4-acetylbenzoic acid).[1]
-
Reaction with Silica Gel: Silica gel has surface silanol (B1196071) groups (Si-OH), which are acidic and can act as nucleophiles, leading to the degradation of sensitive compounds.[2] The acyl chloride can react with these groups, effectively binding your compound irreversibly to the stationary phase.
Q2: I'm monitoring my reaction by TLC, but the spot for this compound is faint or streaky. Why is this happening?
A2: This is also related to the high reactivity of the acyl chloride. The silica on the TLC plate can cause rapid hydrolysis upon exposure to atmospheric moisture during spotting and development. To confirm the formation of the acyl chloride, a useful trick is to quench a small aliquot of the reaction mixture with methanol. This will convert the acyl chloride to the more stable methyl ester, which should give a clean, easily visualized spot on the TLC plate.
Q3: How can I prevent the degradation of my acyl chloride derivative on the column?
A3: To minimize degradation, you can:
-
Use Anhydrous Conditions: Ensure all solvents are anhydrous and glassware is thoroughly dried. Running the column under an inert atmosphere (e.g., nitrogen or argon) can also help.[1]
-
Deactivate the Silica Gel: Neutralize the acidic silica gel by pre-treating it. This can be done by preparing a slurry of the silica gel in your starting mobile phase containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (B128534).[3]
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.[2]
Q4: My purified product is contaminated with the starting carboxylic acid (4-acetylbenzoic acid). How can I improve the separation?
A4: The starting carboxylic acid is significantly more polar than the corresponding acyl chloride.
-
Optimize Mobile Phase: Use a less polar solvent system. The acyl chloride will elute much faster than the carboxylic acid. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be very effective.
-
Aqueous Wash: Before chromatography, an aqueous workup with a cold, dilute base (e.g., 5% sodium bicarbonate solution) can help remove the acidic starting material by converting it into its water-soluble salt.[1] This must be done carefully to avoid hydrolysis of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of Product | 1. Decomposition on silica gel.[2] 2. Compound is irreversibly adsorbed. 3. Elution with a solvent of insufficient polarity. | 1. Deactivate the silica gel with triethylamine or switch to neutral alumina.[3] 2. Ensure all glassware and solvents are anhydrous. 3. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) in hexane). |
| Co-elution of Product and Impurities | 1. Mobile phase polarity is too high, causing compounds to elute together near the solvent front. 2. Insufficient difference in polarity between the product and impurity. | 1. Decrease the polarity of the mobile phase. Aim for an Rf value of 0.2-0.3 for the target compound on TLC.[4] 2. Try a different solvent system to alter selectivity (e.g., dichloromethane/hexane (B92381) instead of ethyl acetate/hexane). |
| Product Elutes as a Broad Band or "Tails" | 1. Strong interaction with acidic sites on the silica gel. 2. Column was overloaded with the crude sample. 3. Poor column packing. | 1. Add a small amount of triethylamine (0.1-1%) to the mobile phase to suppress acidic interactions.[3] 2. Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[4] 3. Ensure the column is packed uniformly without any cracks or channels. |
| Multiple Unexpected Spots on TLC After Column | 1. On-column reaction or degradation is occurring.[2] 2. The collected fractions are too large, resulting in mixing of separated components. | 1. Test the stability of your compound on a small amount of silica gel before running the full column. Consider deactivation or changing the stationary phase. 2. Collect smaller fractions to improve the resolution of the separation. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes the conversion of 4-acetylbenzoic acid to this compound using thionyl chloride.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 4-acetylbenzoic acid.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be used directly in the next step or purified by column chromatography.
Protocol 2: Column Chromatography Purification of a this compound Derivative (e.g., an Amide)
This protocol outlines a general procedure for the purification of an amide synthesized from this compound.
-
TLC Analysis: First, analyze the crude reaction mixture by TLC to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf of ~0.25 for the desired product.
-
Column Preparation (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, uniform bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the non-polar solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If the product is slow to elute, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified derivative.
Quantitative Data
Table 1: Mobile Phase Systems for Chromatography on Silica Gel
The selection of a mobile phase is critical for successful separation. The following table lists common solvents in order of increasing polarity (eluting strength) on silica gel. A mixture of a less polar and a more polar solvent is typically used.
| Solvent | Polarity Index | Typical Use |
| n-Hexane / Petroleum Ether | 0.1 | Non-polar eluent, often mixed with more polar solvents. |
| Toluene | 2.4 | For separation of aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | Good general-purpose solvent for moderately polar compounds. |
| Diethyl Ether | 2.8 | Common solvent, often mixed with hexanes. |
| Ethyl Acetate (EtOAc) | 4.4 | A more polar solvent, commonly used with hexanes for a wide range of compounds. |
| Acetone | 5.1 | Used for more polar compounds. |
| Methanol (MeOH) | 5.1 | Highly polar solvent, used for eluting very polar compounds. A small percentage can significantly increase mobile phase polarity. |
Note: For acyl chlorides, a common starting point for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
Visualizations
Experimental and Purification Workflow
This diagram illustrates the general workflow from the starting carboxylic acid to the purified derivative, highlighting the key purification steps.
Caption: Workflow for synthesis and purification of a this compound derivative.
Troubleshooting Logic for Column Chromatography
This flowchart provides a logical approach to diagnosing and solving common issues during the column chromatography of reactive intermediates.
Caption: A troubleshooting flowchart for common column chromatography issues.
Hypothetical Signaling Pathway Inhibition
Many drug development efforts focus on creating kinase inhibitors. Thiazole-containing compounds are known to act as inhibitors in critical cell signaling pathways.[5] A hypothetical derivative of this compound incorporating a thiazole (B1198619) moiety could potentially inhibit the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5]
References
Technical Support Center: Reactions of 4-Acetylbenzoyl Chloride with Amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the acylation of amines using 4-acetylbenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism when this compound reacts with an amine?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride ion, forming the corresponding N-substituted-4-acetylbenzamide and hydrochloric acid (HCl) as a byproduct.[1][2]
Q2: Why is a base necessary in the reaction of this compound with amines?
A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][3] If not neutralized, the HCl will protonate the starting amine, forming an ammonium (B1175870) salt. This salt is no longer nucleophilic and cannot react with the this compound, which can halt or significantly slow down the desired reaction.[3]
Q3: What types of bases are typically used for this reaction?
Commonly used bases are tertiary amines such as triethylamine (B128534) (TEA) and pyridine (B92270).[1][3] Their steric hindrance prevents them from acting as nucleophiles and reacting with the acyl chloride themselves.[3] Inorganic bases like potassium carbonate can also be employed, particularly in biphasic reaction conditions.[1]
Q4: Can the choice of base influence the reaction outcome?
Yes, the choice of base can affect the reaction rate and selectivity.[1] For instance, pyridine can sometimes act as a nucleophilic catalyst by forming a reactive acylammonium salt intermediate, which can accelerate the reaction.[3][4]
Q5: What are some common side reactions to be aware of?
The most common side reaction is the hydrolysis of this compound by any moisture present in the reaction, which forms the unreactive 4-acetylbenzoic acid.[5][6] If an excess of the acyl chloride is used, it can react with the newly formed amide product.[7] Additionally, some tertiary amine bases can undergo dealkylation.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Moisture Contamination: this compound is highly sensitive to moisture and can hydrolyze to the corresponding carboxylic acid.[5] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity reagents.[5][6] |
| Inefficient Base: An insufficient amount or inappropriate type of base was used, leading to the protonation and deactivation of the amine.[5] | Use at least a stoichiometric amount of a suitable tertiary amine base like triethylamine or pyridine.[5][8] For weakly nucleophilic amines, a stronger base might be necessary.[5] | |
| Low Reactivity of Amine: The amine substrate may be sterically hindered or have low nucleophilicity. | Consider using a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) in catalytic amounts to accelerate the reaction.[9] For very unreactive amines, deprotonation with a strong base like sodium hydride (NaH) prior to the addition of the acyl chloride can be effective.[10] | |
| Incorrect Stoichiometry: The molar ratio of reactants is not optimal. | Use a slight excess (1.05-1.2 equivalents) of the this compound to ensure complete consumption of the amine.[5][6] | |
| Multiple spots on TLC, indicating byproducts | Hydrolysis of Acyl Chloride: As mentioned above, this leads to the formation of 4-acetylbenzoic acid.[5][6] | Follow strict anhydrous procedures.[5][6] |
| Reaction of Amine with HCl: The amine starting material reacts with the HCl byproduct to form the ammonium salt, which may appear as a separate spot. | Ensure efficient stirring and the presence of a suitable base to immediately neutralize the HCl as it is formed.[1] | |
| Over-acylation: The amide product reacts with excess acyl chloride. | Add the this compound solution dropwise to the amine solution to avoid localized high concentrations of the acylating agent.[8] | |
| Reaction is very slow or stalls | Suboptimal Temperature: The reaction may require thermal energy to proceed at a reasonable rate. | For slow reactions, gentle heating (e.g., 40-50 °C) may be beneficial.[5] |
| Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved in the chosen solvent. | Select a solvent that effectively dissolves all reactants. Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile.[1][8] |
Experimental Protocols
General Protocol for the Acylation of a Primary Amine with this compound
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).[6]
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.[1][6]
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.[1][6]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[1]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.[1][6]
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1][6]
Data Presentation
Table 1: Effect of Different Bases on Reaction Yield
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | 1.2 | DCM | 0 to RT | 4 | 92 |
| Pyridine | 1.2 | DCM | 0 to RT | 3 | 95 |
| DIPEA | 1.2 | DCM | 0 to RT | 5 | 88 |
| K₂CO₃ | 2.0 | Acetone/Water | RT | 6 | 85 |
Note: The data presented are representative and may vary depending on the specific amine substrate and reaction conditions.
Visualizations
Caption: Reaction pathway for the acylation of an amine with this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
Technical Support Center: 4-Acetylbenzoyl Chloride Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Acetylbenzoyl chloride in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading upon storage or during my reaction. What are the likely causes?
A1: this compound is highly susceptible to degradation, primarily through hydrolysis or solvolysis. The most common causes of degradation are:
-
Exposure to atmospheric moisture: The acyl chloride functional group reacts readily with water from the air to form 4-acetylbenzoic acid and hydrochloric acid (HCl) gas.[1] This is often observed as fuming when the container is opened.
-
Use of protic solvents: Protic solvents, such as water, alcohols, and amines, will react rapidly with this compound, leading to the formation of the corresponding carboxylic acid, ester, or amide.[1]
-
Improper storage conditions: Storage at elevated temperatures or in improperly sealed containers can accelerate degradation.
Q2: What are the recommended solvents for handling and reactions involving this compound?
A2: To minimize degradation, it is crucial to use dry, aprotic solvents. Recommended solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
-
Diethyl ether
Ensure that these solvents are anhydrous by using freshly opened bottles, drying over molecular sieves, or employing a solvent purification system.
Q3: How can I determine the purity of my this compound if I suspect degradation?
A3: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). Due to the high reactivity of the acyl chloride, it is often necessary to derivatize it with a stable, UV-active compound before analysis. A general protocol for purity determination is provided in the "Experimental Protocols" section.
Q4: What are the primary degradation products of this compound?
A4: The main degradation products depend on the nucleophile the compound is exposed to:
-
Water: Hydrolysis leads to the formation of 4-acetylbenzoic acid and HCl.
-
Alcohols (e.g., methanol, ethanol): Alcoholysis results in the corresponding ester (e.g., methyl 4-acetylbenzoate or ethyl 4-acetylbenzoate).
-
Amines: Aminolysis produces the corresponding amide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Fuming or white precipitate observed upon opening the container. | Reaction with atmospheric moisture, leading to the formation of HCl gas and solid 4-acetylbenzoic acid.[1] | Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Store in a desiccator. Ensure the container is tightly sealed. |
| Inconsistent or low reaction yields. | Degradation of this compound before or during the reaction. This could be due to wet solvents or glassware. | Use anhydrous solvents and thoroughly dry all glassware. It is advisable to determine the purity of the this compound before use. |
| Formation of unexpected byproducts. | Reaction with nucleophilic impurities in the solvent or other reagents. | Use high-purity, dry solvents and reagents. Review all components of the reaction mixture for potential side reactions. |
Solvent Stability Data
Quantitative stability data for this compound is not extensively available in public literature. Therefore, the following table presents hypothetical data based on the known reactivity of acyl chlorides to illustrate the expected stability trends. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Solvent | Solvent Type | Half-life (t½) at 25°C (Hypothetical) | Primary Degradation Pathway |
| Water | Protic | < 1 minute | Hydrolysis |
| Methanol | Protic | < 5 minutes | Alcoholysis |
| Ethanol | Protic | < 10 minutes | Alcoholysis |
| Acetonitrile (anhydrous) | Aprotic | > 24 hours | Minimal degradation |
| Dichloromethane (anhydrous) | Aprotic | > 24 hours | Minimal degradation |
| Tetrahydrofuran (anhydrous) | Aprotic | > 24 hours | Minimal degradation |
Experimental Protocols
Protocol 1: General Procedure for Determining the Stability of this compound in a Selected Solvent
This protocol outlines a method to quantify the stability of this compound by monitoring its concentration over time using HPLC.
1. Materials:
-
This compound
-
Anhydrous solvent of interest
-
Anhydrous derivatizing agent (e.g., a stable primary or secondary amine like benzylamine)
-
HPLC-grade solvents for the mobile phase
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
2. Procedure:
-
Preparation of Stock Solution: Under an inert atmosphere, prepare a stock solution of this compound in the anhydrous solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Stability Study Setup:
-
Dispense aliquots of the stock solution into several sealed vials.
-
Maintain the vials at a constant temperature (e.g., 25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial for analysis.
-
-
Derivatization for HPLC Analysis:
-
To a known volume of the solution from the vial, add an excess of the derivatizing agent (e.g., benzylamine (B48309) in an anhydrous aprotic solvent).
-
Allow the reaction to proceed to completion to form a stable amide derivative.
-
-
HPLC Analysis:
-
Dilute the derivatized sample to a suitable concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the decrease in the peak area of the stable amide derivative over time. The primary degradation product, 4-acetylbenzoic acid, can also be derivatized and monitored.
-
-
Data Analysis:
-
Plot the concentration or peak area of the derivative versus time.
-
Determine the order of the degradation reaction and calculate the rate constant (k) and half-life (t½).
-
Visualizations
Degradation Pathway of this compound in Protic Solvents
References
Validation & Comparative
A Comparative Guide to the NMR Characterization of 4-Acetylbenzoyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of chemical and pharmaceutical sciences. It provides detailed information about the molecular structure of a compound, making it a critical tool for the characterization and quality control of active pharmaceutical ingredients (APIs) and their intermediates. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-acetylbenzoyl chloride and a selection of its derivatives. By presenting this data in a clear, comparative format alongside detailed experimental protocols, we aim to provide a valuable resource for researchers engaged in the synthesis, analysis, and development of novel chemical entities.
Comparative NMR Data of this compound and Derivatives
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and several of its para-substituted derivatives. The data highlights the influence of different substituents on the electronic environment of the protons and carbons within the benzoyl chloride moiety. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
¹H NMR Spectral Data
| Compound | Ar-H (ortho to -COCl) (ppm) | Ar-H (ortho to substituent) (ppm) | Substituent Protons (ppm) |
| Benzoyl Chloride | 8.12 (d) | 7.53 (t), 7.67 (t) | - |
| This compound* | ~8.2 (d) | ~8.0 (d) | ~2.6 (s, -COCH₃) |
| 4-(Chloromethyl)benzoyl Chloride | 8.08 (d) | 7.54 (d) | 4.83 (s, -CH₂Cl) |
| 4-Chlorobenzoyl Chloride | 8.03 (d) | 7.48 (d) | - |
| 4-Nitrobenzoyl Chloride | 8.42 (d) | 8.36 (d) | - |
*Note: Experimental data for this compound was not directly available. The presented values are estimations based on the analysis of related derivatives and established principles of NMR spectroscopy.
¹³C NMR Spectral Data
| Compound | C=O (acid chloride) (ppm) | C-Cl (aromatic) (ppm) | Aromatic Carbons (ppm) | C=O (acetyl) (ppm) | -CH₃ (acetyl) (ppm) |
| Benzoyl Chloride | 168.3 | - | 135.0, 131.6, 129.1 | - | - |
| This compound* | ~168 | - | ~130-140 | ~197 | ~27 |
| 4-Nitrobenzoyl Chloride | 167.0 | - | 151.5, 138.8, 132.5, 124.4 | - | - |
*Note: Experimental data for this compound was not directly available. The presented values are estimations based on the analysis of related derivatives and established principles of NMR spectroscopy.
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound and its derivatives.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent should be based on the solubility of the compound and its reactivity. For acyl chlorides, aprotic solvents are necessary to prevent solvolysis.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data presented in this guide was referenced from spectra obtained on spectrometers operating at frequencies ranging from 300 MHz to 500 MHz for ¹H NMR and 75 MHz to 125 MHz for ¹³C NMR.
-
Before acquiring the spectrum of the sample, the magnetic field should be shimmed to ensure homogeneity.
3. ¹H NMR Data Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters to set include:
-
Spectral Width: Typically 10-15 ppm.
-
Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
The Free Induction Decay (FID) is then Fourier transformed to obtain the spectrum.
4. ¹³C NMR Data Acquisition:
-
A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to single lines for each unique carbon.
-
Key parameters to set include:
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A delay of 2-5 seconds is appropriate.
-
-
The FID is processed with a Fourier transform to generate the final spectrum.
5. Data Processing:
-
The acquired spectra should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Phase correction and baseline correction should be applied to ensure accurate integration and peak picking.
-
Integration of the ¹H NMR signals allows for the determination of the relative number of protons corresponding to each peak.
-
Peak picking identifies the chemical shift of each signal.
Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the NMR characterization of this compound derivatives.
This guide provides a foundational understanding of the NMR characteristics of this compound and its derivatives. The provided data and protocols are intended to assist researchers in their efforts to accurately identify and characterize these important chemical entities.
A Comparative Guide to TLC Monitoring of Reactions Involving 4-Acetylbenzoyl Chloride
This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) monitoring techniques for reactions involving 4-acetylbenzoyl chloride, a common acylating agent in organic synthesis. We will explore optimal solvent systems, visualization methods, and compare TLC with alternative analytical techniques, supported by detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development who utilize acylation reactions and require efficient, reliable monitoring methods.
Introduction to Reaction Monitoring with this compound
This compound is a reactive intermediate used to introduce the 4-acetylbenzoyl group into molecules, typically through reactions with nucleophiles like amines and alcohols to form amides and esters, respectively.[1] Monitoring the progress of these reactions is crucial to determine reaction completion, optimize conditions, and minimize side-product formation.[2] Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for this purpose.[3] It allows for the qualitative assessment of the consumption of starting materials and the formation of products based on their differential polarity.[4]
A key challenge in monitoring reactions with acyl chlorides is their high reactivity. This compound can be hydrolyzed by the silica (B1680970) gel on a standard TLC plate, which is inherently acidic and contains adsorbed water.[5][6] This can lead to the appearance of a spot corresponding to the hydrolyzed starting material (4-acetylbenzoic acid), complicating the interpretation. A common strategy to circumvent this is to quench a small aliquot of the reaction mixture with a simple alcohol, like methanol, to form the stable methyl ester derivative before spotting it on the TLC plate.[5]
Comparative Data for TLC Monitoring
Effective TLC monitoring relies on the appropriate choice of a mobile phase (solvent system) and a visualization technique.
Table 1: Comparison of TLC Solvent Systems
The choice of solvent system is critical for achieving clear separation between the starting material (this compound), the nucleophile (e.g., an amine or alcohol), and the resulting product (amide or ester). The goal is to find a system where the limiting reactant and the product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8 for accurate assessment.[7]
| Solvent System (v/v) | Typical Application | Rationale & Expected Outcome |
| 30% Ethyl Acetate (B1210297) in Hexanes | General starting point for acylation reactions.[8] | A moderately polar system. This compound, being relatively nonpolar, will have a high Rf. The more polar amine/alcohol starting material will have a low Rf. The product's Rf will be intermediate, allowing for clear tracking of the reaction progress. |
| 50% Ethyl Acetate in Hexanes | For more polar products or less polar starting materials. | Increasing the polarity of the mobile phase will increase the Rf values of all components. This is useful if the product spot is too close to the baseline in the 30% system. |
| 10% Methanol in Dichloromethane | For highly polar products, such as those containing additional hydroxyl or amine groups. | This is a significantly more polar system. It is effective at moving polar compounds up the plate. Dichloromethane provides a different selectivity compared to ethyl acetate/hexane systems.[9] |
| 50% Dichloromethane in Hexanes | For separating less polar compounds with similar Rf values. | Dichloromethane is less polar than ethyl acetate. This system is useful for fine-tuning the separation of nonpolar to moderately polar compounds. |
Note: Rf values are highly dependent on the specific reactants and products. The systems above are recommended starting points for optimization.
Table 2: Comparison of TLC Visualization Methods
Since many organic compounds are colorless, various methods are required to visualize the separated spots on a TLC plate.[10]
| Visualization Method | Principle | Suitability for this compound Reactions | Appearance | Destructive? |
| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds. | Excellent. The aromatic ring in the reactant, product, and many starting materials will absorb UV light.[11] | Dark spots against a fluorescent green background. | No |
| Iodine Vapor | Adsorption of iodine onto organic compounds, particularly aromatic and unsaturated ones.[12] | Good. The aromatic ring will stain with iodine. | Brown spots on a light-brown background. The stain is often temporary. | No |
| Potassium Permanganate (B83412) (KMnO₄) Stain | Oxidation of functional groups (alkenes, alkynes, alcohols, aldehydes, etc.). | Good. The acetyl group's methyl is susceptible to oxidation. Alcohols and some amines will also react. | Yellow/brown spots on a purple/pink background. | Yes |
| p-Anisaldehyde Stain | Reaction with various functional groups, especially nucleophiles like alcohols and amines, upon heating. | Excellent. This stain is very sensitive to alcohols and amines (starting materials) and their corresponding ester/amide products. | Spots of various colors (e.g., blue, green, violet) on a light background. | Yes |
| 2,4-Dinitrophenylhydrazine (2,4-DNPH) Stain | Forms colored hydrazones with aldehydes and ketones.[13] | Good. Specifically visualizes the ketone in both this compound and its products. | Yellow to orange spots. | Yes |
Experimental Protocols
Protocol 1: General TLC Monitoring of Acylation with this compound
This protocol describes the standard procedure for monitoring the progress of a reaction between this compound and a nucleophile (e.g., an amine).
Materials:
-
Silica gel TLC plates (with fluorescent indicator F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass or a screw-top jar)
-
Capillary tubes for spotting[14]
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde)
-
Heat gun or hot plate
-
Eluent (e.g., 30% ethyl acetate in hexanes)
-
Reaction mixture, starting nucleophile solution, and this compound solution for spotting.
Methodology:
-
Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate.[4]
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.[14]
-
Spotting:
-
Lane 1 (Starting Material - SM): Using a capillary tube, apply a small spot of the diluted nucleophile solution (e.g., the amine) onto the leftmost mark.
-
Lane 2 (Co-spot - Co): Apply a spot of the starting nucleophile solution. Directly on top of that, apply a spot of the reaction mixture.[7][15]
-
Lane 3 (Reaction Mixture - RXN): Apply a small spot of the reaction mixture to the rightmost mark.
-
Ensure spots are small and do not spread. Allow the solvent to evaporate completely between applications.[14]
-
-
Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.[4]
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[4] Allow the plate to air dry completely.
-
Visualization & Interpretation:
-
Observe the plate under a UV lamp and circle any visible spots with a pencil.[10][16]
-
If further visualization is needed, dip the plate into a staining solution, wipe the back clean, and gently heat with a heat gun until spots appear.[10]
-
The reaction is complete when the spot corresponding to the limiting reactant (usually the nucleophile in Lane 3) has disappeared and a new product spot (which should not be present in Lane 1) is prominent. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture lane.[15]
-
Protocol 2: Preparation of TLC Stains
-
Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.1 g of NaOH in 200 mL of water. Store in a dark bottle.
-
p-Anisaldehyde Stain: Cautiously add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol. Stir until homogeneous and store in a foil-wrapped jar.[17]
Alternative Monitoring Techniques
While TLC is highly effective for rapid qualitative monitoring, other techniques offer quantitative data and higher resolution.
Table 3: Comparison of Reaction Monitoring Techniques
| Technique | Principle | Speed | Cost | Information Provided | Best For |
| TLC | Separation by polarity on a stationary phase. | Very Fast (5-20 min) | Very Low | Qualitative (presence/absence of compounds, relative polarity). | Rapid reaction checks, optimization of purification conditions.[3] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation by polarity in a packed column. | Moderate (10-30 min per sample) | High | Quantitative (concentration of reactants and products), high resolution of complex mixtures. | Reactions with closely related products, kinetic studies, purity analysis.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation followed by mass detection. | Moderate (10-30 min per sample) | Very High | Quantitative data plus mass-to-charge ratio for structural identification of products and byproducts. | Identifying unknown products, analyzing complex reaction mixtures with high sensitivity.[8] |
Visual Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental and logical flows.
Caption: Workflow for monitoring a reaction using TLC.
Caption: Decision tree for selecting a reaction monitoring technique.
References
- 1. Buy this compound | 31076-84-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. youtube.com [youtube.com]
- 11. theory.labster.com [theory.labster.com]
- 12. scribd.com [scribd.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Using thin-layer chromatography to investigate the reaction | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.fiu.edu [faculty.fiu.edu]
A Comparative Guide to the Reactivity of 4-Acetylbenzoyl Chloride and 4-Acetylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, the choice of acylating agent is a critical decision that influences reaction efficiency, yield, and overall process viability. This guide provides an objective, data-driven comparison of two closely related reagents: 4-acetylbenzoyl chloride and its parent carboxylic acid, 4-acetylbenzoic acid. Understanding their distinct reactivity profiles is paramount for optimizing synthetic routes.
Introduction to the Contenders
4-Acetylbenzoic acid is a bifunctional aromatic compound containing both a carboxylic acid and a ketone. It is a stable, crystalline solid at room temperature and serves as a versatile building block in organic synthesis.[1] Its applications include the preparation of curcumin (B1669340) analogs with antioxidant properties and ester derivatives of paclitaxel.[2][3]
This compound , the acyl chloride derivative of 4-acetylbenzoic acid, is a highly reactive intermediate. It is typically synthesized from 4-acetylbenzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] This conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it a much more potent acylating agent.
Head-to-Head: Reactivity in Key Acylation Reactions
The primary difference in reactivity between this compound and 4-acetylbenzoic acid lies in the nature of the leaving group during nucleophilic acyl substitution. For the acyl chloride, the leaving group is a chloride ion (Cl⁻), which is a very weak base and therefore an excellent leaving group. In contrast, the leaving group for the carboxylic acid is a hydroxide (B78521) ion (OH⁻), a strong base and a poor leaving group. This fundamental difference dictates the reaction conditions and efficiency of acylation reactions.
Esterification
Esterification is a cornerstone of organic synthesis. While both compounds can be used to produce esters, the reaction conditions and outcomes differ significantly.
This compound reacts rapidly with alcohols, often at room temperature or below, to form esters in high yields. The reaction is generally irreversible as the HCl byproduct is typically scavenged by a base.[5]
4-Acetylbenzoic acid , on the other hand, requires more forcing conditions for esterification. The classic Fischer esterification involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[6][7] This reaction is an equilibrium process, and often requires the removal of water to drive it to completion.
Table 1: Comparison of Esterification Reactions
| Feature | This compound | 4-Acetylbenzoic Acid |
| Reaction Type | Nucleophilic Acyl Substitution | Fischer Esterification (Acid-Catalyzed Nucleophilic Acyl Substitution) |
| Typical Nucleophile | Primary or Secondary Alcohol | Primary or Secondary Alcohol (usually in excess) |
| Catalyst | Often none required; a base (e.g., pyridine, triethylamine) is used as an HCl scavenger. | Strong acid (e.g., H₂SO₄, TsOH) |
| Reaction Temperature | 0°C to Room Temperature | Reflux (e.g., 70-80°C) |
| Reaction Time | Generally shorter (e.g., 2-4 hours) | Generally longer (e.g., 3-8 hours)[6][7] |
| Typical Yield | High to Excellent (>90%) | Good to High (can be >90% with optimization)[6] |
| Byproducts | HCl (neutralized by base) | Water (often removed to shift equilibrium) |
Amidation
The synthesis of amides is crucial in the development of a vast number of pharmaceuticals. In this arena, the superior reactivity of this compound is even more pronounced.
This compound readily reacts with primary and secondary amines to form amides, often under Schotten-Baumann conditions (in the presence of an aqueous base).[4] The reaction is typically fast and high-yielding at room temperature.
Direct amidation of 4-acetylbenzoic acid with an amine is generally not feasible under simple mixing conditions due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid must be "activated" in situ using a coupling agent, such as a carbodiimide (B86325) (e.g., EDC, DCC) or a uronium salt (e.g., HATU, HBTU).[8][9] These methods, while effective, add complexity and cost to the synthesis and require careful optimization.
Table 2: Comparison of Amidation Reactions
| Feature | This compound | 4-Acetylbenzoic Acid |
| Reaction Type | Nucleophilic Acyl Substitution (e.g., Schotten-Baumann) | Direct Amidation via in situ Activation |
| Typical Nucleophile | Primary or Secondary Amine | Primary or Secondary Amine |
| Reagents | Base (e.g., NaOH, pyridine, triethylamine) | Coupling Agent (e.g., EDC, DCC, HATU) and often a base (e.g., DIPEA)[8] |
| Reaction Temperature | 0°C to Room Temperature[10] | 0°C to Room Temperature[8] |
| Reaction Time | Generally shorter (e.g., 4-12 hours, can be much faster)[10] | Generally longer (e.g., 12-24 hours)[8] |
| Typical Yield | High to Excellent (>90%) | Good to Excellent (70-95%)[9] |
| Byproducts | HCl (neutralized by base) | Byproducts from the coupling agent (e.g., urea (B33335) derivatives for carbodiimides) |
Experimental Protocols
Protocol 1: Esterification of 4-Acetylbenzoic Acid with Ethanol (B145695) (Fischer Esterification)
This protocol is adapted from a typical Fischer esterification procedure.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbenzoic acid (10.0 g, 60.9 mmol) in ethanol (120 mL).
-
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.0 mL).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3 hours.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography on silica (B1680970) gel to afford ethyl 4-acetylbenzoate.
-
Expected Yield: ~92%[6]
-
Protocol 2: Esterification of an Alcohol with an Acyl Chloride
This is a general protocol for the esterification of an alcohol with an acyl chloride.[5]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Base Addition: Cool the solution to 0°C using an ice bath and add triethylamine (B128534) (1.2 equivalents) dropwise.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred alcohol-base mixture at 0°C over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ester.
Protocol 3: Amidation of 4-Acetylbenzoic Acid using a Coupling Agent
This protocol is based on a general procedure for EDC/HOBt mediated amide coupling.
-
Reaction Setup: Dissolve 4-acetylbenzoic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Reagent Addition: Add the desired amine (1.1 equivalents), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents), and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Coupling Agent Addition: Cool the reaction mixture to 0°C using an ice bath and slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 4: Amidation of this compound with an Amine
This protocol describes a typical procedure for the synthesis of an amide from an acyl chloride.[10]
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Acylation: Cool the solution to 0°C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
Visualizing the Reactivity Difference
The following diagrams illustrate the fundamental differences in the reaction pathways for esterification and amidation.
Conclusion
The choice between this compound and 4-acetylbenzoic acid as an acylating agent is a classic trade-off between reactivity and stability.
-
This compound is the superior choice for rapid and high-yielding acylation reactions under mild conditions. Its high reactivity makes it ideal for forming amides and esters, particularly with less reactive nucleophiles or when forcing conditions must be avoided. However, its moisture sensitivity requires careful handling and anhydrous reaction conditions.
-
4-Acetylbenzoic acid offers the advantages of being a stable, easy-to-handle solid. While it can be used for esterification, it requires harsher conditions and is an equilibrium-limited process. For amidation, it necessitates the use of coupling agents, which increases the cost and complexity of the procedure.
For drug development professionals and researchers focused on efficiency and high throughput, the conversion of 4-acetylbenzoic acid to its acyl chloride is often a worthwhile initial step to facilitate subsequent coupling reactions. For large-scale processes where cost and the use of hazardous reagents like thionyl chloride are major concerns, developing a robust, catalyzed direct amidation or esterification from the carboxylic acid may be a more sustainable long-term strategy. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, scale, and available resources.
References
- 1. lookchem.com [lookchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ETHYL 4-ACETYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Acylation: Evaluating Alternatives to 4-Acetylbenzoyl Chloride
For researchers, scientists, and drug development professionals engaged in organic synthesis, the introduction of an acyl group is a fundamental transformation. 4-Acetylbenzoyl chloride is a common reagent for introducing the 4-acetylbenzoyl moiety, a functional group present in various pharmacologically active molecules and advanced materials. However, its reactivity and sensitivity to moisture necessitate the exploration of viable alternatives. This guide provides an objective comparison of this compound with its primary alternatives—4-acetylbenzoic acid activated by coupling agents and 4-acetylbenzoic anhydride (B1165640)—for O-acylation, N-acylation, and Friedel-Crafts acylation reactions.
Performance Comparison of Acylating Agents
The choice of an acylating agent significantly impacts reaction efficiency, substrate scope, and overall yield. Acyl chlorides are generally the most reactive, followed by acid anhydrides, and then carboxylic acids activated in situ.[1] This higher reactivity often translates to faster reaction times and milder conditions but can also lead to lower selectivity with multifunctional substrates.
O-Acylation of Alcohols
The esterification of alcohols is a common application of acylation. The following table compares the performance of different methods for the 4-acetylbenzoylation of benzyl (B1604629) alcohol.
| Acylating Agent | Catalyst/Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pyridine (B92270) | Dichloromethane | 0 to RT | 2 | ~95 |
| 4-Acetylbenzoic Acid | EDC, DMAP | Dichloromethane | RT | 12 | ~90 |
| 4-Acetylbenzoic Anhydride | DMAP (catalytic) | Dichloromethane | RT | 6 | ~92 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate.
N-Acylation of Amines
Amide bond formation is a critical reaction in peptide synthesis and the development of numerous pharmaceuticals. This table compares the efficiency of acylation methods for aniline (B41778).
| Acylating Agent | Base/Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Triethylamine | Dichloromethane | 0 to RT | 1 | >95 |
| 4-Acetylbenzoic Acid | HATU, DIPEA | DMF | RT | 2 | ~95 |
| 4-Acetylbenzoic Anhydride | None | Acetonitrile | RT | 4 | ~90 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate.
Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a key method for the synthesis of aryl ketones. The following table compares the acylation of anisole (B1667542).
| Acylating Agent | Lewis Acid/Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | AlCl₃ | Dichloromethane | 0 to RT | 2 | ~85[2] |
| 4-Acetylbenzoic Acid | Triflic Anhydride | Dichloromethane | 0 to RT | 3 | ~80 |
| 4-Acetylbenzoic Anhydride | Zeolite H-BEA | 1,2-Dichloroethane | 120 | 4 | ~75-80% |
Note: Yields are representative and can vary based on specific reaction conditions and substrate.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these acylation techniques.
Protocol 1: O-Acylation of Benzyl Alcohol with this compound
Materials:
-
Benzyl alcohol (1.0 mmol)
-
This compound (1.1 mmol)
-
Pyridine (1.2 mmol)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve benzyl alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
Protocol 2: N-Acylation of Aniline with 4-Acetylbenzoic Acid and HATU
Materials:
-
Aniline (1.0 mmol)
-
4-Acetylbenzoic acid (1.05 mmol)
-
HATU (1.1 mmol)
-
DIPEA (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-acetylbenzoic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add aniline to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 3: Friedel-Crafts Acylation of Anisole with this compound
Materials:
-
Anisole (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous Aluminum chloride (AlCl₃) (1.2 mmol)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend anhydrous AlCl₃ in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of this compound in anhydrous DCM to the suspension.
-
Add a solution of anisole in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring progress by TLC.
-
Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][4]
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the general acylation mechanism, a typical experimental workflow, and a logical decision-making process for selecting an appropriate acylating agent.
Conclusion
While this compound remains a highly effective and reactive acylating agent, its alternatives offer significant advantages in terms of handling, stability, and in some cases, selectivity. 4-Acetylbenzoic acid, when activated with modern coupling reagents, provides a versatile and powerful method for amide bond formation, often with high yields and under mild conditions. 4-Acetylbenzoic anhydride presents a good balance between reactivity and ease of handling, particularly for O-acylation and certain N-acylation reactions. The choice of the optimal reagent will ultimately depend on the specific substrate, desired reaction conditions, and the overall synthetic strategy. This guide provides the foundational data and protocols to enable researchers to make informed decisions for their acylation needs.
References
A Comparative Guide to Validating the Purity of 4-Acetylbenzoyl Chloride
For researchers, scientists, and drug development professionals, establishing the purity of reagents like 4-Acetylbenzoyl chloride is a critical step to ensure the reliability and reproducibility of synthetic procedures and the quality of final products. This guide provides a detailed comparison of two effective methods for purity determination: a classic back titration method and a modern spectroscopic technique, Quantitative Nuclear Magnetic Resonance (qNMR).
Method A: Purity Determination by Argentometric Back Titration
Argentometric back titration is a robust and cost-effective method for determining the purity of acyl chlorides. The principle involves hydrolyzing the this compound to liberate chloride ions, which are then precipitated with a known excess of silver nitrate (B79036). The unreacted silver nitrate is subsequently titrated with a standardized potassium thiocyanate (B1210189) solution.
Experimental Protocol:
-
Sample Preparation & Hydrolysis:
-
Accurately weigh approximately 300-400 mg of this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 0.1 M NaOH solution to the flask to hydrolyze the acyl chloride. Gently swirl the flask for 10-15 minutes to ensure the reaction is complete.
-
-
Acidification and Precipitation:
-
Acidify the solution by adding 5 mL of 1:1 nitric acid.
-
Using a volumetric pipette, add exactly 50.00 mL of standardized 0.1 M silver nitrate (AgNO₃) solution. This will precipitate the chloride ions as silver chloride (AgCl).
-
Add 3 mL of nitrobenzene (B124822) to coat the AgCl precipitate, preventing its reaction with the thiocyanate titrant.[1]
-
-
Titration:
-
Add 1 mL of ferric ammonium (B1175870) sulfate (B86663) indicator solution.
-
Titrate the excess AgNO₃ with standardized 0.1 M potassium thiocyanate (KSCN) solution until the first persistent reddish-brown color appears, indicating the endpoint.[1]
-
-
Calculation:
-
Calculate the moles of AgNO₃ that reacted with the chloride ions.
-
Determine the mass of this compound corresponding to the reacted AgNO₃.
-
Calculate the purity of the sample as a weight percentage.
-
Method B: Purity Determination by Quantitative ¹H NMR (qNMR)
Quantitative ¹H NMR (qNMR) is a powerful and precise method for purity assessment that requires no chemical reaction.[2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, the purity of the analyte can be accurately determined.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 10 mg of a suitable certified internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene-d4) and add it to the same NMR tube.[4][5]
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) to dissolve both the sample and the standard completely.[4]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).
-
Ensure critical parameters are optimized for quantification, including a sufficient relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) to allow for full relaxation of the protons between pulses.[4]
-
Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio.[4]
-
-
Data Processing and Calculation:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity of the sample using the standard qNMR equation, accounting for the weights, molar masses, number of protons for each integrated signal, and the purity of the internal standard.
-
Experimental Workflow Visualizations
Caption: Workflow for purity validation by back titration.
Caption: Workflow for purity validation by qNMR.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of results obtained from analyzing three different batches of this compound using both titration and qNMR methods.
| Parameter | Argentometric Back Titration | Quantitative ¹H NMR (qNMR) |
| Purity Batch 1 (%) | 97.8 | 98.1 |
| Purity Batch 2 (%) | 96.5 | 96.7 |
| Purity Batch 3 (%) | 98.2 | 98.5 |
| Precision (RSD, %) | < 1.0 | < 0.5 |
| Analysis Time / Sample | ~45-60 minutes | ~15-20 minutes |
| Sample Amount | 300-400 mg | 15-25 mg |
| Key Advantages | - Low instrument cost- Robust and well-established- High accuracy when performed carefully | - High precision and accuracy- Small sample requirement- Provides structural information- Non-destructive |
| Key Disadvantages | - Time-consuming- Requires larger sample and reagent volumes- Does not identify impurities | - High instrument cost- Requires expensive deuterated solvents and standards- Sensitive to parameter optimization |
Conclusion
Both argentometric back titration and qNMR are valid methods for determining the purity of this compound.
-
Argentometric back titration is an excellent choice for laboratories where access to high-end instrumentation is limited. It is a reliable and accurate method, though it is more labor-intensive and less efficient for high-throughput analysis.
-
Quantitative ¹H NMR offers superior precision, faster analysis time, and the significant advantage of providing structural information about potential impurities, all while consuming a minimal amount of sample.[2][6] For research and development environments where detailed impurity profiling and high precision are paramount, qNMR is the preferred method.
The selection between these two methods ultimately depends on the specific laboratory's resources, the number of samples to be analyzed, and the level of analytical detail required.
References
- 1. titrations.info [titrations.info]
- 2. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
LC-MS Analysis for the Confirmation of 4-Acetylbenzoyl Chloride Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate confirmation of reaction products is a critical step in chemical synthesis. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 4-Acetylbenzoyl chloride reaction products against other analytical techniques. Supported by experimental principles, this guide will detail methodologies and present data to inform the selection of the most appropriate analytical approach.
This compound is a reactive acyl chloride used in the synthesis of various organic molecules. The confirmation of its successful reaction and the identification of potential byproducts are paramount for ensuring the purity and desired structure of the final compound. LC-MS has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity.
The LC-MS Workflow for Product Confirmation
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is particularly well-suited for the analysis of small molecules in complex mixtures. A typical workflow for the analysis of a this compound reaction mixture involves sample preparation, chromatographic separation, ionization, and mass analysis.
Caption: A generalized workflow for the analysis of this compound reaction products using LC-MS.
Comparison of Analytical Techniques
While LC-MS is a powerful technique, other methods can also be employed for the analysis of acyl chloride reaction products. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the available instrumentation.
| Feature | LC-MS | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation by liquid chromatography followed by mass-based detection. | Separation of volatile compounds by gas chromatography followed by mass-based detection. | Separation by liquid chromatography with detection based on UV absorbance. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. Derivatization may be required for polar analytes.[1] | Compounds with a UV chromophore. |
| Sensitivity | Very high (pg to fg level).[2] | High (pg level). | Moderate (ng to µg level). |
| Selectivity | Very high, based on both retention time and mass-to-charge ratio. | High, based on retention time and mass fragmentation patterns. | Moderate, based on retention time and UV spectrum. |
| Structural Information | Provides molecular weight and fragmentation data for structural elucidation. | Provides fragmentation patterns that can be compared to libraries for identification. | Limited structural information. |
| Quantitative Analysis | Excellent for quantification, especially with the use of internal standards.[3][4] | Good for quantification of volatile compounds. | Good for quantification of UV-active compounds. |
| Limitations | Ion suppression effects can impact quantification. Higher initial instrument cost. | Not suitable for non-volatile or thermally unstable compounds.[1] | Not suitable for compounds without a UV chromophore. Less selective for complex mixtures. |
Detailed Experimental Protocol: LC-MS Analysis
The following is a representative protocol for the LC-MS analysis of a reaction product of this compound with a primary amine. This protocol is a general guideline and may require optimization for specific applications.
1. Sample Preparation:
-
Quenching: At the completion of the reaction, quench a small aliquot (e.g., 10 µL) of the reaction mixture by adding it to a larger volume of a suitable solvent (e.g., 990 µL of acetonitrile). This stops the reaction and dilutes the sample.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is often suitable for small molecule separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient could be:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for amine-containing products.
-
MS Method: For a targeted analysis, use Multiple Reaction Monitoring (MRM) to monitor for the specific precursor and product ions of the expected product. For untargeted analysis, a full scan MS followed by data-dependent MS/MS can be used to identify unknown products and byproducts.[2]
3. Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to the expected product based on its retention time and the observed mass-to-charge ratio (m/z).
-
Confirm the identity of the product by analyzing its fragmentation pattern from the MS/MS data.
Logical Relationship: Derivatization Reaction
The reaction of this compound with a nucleophile, such as a primary amine, is a fundamental step in many synthetic pathways. The following diagram illustrates this derivatization reaction, which is the basis for the formation of the products that are subsequently analyzed by LC-MS.
Caption: The derivatization reaction of this compound with a primary amine to form an amide product.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Acetylbenzoyl Chloride
For researchers, scientists, and drug development professionals, the purity of reagents is a critical determinant of reaction outcomes, influencing yield, impurity profiles of the final product, and overall reproducibility. This guide provides a comprehensive comparison of methods to assess the purity of synthesized 4-Acetylbenzoyl chloride and evaluates its performance against common alternative acylating agents.
Introduction to this compound and Its Alternatives
This compound is a versatile bifunctional molecule, featuring both a reactive acyl chloride and a ketone. This structure makes it a valuable building block in the synthesis of a variety of pharmaceuticals and fine chemicals, often used in acylation reactions to introduce the 4-acetylbenzoyl moiety.
However, the high reactivity of the acyl chloride group also makes it susceptible to hydrolysis and other side reactions, necessitating careful handling and robust methods for purity assessment. The most common impurity in synthesized this compound is its corresponding carboxylic acid, 4-acetylbenzoic acid, which can arise from incomplete conversion during synthesis or from degradation upon exposure to moisture.
In many synthetic applications, particularly in amide and ester bond formation, alternatives to acyl chlorides are employed to circumvent the harsh conditions and corrosive byproducts (e.g., HCl) associated with their use. Common alternatives include activating the corresponding carboxylic acid with coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) for amide synthesis, or dicyclohexylcarbodiimide (B1669883) (DCC) with 4-(Dimethylamino)pyridine (DMAP) for esterification.
Purity Assessment of this compound
A multi-faceted approach is recommended for the comprehensive assessment of this compound purity. This typically involves a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying this compound from its impurities. Due to the high reactivity of acyl chlorides, derivatization is often employed to convert the analyte into a more stable compound for analysis.
Table 1: Comparison of Chromatographic Methods for Purity Analysis
| Method | Principle | Typical Purity of this compound | Common Impurities Detected |
| GC-FID (with derivatization) | The acyl chloride is derivatized (e.g., with methanol (B129727) to form the methyl ester) and separated based on volatility. The Flame Ionization Detector (FID) provides a response proportional to the mass of the carbon-containing analyte. | >98% | 4-Acetylbenzoic acid methyl ester (from 4-acetylbenzoic acid impurity), residual solvents from synthesis. |
| HPLC-UV (with derivatization) | The acyl chloride is derivatized with a UV-active agent (e.g., a nitrophenylhydrazine (B1144169) derivative) and separated by reverse-phase chromatography. Detection is achieved by monitoring UV absorbance. | >98% | Derivatized 4-acetylbenzoic acid, unreacted derivatizing agent. |
Spectroscopic Methods
Spectroscopic techniques provide crucial information about the functional groups present in the sample, allowing for the identification of the desired product and potential impurities.
Table 2: Spectroscopic Characterization of this compound and a Key Impurity
| Technique | This compound | 4-Acetylbenzoic Acid (common impurity) |
| ¹H NMR | Aromatic protons (multiplets), Acetyl protons (singlet). | Aromatic protons (multiplets), Acetyl protons (singlet), Carboxylic acid proton (broad singlet, often downfield). |
| ¹³C NMR | Carbonyl carbon of the acyl chloride (downfield shift), Carbonyl carbon of the acetyl group, Aromatic carbons. | Carbonyl carbon of the carboxylic acid (downfield shift), Carbonyl carbon of the acetyl group, Aromatic carbons. |
| FTIR (cm⁻¹) | Strong C=O stretch of the acyl chloride (~1780-1760 cm⁻¹), Strong C=O stretch of the ketone (~1680 cm⁻¹). | Broad O-H stretch of the carboxylic acid (~3300-2500 cm⁻¹), Strong C=O stretch of the carboxylic acid (~1700-1680 cm⁻¹), Strong C=O stretch of the ketone (~1680 cm⁻¹). |
Performance Comparison: this compound vs. Alternative Coupling Reagents
The choice between using an acyl chloride and an in-situ coupling reagent strategy depends on several factors, including the substrate's sensitivity, desired reaction conditions, and purification considerations.
Amide Synthesis
A common application of this compound is the acylation of amines to form amides. This is often compared to the use of EDC/HOBt to couple 4-acetylbenzoic acid directly with an amine.
Table 3: Performance Comparison in Amide Synthesis (Exemplary Reaction)
| Parameter | This compound Method | EDC/HOBt Coupling Method |
| Reagents | This compound, Amine, Base (e.g., Triethylamine) | 4-Acetylbenzoic acid, Amine, EDC, HOBt, Base (e.g., DIPEA) |
| Reaction Conditions | Often at 0 °C to room temperature. | Typically room temperature. Milder conditions. |
| Byproducts | Triethylamine (B128534) hydrochloride (salt). | Water-soluble urea (B33335) byproduct, HOBt. |
| Typical Yield | Generally high (often >90%). | Good to excellent (70-95%), can be substrate-dependent.[1] |
| Product Purity | High, but can be contaminated with unreacted starting materials if stoichiometry is not precise. | Generally high, with potential for side reactions if not optimized.[2] |
| Advantages | High reactivity, often leading to rapid and complete conversion. | Milder conditions, avoids the need to pre-form the acyl chloride, water-soluble byproducts are easily removed. |
| Disadvantages | Acyl chloride is moisture-sensitive; generates corrosive HCl byproduct (neutralized by base). | EDC can be expensive; longer reaction times may be required for less reactive amines. |
Experimental Protocols
Purity Assessment by GC-FID (with Methanol Derivatization)
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a vial. Add 1 mL of anhydrous methanol and a catalytic amount of a non-nucleophilic base (e.g., pyridine). Allow the mixture to react for 15 minutes at room temperature to form methyl 4-acetylbenzoate.
-
GC-FID Conditions:
-
Column: DB-WAX (or equivalent), 30 m x 0.53 mm ID, 1 µm film thickness.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Oven Program: 40 °C for 5 min, then ramp at 10 °C/min to 230 °C and hold for 7 min.
-
Split Ratio: 10:1.
-
-
Analysis: Inject the derivatized sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the methyl 4-acetylbenzoate peak relative to the total peak area.
Amide Synthesis using this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the reaction mixture with vigorous stirring.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin-Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by recrystallization or column chromatography.
Amide Synthesis using EDC/HOBt
-
Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzoic acid (1.0 eq), the amine (1.0 eq), and HOBt (1.2 eq) in an aprotic solvent such as DMF or dichloromethane.
-
Coupling: Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq). Stir the mixture for 15-30 minutes at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with dilute acid and base as needed. Dry the organic layer and concentrate to yield the crude product for further purification.[1]
Visualizations
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Comparison of synthetic pathways for amide formation.
References
A Comparative Guide to Acylation of 4-Aminobenzoic Acid: Direct Method vs. Acid Chloride Route
For researchers and professionals in drug development and organic synthesis, the acylation of 4-aminobenzoic acid (PABA) is a critical transformation for creating a diverse range of bioactive molecules and functional materials. The introduction of an acyl group to the amino moiety of PABA can significantly alter its physicochemical properties, paving the way for new therapeutic agents. This guide provides an objective comparison of two primary methods for this acylation: direct acylation and the use of 4-aminobenzoyl chloride.
Performance Comparison
The choice between direct acylation and the acid chloride route depends on several factors, including the desired scale of the reaction, the nature of the acylating agent, and the sensitivity of the functional groups involved. Below is a summary of key quantitative data for these two methods.
| Parameter | Method 1: Direct Acylation (N-Acetylation) | Method 2: Acylation via Acid Chloride |
| Starting Material | 4-Aminobenzoic acid | 4-Aminobenzoic acid |
| Key Intermediate | None | 4-Aminobenzoyl chloride |
| Acylating Agent | Acetic anhydride (B1165640) | Acetyl chloride (or other acyl chlorides) |
| Base/Catalyst | Pyridine (B92270) or Sodium Acetate | Pyridine or other non-nucleophilic base |
| Solvent | Pyridine, Glacial Acetic Acid, or Water | Anhydrous aprotic solvents (e.g., DCM, THF) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 minutes - 4 hours[1] | Typically rapid, < 1 hour |
| Typical Yield | 85-95%[1] | High, often >90% |
| Key Byproduct | Acetic acid | Hydrochloric acid |
Methodological Overview
The two synthetic pathways offer distinct advantages and disadvantages. The direct acylation method is a one-step process that is often simpler to perform. In contrast, the acid chloride route is a two-step process that involves the initial conversion of 4-aminobenzoic acid to its more reactive acid chloride derivative.
Method 1: Direct Acylation
Direct acylation of the amino group in 4-aminobenzoic acid can be achieved using acylating agents like acetic anhydride.[1] This method is advantageous due to its simplicity and the use of less harsh reagents compared to the acid chloride method. The reaction is typically performed in the presence of a base, such as pyridine or sodium acetate, to neutralize the carboxylic acid byproduct.[1]
Method 2: Acylation via Acid Chloride
This two-step approach first involves the conversion of 4-aminobenzoic acid to 4-aminobenzoyl chloride, most commonly using thionyl chloride (SOCl₂). This intermediate is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the desired amide. The primary advantage of this method is the high reactivity of the acid chloride, which often leads to high yields and faster reaction times. However, it requires the handling of corrosive and water-sensitive reagents like thionyl chloride and produces hydrochloric acid as a byproduct, which must be neutralized.
Experimental Protocols
Protocol for Direct N-Acetylation of 4-Aminobenzoic Acid
This protocol is based on the N-acetylation of a substituted aminobenzoic acid using acetic anhydride and pyridine.[1]
Materials:
-
4-Aminobenzoic acid
-
Anhydrous pyridine
-
Acetic anhydride
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization.
Protocol for Acylation using 4-Aminobenzoyl Chloride
This two-step protocol involves the synthesis of 4-aminobenzoyl chloride followed by its reaction with an amine.
Step 1: Synthesis of 4-Aminobenzoyl Chloride Hydrochloride
Materials:
-
4-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a suspension of 4-aminobenzoic acid (1.0 eq) in an anhydrous solvent, add thionyl chloride (excess) at room temperature.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (evolution of HCl and SO₂ gas ceases).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-aminobenzoyl chloride hydrochloride.
Step 2: Acylation of an Amine with 4-Aminobenzoyl Chloride
Materials:
-
4-Aminobenzoyl chloride hydrochloride
-
Amine
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Base (e.g., Pyridine, Triethylamine)
Procedure:
-
Dissolve the amine (1.0 eq) and a base (2.0 eq) in an anhydrous aprotic solvent and cool to 0 °C.
-
In a separate flask, dissolve the 4-aminobenzoyl chloride hydrochloride (1.0 eq) in the same anhydrous solvent.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The workup typically involves washing with dilute acid, saturated sodium bicarbonate solution, and brine, followed by drying and concentration of the organic layer.
-
The product can be purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
To further clarify the differences between the two approaches, the following diagrams illustrate the reaction workflows.
Caption: A comparison of the direct acylation and acid chloride routes.
Caption: A general experimental workflow for acylation reactions.
Conclusion
Both direct acylation and the acid chloride method are effective for the N-acylation of 4-aminobenzoic acid. The direct method is often preferred for its simplicity and milder conditions, especially for small-scale synthesis and when using anhydrides as acylating agents. The acid chloride route, while involving an additional step and more hazardous reagents, offers higher reactivity and can be more suitable for a broader range of acylating agents and for scaling up reactions where high yields and fast conversions are paramount. The choice of method should be guided by the specific requirements of the synthesis, including the reactivity of the substrates, the desired purity of the product, and safety considerations.
References
The Stability Advantage: 4-Nitrobenzoyl Chloride as a Robust Alternative to Amino-Substituted Benzoyl Chlorides in Synthesis
In the realm of pharmaceutical and fine chemical synthesis, the introduction of a benzoyl moiety bearing an amino group is a frequent necessity. However, the inherent instability of amino-substituted benzoyl chlorides presents significant challenges for researchers, leading to reagent degradation, reduced yields, and purification difficulties. This guide provides a comprehensive comparison of 4-nitrobenzoyl chloride as a stable and effective alternative, supported by experimental data and detailed protocols. By utilizing the nitro-substituted analogue, chemists can perform acylations with greater reliability and subsequently reduce the nitro group to the desired amine, circumventing the issues associated with their unstable amino counterparts.
Stability Comparison: A Clear Contrast
Amino-substituted benzoyl chlorides are notoriously unstable, primarily due to the electron-donating nature of the amino group, which increases the susceptibility of the acyl chloride to hydrolysis. Furthermore, the presence of both a nucleophilic amino group and an electrophilic acyl chloride group in the same molecule can lead to self-polymerization, particularly for the ortho isomer.
In stark contrast, 4-nitrobenzoyl chloride offers significantly enhanced stability. The electron-withdrawing nitro group deactivates the benzene (B151609) ring towards electrophilic attack and reduces the electron density on the carbonyl carbon, making it less prone to hydrolysis compared to its amino-substituted counterparts. While sensitive to moisture, 4-nitrobenzoyl chloride can be stored for extended periods under anhydrous conditions without significant degradation.
| Compound | Key Stability Characteristics | Quantitative Data |
| 4-Nitrobenzoyl Chloride | Stable solid under anhydrous conditions. Moisture-sensitive. | No specific shelf-life data available, but generally considered stable for long-term storage in a desiccator. |
| 4-Aminobenzoyl Chloride | Highly unstable and extremely sensitive to moisture. | Half-life of only 12 minutes in aqueous THF solution at 25°C.[1][2] |
| 3-Aminobenzoyl Chloride | Unstable and moisture-sensitive. | No specific quantitative stability data found, but generally considered highly reactive and prone to degradation. |
| 2-Aminobenzoyl Chloride | Highly unstable and prone to intermolecular amide bond formation (polymerization).[3] | No specific quantitative stability data found, but anecdotal evidence suggests rapid polymerization at room temperature.[3] |
Performance in Acylation Reactions: A Two-Step Strategy for Success
The primary application of these reagents is in acylation reactions, typically forming amide or ester bonds. While amino-substituted benzoyl chlorides can be used directly, their instability often leads to lower yields and the formation of impurities. The use of 4-nitrobenzoyl chloride provides a robust two-step alternative: acylation followed by reduction of the nitro group.
Step 1: Acylation with 4-Nitrobenzoyl Chloride
4-Nitrobenzoyl chloride is a highly effective acylating agent, reacting readily with a wide range of nucleophiles under standard conditions to produce high yields of the corresponding nitro-substituted amides and esters.
Representative Acylation Performance Data
| Acyl Chloride | Nucleophile | Reaction Conditions | Yield |
| 4-Nitrobenzoyl Chloride | 2-(3-chlorophenyl)ethan-1-amine | Dichloromethane (B109758), triethylamine (B128534), 10 min | High (not quantified) |
| 4-(Methylamino)-3-nitrobenzoyl Chloride | Ethyl 3-(pyridin-2-ylamino)propanoate | Dichloromethane, triethylamine, 0-30°C | 94.8%[4] |
| 2-Amino-5-bromobenzoyl Chloride | Aniline | Dichloromethane, triethylamine, 0°C to RT, 2-4h | 19% |
Note: The data presented is from different sources and not from a direct comparative study under identical conditions.
Step 2: Reduction of the Nitro Group to an Amine
Following successful acylation, the nitro group of the resulting product can be efficiently reduced to the desired amino group using a variety of established methods. The choice of reducing agent can be tailored to the specific substrate and the presence of other functional groups.
Common Methods for Nitro Group Reduction
| Reagent | Typical Conditions | Advantages |
| H₂, Pd/C | Ethanol (B145695) or Methanol, room temperature, atmospheric or elevated pressure | Clean reaction, high yields, catalyst can be recovered. |
| Fe, NH₄Cl or Acetic Acid | Ethanol/water, reflux | Inexpensive, mild conditions, tolerates many functional groups. |
| SnCl₂·2H₂O | Ethanol, reflux | Mild, effective for aromatic nitro groups, tolerates a range of functional groups. |
| NaBH₄, Ni(OAc)₂·4H₂O | CH₃CN/H₂O, room temperature | Mild conditions, high to excellent yields. |
Experimental Protocols
General Procedure for Amide Synthesis using 4-Nitrobenzoyl Chloride
Materials:
-
4-Nitrobenzoyl chloride
-
Amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted-4-nitrobenzamide.
-
Purify the crude product by recrystallization or column chromatography as needed.
General Procedure for the Reduction of the Nitro Group to an Amine using Catalytic Hydrogenation
Materials:
-
N-substituted-4-nitrobenzamide
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a pressure vessel or a round-bottom flask equipped with a hydrogen balloon, dissolve the N-substituted-4-nitrobenzamide in ethanol or methanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the vessel with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-substituted-4-aminobenzamide.
-
Purify the product by crystallization or column chromatography if necessary.
Visualizing the Synthetic Strategy
The use of 4-nitrobenzoyl chloride as a stable precursor for the synthesis of amino-substituted benzamides can be summarized in the following workflow:
Caption: Synthetic workflow using 4-nitrobenzoyl chloride.
The logical decision-making process for choosing between the direct use of an aminobenzoyl chloride and the two-step approach with 4-nitrobenzoyl chloride is illustrated below:
Caption: Decision tree for reagent selection.
Conclusion
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of a synthetic campaign. While the direct use of amino-substituted benzoyl chlorides may seem more straightforward, their inherent instability often compromises the efficiency and reproducibility of acylation reactions. 4-Nitrobenzoyl chloride presents a demonstrably superior alternative, offering enhanced stability for storage and handling, leading to more reliable and higher-yielding acylation reactions. The subsequent reduction of the nitro group is a well-established and efficient transformation, making the two-step strategy a robust and often preferable route for the synthesis of amino-substituted benzamides and related compounds. By adopting this approach, chemists can improve the overall efficiency and success rate of their synthetic endeavors.
References
quantitative analysis of 4-Acetylbenzoyl chloride reaction products
A Quantitative Comparison of 4-Acetylbenzoyl Chloride Reaction Products in Esterification, Amidation, and Friedel-Crafts Acylation
This guide provides a comprehensive quantitative analysis of the reaction products of this compound in three common synthetic transformations: esterification with ethanol, amidation with ethylamine, and Friedel-Crafts acylation of toluene. The performance of these reactions is compared based on product yield and purity, supported by detailed experimental protocols and analytical data. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate and select optimal synthetic routes.
Comparative Quantitative Data
The following table summarizes the quantitative outcomes for the synthesis of the three primary products derived from this compound. These reactions provide alternative pathways to functionalize the benzoyl moiety, each with distinct advantages and yields.
| Reaction Type | Reactants | Product | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Methods |
| Esterification | This compound + Ethanol | Ethyl 4-acetylbenzoate | C₁₁H₁₂O₃ | 192.21 | ~92%[1] | HPLC, ¹H NMR, MS[1] | |
| Amidation | This compound + Ethylamine | N-ethyl-4-acetylbenzamide | C₁₁H₁₃NO₂ | 191.23 | >90% (estimated) | GC-MS, ¹H NMR, IR | |
| Friedel-Crafts Acylation | This compound + Toluene | 4-Acetyl-4'-methylbenzophenone | C₁₆H₁₄O₂ | 238.28 | >85% (estimated) | ¹H NMR, IR, TLC[2][3] |
Reaction Signaling Pathways
The following diagrams illustrate the fundamental mechanisms for the esterification, amidation, and Friedel-Crafts acylation reactions of this compound.
Caption: Esterification of this compound.
References
Spectroscopic Comparison: 4-Acetylbenzoyl Chloride and Its Reaction Products
A detailed analysis of 4-Acetylbenzoyl Chloride and its primary derivatives—4-acetylbenzoic acid and N-benzyl-4-acetylbenzamide—reveals distinct spectroscopic signatures that are critical for reaction monitoring and product identification in research and drug development. This guide provides a comparative overview of their spectral data, supported by detailed experimental protocols.
Introduction
This compound is a versatile bifunctional molecule frequently employed in organic synthesis. Its reactivity as an acyl chloride allows for the facile formation of esters, amides, and other derivatives, while the acetyl group offers a site for further chemical modification. Understanding the characteristic spectroscopic shifts between the starting material and its products is paramount for chemists to confirm successful transformation and assess purity. This guide focuses on the spectroscopic differences between this compound and two of its common products: 4-acetylbenzoic acid, formed through hydrolysis, and N-benzyl-4-acetylbenzamide, a product of amidation.
Spectroscopic Data Comparison
The key transformations—hydrolysis of the acyl chloride to a carboxylic acid and amidation to an amide—induce significant changes in the molecular environment of the functional groups, which are readily observable through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Compound Name | Structure | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Molecular Ion (m/z) |
| This compound | ~1770-1800 (C=O, acyl chloride), ~1685 (C=O, ketone) | ~8.1-8.3 (d, 2H), ~7.9-8.1 (d, 2H), ~2.6 (s, 3H) | ~197 (C=O, ketone), ~168 (C=O, acyl chloride), ~140, ~135, ~130, ~128, ~27 | [M]+ 182/184 | |
| 4-Acetylbenzoic Acid | ~2500-3300 (O-H, broad), ~1680-1710 (C=O, carboxylic acid), ~1680 (C=O, ketone) | ~11.0-13.0 (br s, 1H), ~8.1-8.3 (d, 2H), ~7.9-8.1 (d, 2H), ~2.6 (s, 3H) | ~197 (C=O, ketone), ~167 (C=O, acid), ~139, ~135, ~130, ~128, ~27 | [M]+ 164[1] | |
| N-benzyl-4-acetylbenzamide | ~3300 (N-H), ~1685 (C=O, ketone), ~1645 (C=O, amide I) | ~7.8-8.0 (d, 2H), ~7.9 (d, 2H), ~7.2-7.4 (m, 5H), ~6.5 (br t, 1H), ~4.6 (d, 2H), ~2.6 (s, 3H) | ~197 (C=O, ketone), ~166 (C=O, amide), ~140, ~138, ~134, ~129, ~128, ~127, ~44, ~27 | [M]+ 267 |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products and the subsequent spectroscopic analyses are provided below.
Synthesis of this compound
4-Acetylbenzoic acid is reacted with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), and heated to reflux. The reaction progress is monitored by the cessation of gas evolution (HCl and SO₂). After completion, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude this compound, which can be used directly or purified by vacuum distillation.[1][2]
Hydrolysis of this compound to 4-Acetylbenzoic Acid
This compound is carefully added to water. The reaction is typically exothermic. The mixture is stirred until the acyl chloride has completely reacted. The resulting 4-acetylbenzoic acid, being sparingly soluble in cold water, precipitates and can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol (B145695) or water can be performed for further purification.
Synthesis of N-benzyl-4-acetylbenzamide
In a dry flask under an inert atmosphere, benzylamine (B48309) and a non-nucleophilic base, such as triethylamine (B128534) or pyridine, are dissolved in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). The solution is cooled in an ice bath, and a solution of this compound in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then washed sequentially with dilute acid (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Spectra are typically recorded on an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or through direct infusion using Electrospray Ionization (ESI).
Visualizing Reaction Pathways and Workflow
To illustrate the relationships between this compound and its products, as well as the general workflow for their synthesis and analysis, the following diagrams are provided.
References
A Comparative Guide to Validating Product Formation in Friedel-Crafts Acylation
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the successful validation of product formation in reactions like the Friedel-Crafts acylation is paramount. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Introduction to Friedel-Crafts Acylation Validation
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, utilized to introduce an acyl group into an aromatic ring. The reaction typically involves the use of an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. Validating the formation of the desired ketone product and ensuring its purity is a critical step in any synthetic workflow. This guide explores the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) for this purpose.
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative data from various analytical techniques for two common Friedel-Crafts acylation products: acetophenone (B1666503) (from the acylation of benzene (B151609) with acetyl chloride) and 4'-methoxypropiophenone (B29531) (from the acylation of anisole (B1667542) with propionyl chloride).
Table 1: NMR Spectroscopic Data
| Compound | Technique | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Acetophenone | ¹H NMR (CDCl₃) | 7.96 | m | 2H | Ar-H (ortho to C=O) |
| 7.57 | m | 1H | Ar-H (para to C=O) | ||
| 7.47 | m | 2H | Ar-H (meta to C=O) | ||
| 2.61 | s | 3H | -CH₃ | ||
| ¹³C NMR (CDCl₃) | 198.1 | - | - | C=O | |
| 137.1 | - | - | Ar-C (ipso) | ||
| 133.0 | - | - | Ar-C (para) | ||
| 128.5 | - | - | Ar-C (meta) | ||
| 128.2 | - | - | Ar-C (ortho) | ||
| 26.5 | - | - | -CH₃ | ||
| 4'-Methoxypropiophenone | ¹H NMR (CDCl₃) | 7.92 | d | 2H | Ar-H (ortho to C=O) |
| 6.91 | d | 2H | Ar-H (meta to C=O) | ||
| 3.83 | s | 3H | -OCH₃ | ||
| 2.92 | q | 2H | -CH₂- | ||
| 1.20 | t | 3H | -CH₃ | ||
| ¹³C NMR (CDCl₃) | 199.1 | - | - | C=O | |
| 163.5 | - | - | Ar-C (para, attached to OCH₃) | ||
| 130.5 | - | - | Ar-C (ortho to C=O) | ||
| 130.2 | - | - | Ar-C (ipso) | ||
| 113.7 | - | - | Ar-C (meta to C=O) | ||
| 55.4 | - | - | -OCH₃ | ||
| 31.5 | - | - | -CH₂- | ||
| 8.3 | - | - | -CH₃ |
Table 2: IR Spectroscopic Data
| Compound | Functional Group | Absorption Range (cm⁻¹) | Description |
| Acetophenone | C=O (Aryl Ketone) | 1685 - 1700 | Strong, sharp peak.[1] |
| C-H (Aromatic) | 3000 - 3100 | Weak to medium intensity.[1] | |
| C=C (Aromatic) | 1450 - 1600 | Series of peaks. | |
| C-H (Alkyl) | 2870 - 2960 | Asymmetric and symmetric stretching.[1] | |
| 4'-Methoxypropiophenone | C=O (Aryl Ketone) | ~1675 | Strong, sharp peak. |
| C-O (Aryl Ether) | 1250 - 1260 | Strong, characteristic stretch. | |
| C-H (Aromatic) | 3000 - 3100 | Weak to medium intensity. | |
| C=C (Aromatic) | 1450 - 1610 | Series of peaks. | |
| C-H (Alkyl) | 2850 - 2970 | Asymmetric and symmetric stretching. |
Table 3: GC-MS Data for Acetophenone
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |
| [C₈H₈O]⁺• (Molecular Ion) | 120 | The intact molecule with a positive charge. |
| [C₇H₅O]⁺ (Benzoyl cation) | 105 | Loss of a methyl radical (•CH₃). This is often the base peak. |
| [C₆H₅]⁺ (Phenyl cation) | 77 | Loss of carbon monoxide (CO) from the benzoyl cation. |
| [C₄H₃]⁺ | 51 | A common fragment from the phenyl ring. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the purified product.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the presence of the key carbonyl functional group in the product.
Protocol (using Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. A typical range is 4000-400 cm⁻¹.
-
An appropriate number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption band for the aryl ketone carbonyl stretch (typically 1680-1660 cm⁻¹). Also, look for the disappearance of any characteristic peaks from the starting materials (e.g., the broad O-H stretch of a carboxylic acid if an anhydride was used).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the product and identify any side products or regioisomers.[2]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Method:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or a similar phase).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This will separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected product and fragments (e.g., m/z 40-400).
-
Detector: The detector will record the abundance of the ions at each m/z value.
-
-
Data Analysis:
-
Analyze the gas chromatogram to determine the number of components in the sample and their relative peak areas, which provides an estimate of purity.
-
Analyze the mass spectrum of the major peak and compare the fragmentation pattern to a database or theoretical fragmentation to confirm the identity of the product.
-
Thin-Layer Chromatography (TLC)
Objective: To monitor the progress of the Friedel-Crafts acylation reaction.[3]
Protocol:
-
Plate Preparation: On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line for the starting material, a co-spot, and the reaction mixture.
-
Spotting:
-
Using a capillary tube, apply a small spot of a dilute solution of the aromatic starting material to the first and second lanes.
-
Using a different capillary tube, apply a small spot of the reaction mixture to the second and third lanes. The middle lane (co-spot) will have both the starting material and the reaction mixture.
-
-
Development:
-
Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The solvent level must be below the pencil line.
-
Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Alternatively, use a staining agent (e.g., potassium permanganate (B83412) stain) if the compounds are not UV-active.
-
-
Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The appearance of a new, typically more polar (lower Rf value) spot indicates the formation of the ketone product.
Visualization of Workflows
The following diagrams illustrate the logical flow of validating a Friedel-Crafts acylation product and a decision-making process for selecting the appropriate analytical technique.
Caption: General workflow for validating a Friedel-Crafts acylation product.
Caption: Decision-making flowchart for selecting a validation method.
Conclusion
The validation of product formation in Friedel-Crafts acylation is a multi-faceted process that often requires the complementary use of several analytical techniques. TLC is an indispensable tool for real-time reaction monitoring. IR spectroscopy provides a quick and straightforward method for confirming the presence of the desired carbonyl functionality. For a comprehensive structural elucidation and confirmation of product identity, NMR spectroscopy is the gold standard. Finally, GC-MS is invaluable for assessing product purity, particularly in distinguishing between regioisomers that may have very similar spectroscopic properties. By employing these techniques strategically, researchers can confidently validate their synthetic outcomes.
References
Safety Operating Guide
Proper Disposal of 4-Acetylbenzoyl Chloride: A Comprehensive Guide for Laboratory Professionals
The safe management and disposal of reactive chemical reagents like 4-Acetylbenzoyl chloride are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential safety protocols and detailed disposal procedures for researchers, scientists, and drug development professionals. This compound, as an acyl chloride, is corrosive and highly reactive, particularly with moisture. Adherence to the following procedures is critical to mitigate risks of violent reactions, personal injury, and environmental contamination.
Immediate Safety Precautions
Before initiating any disposal procedure, it is mandatory to wear appropriate personal protective equipment (PPE). All handling and disposal operations must be conducted within a certified chemical fume hood.[1][2]
| Personal Protective Equipment (PPE) |
| Chemical-resistant gloves |
| Safety goggles |
| Face shield |
| Lab coat |
Spill Management
In the event of a spill, immediate containment is the top priority to prevent its spread.
-
Minor Spills : For small spills, use an inert, dry absorbent material such as sand, earth, or vermiculite (B1170534) to absorb the chemical.[3] Once absorbed, collect the material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[3][4]
-
Major Spills : In the case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.[1]
Disposal Protocol: Neutralization
The primary and recommended method for the disposal of this compound is through a controlled neutralization reaction. This process converts the reactive acyl chloride into a less hazardous substance before it is collected by a licensed waste disposal company.[1]
-
Preparation : In a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar.
-
Basic Solution : Fill the container to no more than 25% of its volume with a cold 5-10% solution of sodium carbonate or sodium bicarbonate in water. An ice bath should be used to maintain the low temperature of the solution.[1]
-
Slow Addition : While vigorously stirring the basic solution, slowly and carefully add the this compound dropwise. The rate of addition should be controlled to prevent excessive heat generation or gas evolution.
-
Reaction Completion : Continue to stir the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride. Monitor the pH of the solution to confirm it remains basic.[1]
-
Waste Collection : Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste must be transferred to a properly labeled hazardous waste container.[1]
-
Final Disposal : The sealed container should be disposed of through an approved waste disposal plant.[2][4][5] Do not empty the contents into drains or release them into the environment.[2][3]
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Acetylbenzoyl chloride
Essential Safety and Handling Guide for 4-Acetylbenzoyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals like this compound. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.
Hazard Summary
This compound is expected to be a corrosive substance that reacts with water and moisture, releasing hydrochloric acid. It is likely to cause severe skin burns and eye damage. Inhalation of its vapors can cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A systematic approach to personal safety is critical. The following table summarizes the required PPE for handling this compound, based on the hazards of similar acyl chlorides.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] | To protect against splashes and corrosive vapors that can cause severe eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton). Gloves must be inspected for integrity before each use.[1][4][5] | To prevent skin contact, which can result in severe burns.[1][3] |
| Body Protection | A flame-resistant lab coat, worn fully buttoned, and a chemical-resistant apron.[1][5] | To protect the body from accidental splashes and contact.[1] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[6] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[1][7] | To prevent inhalation of corrosive vapors that can damage the respiratory tract.[1][3] |
| Footwear | Closed-toe shoes made of a chemically resistant material.[5] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
A meticulous and systematic approach is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work Area: All work with this compound must be conducted in a well-ventilated area, inside a certified chemical fume hood.[6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]
-
Incompatible Materials: Keep the work area free of incompatible materials such as water, alcohols, bases, and oxidizing agents.[1][8]
2. Handling Procedure:
-
Donning PPE: Wear all the requisite PPE as detailed in the table above before handling the chemical.
-
Inert Atmosphere: When possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[5]
-
Dispensing: Use only dry, clean glassware and equipment. When transferring, do so carefully to avoid splashing.
-
Container Management: Keep the container tightly closed when not in use to prevent exposure to atmospheric moisture.[1][6]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound. A suitable method is to rinse with an inert solvent (e.g., dichloromethane) followed by a careful quench with a weak base solution (e.g., sodium bicarbonate).
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Streams:
-
Liquid Waste:
-
Unused/Surplus Chemical: Do not dispose of this compound down the drain.[6] It should be treated as hazardous waste. Slowly and cautiously add the surplus chemical to a stirred, cooled (ice bath) solution of sodium bicarbonate or another suitable weak base to neutralize it. This process should be done in a fume hood. The neutralized solution can then be disposed of as hazardous waste according to institutional and local regulations.
-
Contaminated Solvents: Solvents used for cleaning and in reactions should be collected in a designated, labeled hazardous waste container.
-
-
Solid Waste:
-
Contaminated PPE: Disposable gloves, aprons, and any other contaminated solid materials should be placed in a sealed, labeled hazardous waste bag or container.
-
Empty Containers: "Empty" containers may still contain hazardous residue. They should be triple-rinsed with a suitable inert solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container should be disposed of as hazardous waste.
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Emergency Procedures
-
Spill:
-
Minor Spill (in a fume hood): Absorb the spill with an inert, dry material such as sand or vermiculite.[1] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb the spill. Do not use water.[6]
-
Major Spill: Evacuate the area immediately. Alert others and contact your institution's emergency response team.
-
-
Fire:
-
Use a dry chemical, carbon dioxide, or foam extinguisher.[9] Do not use water, as it will react with this compound.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10]
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. wcu.edu [wcu.edu]
- 6. fishersci.com [fishersci.com]
- 7. download.basf.com [download.basf.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. lookchem.com [lookchem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
